(R)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride
Beschreibung
BenchChem offers high-quality (R)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1391463-94-7 |
|---|---|
Molekularformel |
C8H9ClFNO2 |
Molekulargewicht |
205.61 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
InChI-Schlüssel |
OQGGWZGRLMAZBS-OGFXRTJISA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
In-Depth Technical Guide: (R)-2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride in Drug Development
Executive Summary & Chemical Identity
In the rapidly evolving landscape of peptidomimetics and small-molecule targeted therapies, non-proteinogenic amino acids (NPAAs) serve as critical structural pillars. Among these, (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride —commonly referred to as (R)-3-Fluorophenylglycine HCl—is a highly specialized chiral building block.
Accurate chemical identification is the first step in any rigorous drug development pipeline. The specific Chemical Abstracts Service (CAS) registry number for the (R)-enantiomer hydrochloride salt is 1391463-94-7 [1]. For reference, the free base form of this (R)-enantiomer is registered under CAS 25698-44-6 [2].
Physicochemical Profiling
To facilitate formulation and synthetic planning, the quantitative physicochemical properties of the compound are summarized below:
| Property | Specification |
| Chemical Name | (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride |
| Common Synonyms | (R)-3-Fluorophenylglycine HCl; (2R)-2-amino-2-(3-fluorophenyl)acetic acid HCl |
| CAS Registry Number | 1391463-94-7 |
| Free Base CAS Number | 25698-44-6 |
| Molecular Formula | C₈H₉ClFNO₂ (C₈H₈FNO₂ · HCl) |
| Molecular Weight | 205.61 g/mol |
| Stereochemistry | (R)-configuration (D-amino acid equivalent) |
| Physical Form | White to off-white crystalline powder |
Mechanistic Rationale in Drug Design (Causality)
As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by mechanistic causality rather than mere structural novelty. The utility of (R)-3-Fluorophenylglycine HCl is governed by three distinct molecular features:
Stereochemical Causality: The (R)-Enantiomer
Endogenous mammalian proteases have evolved to recognize and cleave peptide bonds formed by natural L-amino acids (which generally possess the (S)-configuration). By incorporating the (R)-enantiomer (a D-phenylglycine derivative), we introduce severe steric clashes within the active sites of these proteases. This stereochemical inversion effectively halts proteolytic degradation, dramatically extending the plasma half-life and bioavailability of the resulting peptidomimetic[3].
Electronic and Steric Causality: The 3-Fluoro Substitution
Fluorine is a unique bioisostere; it is highly electronegative yet sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å)[4]. Placing the fluorine atom at the meta-position (3-position) of the phenyl ring serves two purposes:
-
Metabolic Shielding: It blocks potential cytochrome P450-mediated oxidative metabolism at that specific ring position.
-
pKa Modulation: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the adjacent α-amine. This modulation can significantly alter the basicity of the molecule, enhancing its binding affinity within target protein pockets, such as those found in viral proteases[5].
Physical Causality: The Hydrochloride Salt Form
Free phenylglycine derivatives exist as zwitterions, forming tight, highly stable crystal lattices that are notoriously difficult to dissolve in organic solvents like N,N-Dimethylformamide (DMF). By utilizing the hydrochloride salt, the amine is protonated, breaking the zwitterionic lattice. This yields a stable, highly crystalline powder that resists spontaneous decarboxylation during storage and becomes readily soluble in polar aprotic solvents upon the addition of a mild base during synthesis.
Synthesis and Chiral Resolution Workflow
The production of enantiopure (R)-3-fluorophenylglycine typically begins with the racemic mixture. To achieve the strict enantiomeric excess (ee > 99%) required for pharmaceutical applications, enzymatic resolution is widely employed.
Enzymatic resolution and hydrochloride salt formation pathway for (R)-3-fluorophenylglycine.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify the success of the procedure.
Protocol 1: Enantiomeric Purity Validation via Chiral HPLC
Phenylglycine derivatives are highly susceptible to racemization at the α-carbon due to the stabilizing effect of the adjacent phenyl ring on the intermediate carbanion. Therefore, validating the enantiomeric excess (ee) is mandatory before downstream application.
-
Sample Preparation: Dissolve 1.0 mg of (R)-3-Fluorophenylglycine HCl in 1 mL of mobile phase. Add 0.5 equivalents of triethylamine (TEA) to neutralize the HCl salt, ensuring the compound interacts properly with the stationary phase.
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution using Hexane / Isopropanol (80:20 v/v). Causality: Add 0.1% Diethylamine (DEA) as a basic modifier. The DEA suppresses non-specific secondary interactions between the analyte's amine and residual silanols on the column, preventing peak tailing.
-
Detection: UV absorbance at 254 nm.
-
Self-Validation Step: Prior to analyzing the (R)-enantiomer, inject a racemic standard of 3-fluorophenylglycine. The system is only validated if the racemic standard exhibits baseline resolution (Resolution factor, Rs>1.5 ) between the (R) and (S) peaks.
Protocol 2: Epimerization-Free Peptide Coupling (SPPS)
When incorporating this building block into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS), standard coupling agents (like DIC/Oxyma) may lead to epimerization via an oxazolone intermediate. The following protocol mitigates this risk.
Standard solid-phase peptide coupling workflow utilizing (R)-3-fluorophenylglycine hydrochloride.
-
Resin Preparation: Swell the Fmoc-deprotected peptide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Activation Mixture: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(R)-3-Fluorophenylglycine (prepared from the HCl salt) and 0.39 mmol of HATU in minimal DMF.
-
Base Addition (Critical Step): Add 0.9 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: Standard protocols use 0.8 mmol (8 eq) of base. However, because our starting material is a hydrochloride salt, an additional 0.1 mmol of DIPEA is strictly required to neutralize the HCl; failure to do so will stall the activation step.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
Self-Validation Step (Kaiser Test): Extract a few resin beads and apply the Kaiser (ninhydrin) test. A self-validating workflow requires running a positive control (unreacted resin, which turns deep blue) and a negative control (acetyl-capped resin, which remains yellow). The coupling is deemed successful (>99% conversion) only if the sample beads perfectly match the yellow color of the negative control.
Sources
The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The substitution of hydrogen with fluorine in phenylalanine, a fundamental aromatic amino acid, has emerged as a powerful strategy in chemical biology, drug discovery, and materials science. This guide provides a comprehensive technical overview of the synthesis, incorporation, and profound biological effects of fluorinated phenylalanine analogs. We will delve into the nuanced ways in which the unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to modulate peptide and protein structure, stability, and function. From enhancing metabolic stability and altering enzymatic activity to serving as sensitive probes for in-depth biophysical studies, this document will explore the multifaceted roles of these non-natural amino acids. We will further examine their applications as enzyme inhibitors, their utility in the development of novel therapeutics, and their growing importance in advanced imaging techniques such as Positron Emission Tomography (PET) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers seeking to harness the potential of fluorinated phenylalanine analogs in their own work.
Introduction: The Unique Impact of Fluorine in Biological Systems
The introduction of fluorine into organic molecules, particularly bioactive compounds, has become a cornerstone of modern medicinal chemistry.[] The strategic replacement of a hydrogen atom with fluorine, an element similar in size yet vastly different in its electronic properties, can dramatically alter the biological activity of a parent molecule.[2] Fluorine's high electronegativity and the strength of the C-F bond can influence a molecule's acidity, basicity, hydrophobicity, conformation, and metabolic stability.[2][3]
In the context of amino acids, the fluorination of phenylalanine (Phe) has garnered significant attention. The benzene ring of phenylalanine is a common motif in protein structures and is involved in a variety of non-covalent interactions, including hydrophobic, van der Waals, and π-π stacking interactions. Altering the electronic nature of this ring through fluorination provides a subtle yet powerful tool to probe and modulate these interactions, thereby influencing protein folding, stability, and function.[4][5] This guide will explore the synthesis of these valuable analogs, their incorporation into peptides and proteins, and the subsequent impact on their biological activity.
Synthetic Strategies for Fluorinated Phenylalanine Analogs
The synthesis of enantiomerically pure fluorinated phenylalanine analogs is a critical first step for their application in biological studies. A variety of synthetic methods have been developed to introduce fluorine at different positions of the phenylalanine scaffold, including the aromatic ring, the α-carbon, and the β-carbon.[3]
Aromatic Fluorination
Direct fluorination of the phenyl ring of phenylalanine can be challenging. However, several indirect methods have been successfully employed. One common approach involves the alkylation of glycine derivatives with fluorinated benzyl halides. For instance, enantiomerically enriched (S)-fluorinated phenylalanine derivatives have been prepared by the alkylation of a Ni(II) complex of a glycine Schiff base with various fluorine-containing benzyl chlorides, followed by hydrolysis.[3] Another strategy involves the reductive ring cleavage of precursor molecules. For example, fluorinated phenylalanine analogues can be generated from the reduction of intermediate acids with red phosphorus in hydroiodic acid.[3]
Radiosynthesis for PET Imaging
For applications in Positron Emission Tomography (PET), the incorporation of the radioisotope ¹⁸F is necessary. The synthesis of radiolabeled compounds like 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine has been achieved through direct fluorination of a borono-ʟ-phenylalanine precursor with [¹⁸F]F₂ or [¹⁸F]AcOF, followed by HPLC purification.[3] Another example is the synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine, a promising radiopharmaceutical for molecular imaging, which involves a three-step synthesis starting from a [¹⁸F]-fluoride exchange reaction.[3]
Experimental Protocol: Synthesis of Enantiomerically Enriched Fluorinated Phenylalanine via Ni(II) Complex Alkylation
This protocol outlines a general procedure for the synthesis of enantiomerically pure o-, m-, and p-fluorinated phenylalanines.[3]
Materials:
-
(2S)-2-[N-(N'-benzylprolyl)amino]benzophenone
-
Glycine
-
Nickel(II) nitrate
-
Fluorine-containing benzyl chlorides (e.g., o-fluorobenzyl chloride, m-fluorobenzyl chloride, p-fluorobenzyl chloride)
-
Hydrochloric acid (HCl)
Procedure:
-
Complex Formation: React (2S)-2-[N-(N'-benzylprolyl)amino]benzophenone with glycine and Ni(NO₃)₂ to form the Ni(II) complex.
-
Alkylation: Alkylate the resulting Ni(II) complex with the desired fluorine-containing benzyl chloride.
-
Hydrolysis: Hydrolyze the alkylated complex with HCl to afford the enantiomerically enriched (S)-fluorinated phenylalanine derivative.
-
Purification: Purify the final product using appropriate chromatographic techniques.
Incorporation of Fluorinated Phenylalanine Analogs into Peptides and Proteins
The site-specific incorporation of non-canonical amino acids like fluorinated phenylalanine into proteins is a powerful tool for studying protein structure and function. This can be achieved through both chemical peptide synthesis and in vivo protein synthesis using genetic code expansion techniques.
Solid-Phase Peptide Synthesis (SPPS)
Fluorinated phenylalanine analogs, protected with standard Fmoc or Boc groups, can be readily incorporated into peptides using automated solid-phase peptide synthesis (SPPS). This method allows for the precise placement of the fluorinated analog at any desired position within the peptide sequence. However, care must be taken as some fluorinated analogs may be prone to racemization under standard SPPS conditions.[6]
Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of fluorinated phenylalanine analogs into proteins during in vivo translation in both bacterial and mammalian cells.[7][8][9] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired fluorinated phenylalanine analog in its place. This technique has enabled the production of proteins with single or multiple fluorinated phenylalanine residues for a variety of applications.[7]
Experimental Workflow: Site-Specific Incorporation of Fluorinated Phenylalanine in E. coli
This workflow illustrates the key steps involved in the genetic encoding of fluorinated phenylalanine analogs in response to an amber stop codon.
Caption: Workflow for genetic incorporation of fluorinated phenylalanine.
Impact on Protein Structure, Stability, and Function
The incorporation of fluorinated phenylalanine analogs can have a significant impact on the biophysical properties of peptides and proteins.
Protein Stability
The effect of fluorination on protein stability is context-dependent. In some cases, the increased hydrophobicity of the fluorinated aromatic ring can lead to enhanced protein stability.[4][10] For example, the substitution of phenylalanine with pentafluorophenylalanine at a buried site in the chicken villin headpiece subdomain was found to increase the protein's tertiary structural stability.[11] This stabilization can be attributed to both enhanced hydrophobicity and more favorable aryl-perfluoroaryl interactions compared to native aryl-aryl interactions.[4] However, in other instances, these substitutions can be destabilizing.[11]
Altered Enzymatic Activity
Fluorinated phenylalanine analogs can also modulate the catalytic activity of enzymes.[2] The incorporation of 3-fluorophenylalanine into PvuII endonuclease, for example, resulted in a two-fold increase in its activity while maintaining similar stability to the wild-type enzyme.[5] Conversely, the incorporation of 2-fluoro- and 4-fluorophenylalanine led to decreased stability and activity.[5] This highlights the sensitivity of enzyme function to subtle changes in the electronic environment of the active site.
Probing Protein Conformation and Dynamics with ¹⁹F NMR
The fluorine nucleus is an excellent probe for NMR spectroscopy due to its high gyromagnetic ratio, 100% natural abundance of the ¹⁹F isotope, and the absence of background signals in biological systems.[6] The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a powerful tool for studying protein conformation, dynamics, and ligand binding.[7][12] Site-specific incorporation of fluorinated phenylalanine allows for the introduction of a ¹⁹F NMR probe at a specific location within a protein, enabling the study of conformational heterogeneity and dynamics even in large protein complexes.[7]
Data Presentation: Impact of Phenylalanine Fluorination on Protein Stability
| Protein System | Mutation | Effect on Stability | Reference |
| Chicken Villin Headpiece | Phe-10 → F₅-Phe | Enhanced tertiary structural stability | [4][11] |
| Chicken Villin Headpiece | Other Phe → F₅-Phe | Decreased stability | [11] |
| Protein G B1 Domain | Phe → Pff (solvent-exposed) | Increased stability | [10] |
| PvuII Endonuclease | Phe → 3-FPhe | Similar stability to wild-type | [5] |
| PvuII Endonuclease | Phe → 2-FPhe / 4-FPhe | Decreased stability | [5] |
Applications in Drug Discovery and Development
The unique properties of fluorinated phenylalanine analogs make them valuable tools in various stages of drug discovery and development.
Enzyme Inhibition
Fluorinated amino acids have been successfully used to design potent and selective enzyme inhibitors.[3] For instance, the incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to have a profound effect on inhibitor potency and selectivity, leading to the development of highly specific inhibitors of the β5 subunit of the proteasome.[13][14]
Enhanced Metabolic Stability
The C-F bond is significantly stronger than the C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating fluorinated phenylalanine into peptide-based drugs can therefore increase their metabolic stability and in vivo half-life.[2] This enhanced catabolic stability is a significant advantage in the development of therapeutic peptides and peptide-based vaccines.[2][3]
Anticancer Activity
Several fluorinated aromatic amino acid analogs have demonstrated cytostatic and cytotoxic effects against cancer cell lines.[15] For example, L-p-fluorophenylalanine has been shown to effectively and irreversibly inhibit the growth of human breast cancer cells (MCF-7) with IC₅₀ values in the low micromolar range.[15] The cellular uptake of these analogs is often mediated by amino acid transporters, such as the L-type amino acid transporter (LAT1), which is frequently overexpressed in cancer cells.[15][16]
PET Imaging in Oncology
Amino acid-based tracers are a promising class of agents for tumor imaging with PET.[16] ¹⁸F-labeled phenylalanine analogs, such as p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP), have been developed and evaluated as potential PET imaging agents.[16] These tracers can accumulate in tumor cells due to the increased metabolic activity and upregulation of amino acid transporters, allowing for the non-invasive visualization of tumors.[2][16]
Logical Relationship: From Synthesis to Therapeutic Application
Sources
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. (PDF) Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19 F NMR Spectroscopy [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 10. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Integration of 3-Fluorophenyl Substituted Amino Acids in Drug Discovery: Mechanisms, Workflows, and Applications
Executive Summary
As a Senior Application Scientist, I frequently observe that the transition from standard natural amino acids to fluorinated analogs is treated merely as a "plug-and-play" substitution. This is a fundamental error. The introduction of a fluorine atom at the 3-position of the phenyl ring fundamentally alters the stereoelectronic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the mechanism of action (MOA) of 3-fluorophenyl substituted amino acids (e.g., 3-fluorophenylalanine, 3-F-Phe), detailing their physicochemical impacts, therapeutic applications, and utility as advanced mechanistic probes.
The Stereoelectronic Paradigm of 3-Fluorophenylalanine
The strategic replacement of hydrogen with fluorine on an aromatic amino acid side chain is a privileged modification in medicinal chemistry 1. The mechanisms by which 3-F-Phe drives biological activity are rooted in three core physicochemical properties:
-
Orthogonal Multipolar Interactions: Fluorine is the most electronegative element, creating a highly polarized C-F bond. In the hydrophobic pockets of target proteins, this bond can engage in multipolar interactions with backbone amides or act as a weak hydrogen bond acceptor, driving binding affinity without increasing steric bulk [[2]]().
-
Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) at the meta position blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the in vivo half-life of peptide therapeutics.
-
pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of adjacent functional groups, which can enhance the membrane permeability and bioavailability of the resulting peptidomimetics.
Mechanisms of Action in Therapeutics and Diagnostics
Target-Specific Inhibition (Proteasomes & Kinases)
Incorporation of fluorinated phenylalanine into peptide-based inhibitors profoundly impacts both potency and subunit selectivity. For instance, modifying the P1 or P2 positions of peptide epoxyketones with 3-F-Phe enhances specificity for the β5 (chymotrypsin-like) catalytic subunit of the proteasome 3. The MOA relies on the electron-deficient aromatic ring of 3-F-Phe forming enhanced π−π stacking interactions with electron-rich residues in the target's active site.
LAT1-Mediated Radiotracer Accumulation (PET Imaging)
In diagnostic oncology, 3-L-[18F]fluorophenylalanine (3-L-[18F]FPhe) serves as a highly specific Positron Emission Tomography (PET) tracer. Its mechanism of action diverges from target inhibition; instead, it exploits the L-type amino acid transporter 1 (LAT1), which is heavily overexpressed in various tumor cells to meet their metabolic demands 4. The 3-fluoro substitution prevents rapid intracellular metabolism, effectively trapping the radiotracer within the tumor microenvironment.
Figure 1: LAT1-mediated transport and intracellular trapping of 3-F-Phe PET tracers.
19F NMR as a Probe for Protein Dynamics
Beyond therapeutics, 3-F-Phe is a powerful mechanistic probe. By biosynthetically incorporating 3-F-Phe into proteins like the cyclic AMP (cAMP) receptor protein (CRP) of E. coli, researchers can track allosteric conformational changes via 19F NMR spectroscopy 5. Because the 19F nucleus has 100% natural abundance and is highly sensitive to its local microenvironment, it allows the mapping of ligand-induced shifts in the protein's hinge region without the background interference typical of 1H NMR.
Quantitative Data Summary
The following table summarizes the comparative physicochemical parameters that dictate the mechanism of action of 3-F-Phe versus standard Phenylalanine.
| Parameter | L-Phenylalanine (Phe) | 3-Fluoro-L-Phenylalanine (3-F-Phe) | Pharmacological Impact |
| van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric clash; highly tolerated in native hydrophobic pockets. |
| Electronegativity (Pauling) | 2.20 (H) | 3.98 (F) | Inductive withdrawal lowers amine pKa; alters local dipole moment. |
| Aromatic Ring Electron Density | Electron-rich | Electron-deficient | Enhances π−π stacking with electron-rich aromatic residues (e.g., Trp, Tyr). |
| Metabolic Liability | High (CYP450 oxidation) | Low (C-F bond stability) | Prevents aromatic hydroxylation, extending in vivo half-life. |
| Hydrophobicity ( Δ LogP) | Baseline | +0.2 to +0.4 | Increases membrane permeability and binding affinity in lipophilic sites. |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and verification at every critical step.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 3-F-Phe Peptidomimetics
Causality Note: The electron-withdrawing nature of the fluorophenyl group can slightly deactivate the carboxylate during coupling. Therefore, highly efficient coupling reagents (e.g., HATU) are mandatory.
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Validation: Perform a Kaiser test; a negative result confirms the absence of premature free amines.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF. Validation: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.
-
Amino Acid Coupling: Pre-activate Fmoc-3-F-Phe-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 60 minutes.
-
Micro-Cleavage Validation: Isolate a 1 mg sample of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Validation: Analyze the supernatant via LC-MS to confirm the presence of the desired mass and >95% conversion before proceeding to global cleavage.
-
Global Cleavage: Treat the bulk resin with the cleavage cocktail for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Figure 2: Self-validating SPPS workflow for integrating 3-F-Phe into peptidomimetics.
Protocol 2: Biosynthetic Incorporation and 19F NMR Assay
Causality Note: To prevent scrambling and ensure 100% labeling efficiency, a phenylalanine auxotrophic bacterial strain must be used.
-
Auxotrophic Expression: Culture a Phe-auxotrophic E. coli strain in minimal media supplemented with standard amino acids (excluding Phe). At OD600 = 0.6, induce protein expression and simultaneously add 3-F-Phe (1 mM final concentration).
-
Protein Purification: Harvest cells, lyse via sonication, and purify the target protein using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).
-
Incorporation Validation: Perform Intact Mass Spectrometry (ESI-TOF). Validation: The mass shift must exactly match the theoretical substitution of native Phe residues with 3-F-Phe ( Δ +18 Da per residue).
-
19F NMR Acquisition: Buffer exchange the protein into 50 mM Phosphate buffer (pH 7.4, 10% D2O). Acquire 1D 19F NMR spectra at 298K using a cryoprobe-equipped spectrometer. Titrate the target ligand and monitor the Chemical Shift Perturbations (CSPs) to map the allosteric mechanism.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F n.m.r. studies of conformational changes accompanying cyclic AMP binding to 3-fluorophenylalanine-containing cyclic AMP receptor protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Future of Peptide Therapeutics: The Biophysical and Clinical Applications of Fluorinated Amino Acids
Executive Summary
The pharmaceutical landscape is increasingly shifting toward "beyond rule of 5" modalities, with peptide therapeutics leading the charge due to their high target specificity and low toxicity 1. However, native peptides are inherently limited by poor oral bioavailability and rapid proteolytic degradation. The strategic incorporation of fluorinated amino acids (FAAs) represents a paradigm shift in overcoming these liabilities [[2]](). By leveraging the unique physicochemical properties of fluorine—specifically its extreme electronegativity, small van der Waals radius, and high lipophilicity—we can precisely tune molecular conformation, enhance metabolic stability, and modulate protein-protein interactions 3.
Mechanistic Causality: The Physics of Fluorination
As an application scientist, I approach the engineering of peptide therapeutics not merely as a sequence of amino acid substitutions, but as a precise manipulation of molecular physics. Fluorination is not just a structural swap; it is the deliberate application of stereoelectronic and steric forces to dictate biological outcomes.
Stereoelectronic Preorganization in Structural Proteins
The stability of the collagen triple helix is fundamentally dependent on the ring pucker of proline residues. Replacing native (2S,4R)-4-hydroxyproline (Hyp) with (2S,4R)-4-fluoroproline (Flp) induces a strong gauche effect due to fluorine's extreme electronegativity. This stereoelectronic effect preorganizes the main-chain dihedral angles ( ϕ and ψ ) into the exact conformation required for triple-helix formation, significantly reducing the entropic penalty of folding and yielding hyperstable biomaterials 4.
Steric Shielding and Proteolytic Resistance
Proteolytic cleavage, particularly by serine proteases like dipeptidyl peptidase IV (DPP-IV), rapidly deactivates peptide hormones such as Glucagon-like peptide-1 (GLP-1) 5. By substituting residues adjacent to the scissile bond (e.g., P1, P1', P2' positions) with highly fluorinated analogues like hexafluoroleucine, we introduce a dense, electron-rich, and sterically bulky shield. This modification repels the protease's catalytic triad while maintaining the necessary geometry for receptor agonism 5.
Lipophilicity and Membrane Partitioning
In the context of antimicrobial peptides (AMPs) like buforin and magainin, fluorination increases the overall hydrophobicity of the peptide without altering its net charge 6. This enhanced lipophilicity drives stronger partitioning into the bacterial lipid bilayer, simultaneously increasing bacteriostatic potency and shielding the peptide from host proteases 6.
Quantitative Impact of Fluorination
The table below summarizes the biophysical and clinical enhancements achieved through targeted FAA incorporation across diverse peptide systems.
| Peptide System | Native Residue | Fluorinated Substitution | Target Metric | Wild-Type Value | Fluorinated Value | Clinical / Biological Impact |
| GLP-1 | Ala8 / Glu9 | Hexafluoroleucine | DPP-IV Half-life | ~2 min (in vivo) | >10x increase | Sustained anti-diabetic efficacy 5 |
| Collagen Mimic | 4-Hydroxyproline | (2S,4R)-4-Fluoroproline | Thermal Stability ( Tm ) | ~30 °C | ~45 °C | Hyperstable structural biomaterials [[4]]() |
| Magainin | Phenylalanine | Pentafluorophenylalanine | Trypsin Degradation | Rapid cleavage | Highly resistant | Enhanced antimicrobial half-life 6 |
Self-Validating Experimental Workflows
To harness the potential of FAAs, standard protocols must be adapted to account for the altered reactivity of these building blocks. The following methodologies are designed as self-validating systems, ensuring that each step inherently verifies the success of the preceding one.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
The incorporation of FAAs via SPPS is notoriously challenging. The strong electron-withdrawing nature of fluorine mitigates the reactivity of the α -amino group, often leading to poor coupling yields 2.
-
Step 1: Resin Swelling and Deprotection. Swell the Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Causality: Proper swelling ensures the polymer matrix is fully permeable, exposing all reactive sites for subsequent chemistry.
-
-
Step 2: FAA Activation. Activate the Fmoc-protected FAA using HATU and HOAt in the presence of N,N-diisopropylethylamine (DIEA) (1:1:2 molar ratio).
-
Causality: Standard coupling agents (e.g., HBTU) fail to overcome the stereoelectronic hindrance of FAAs. HATU/HOAt forms a highly reactive 7-aza-OBt ester, compensating for the reduced nucleophilicity of the incoming amine.
-
-
Step 3: Extended Coupling Phase. Allow the coupling reaction to proceed for 4 to 6 hours, or perform a double-coupling cycle.
-
Causality: The electronegativity of the fluorine substitution drastically slows the reaction kinetics 2. Extended time ensures complete amide bond formation, preventing truncated sequences.
-
-
Step 4: Cleavage and Global Deprotection. Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H 2 O) for 2 hours.
Workflow for SPPS of fluorinated peptides, highlighting extended coupling phases.
Protocol B: Proteolytic Stability and Degradation Kinetics Assay
To validate the protective effect of fluorination, we employ an RP-HPLC assay that tracks degradation kinetics in real-time.
-
Step 1: Substrate Preparation. Dissolve the purified fluorinated peptide and its wild-type counterpart in physiological buffer (PBS, pH 7.4) to a final concentration of 100 μM.
-
Causality: Establishing a standardized baseline concentration is critical for calculating accurate pseudo-first-order degradation kinetics.
-
-
Step 2: Protease Incubation. Introduce the target protease (e.g., DPP-IV or Trypsin) at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37 °C.
-
Causality: This specific ratio mimics physiological degradation conditions while ensuring the reaction proceeds at a measurable rate. The fluorinated side chains create a steric and electronic shield, repelling the protease 5.
-
-
Step 3: Time-Course Quenching. Extract 50 μL aliquots at predefined intervals (0, 15, 30, 60, 120 minutes) and immediately quench the reaction by adding 5 μL of 10% TFA.
-
Causality: TFA rapidly lowers the pH, denaturing the protease and instantly halting the reaction, locking the degradation profile for accurate temporal analysis.
-
-
Step 4: RP-HPLC Analysis. Analyze the aliquots using a C18 RP-HPLC column with a water/acetonitrile gradient.
-
Causality: Intact fluorinated peptides will exhibit a longer retention time due to their enhanced lipophilicity compared to wild-type peptides and cleavage fragments. The integration of the intact peptide peak over time yields the half-life ( t1/2 ).
-
Mechanism of DPP-IV resistance in fluorinated GLP-1 analogues.
Future Perspectives
The integration of fluorinated amino acids into peptide drug discovery is transitioning from an empirical art to a predictable science. As synthetic methodologies improve and our understanding of fluorine's impact on protein-protein interactions deepens, FAAs will become indispensable tools for engineering the next generation of metabolically stable, highly potent therapeutics.
References
- Utility of fluorinated α-amino acids in development of therapeutic peptides, Taylor & Francis,
- Fluorinated Aromatic Amino Acids and its Therapeutic Applic
- Origin of the Stability Conferred upon Collagen by Fluorin
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1, PMC,
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains, MDPI,
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorin
Sources
Strategic Incorporation of Fluorinated Amino Acids for Enhanced Peptide Stability: Mechanisms, Methodologies, and Applications
Executive Summary
The translation of biologically active peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and marginal conformational stability. As a Senior Application Scientist in peptide engineering, I have observed that the strategic incorporation of fluorinated aliphatic amino acids (e.g., trifluoroisoleucine, hexafluoroleucine) offers a highly sophisticated mechanism to bypass these limitations.
This whitepaper provides an in-depth technical analysis of how selective fluorination modulates hydration free energy, induces stereoelectronic repulsion at protease active sites, and stabilizes secondary structures. Furthermore, it establishes self-validating experimental workflows for the synthesis and evaluation of these advanced peptide modalities.
The Physicochemical Causality of Fluorination
To engineer stability, one must first understand the unique physicochemical perturbations introduced by the carbon-fluorine (C–F) bond. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only moderately larger than that of hydrogen (1.20 Å). However, when multiple fluorine atoms are clustered (e.g., a –CF3 group), the steric bulk approximates that of an isopropyl group.
Redefining Hydrophobicity and Hydration Free Energy ( ΔGHyd )
A common misconception in peptide engineering is that "more fluorine equals more hydrophobicity." Extensive molecular dynamics simulations have demonstrated that the relationship is non-linear and highly dependent on the local microenvironment[1]. Fluorination alters ΔGHyd through two competing mechanisms:
-
Side Chain–Water Interactions: The extreme polarity of the C–F bond introduces local dipoles that can interact with water, creating a crossover point where lightly fluorinated methyl groups are actually more hydrophilic than their hydrocarbon counterparts. True "Teflon-like" hydrophobicity only emerges at higher degrees of fluorination (e.g., hexafluoroleucine)[1].
-
Backbone–Water Hydrogen Bonding: The strong electron-withdrawing effect of the fluoroalkyl side chain alters the ϕ and ψ dihedral angles of the peptide backbone, indirectly modifying the number of backbone-water hydrogen bonds[1].
Conformational Propensities
Fluorinated amino acids generally exhibit lower intrinsic α -helix propensities than their native counterparts[2]. However, when strategically placed within the hydrophobic core of a folded protein (such as the a and d positions of a coiled-coil heptad repeat), the enhanced van der Waals packing and increased hydrophobicity of highly fluorinated residues can significantly increase the overall thermodynamic stability of the oligomer[2]. This principle also extends to the stabilization of cross- β -sheet architectures in amyloid-forming peptides[3].
Mechanistic Basis of Proteolytic Resistance
The primary driver for incorporating fluorinated amino acids into drug candidates is the dramatic enhancement of metabolic half-life. Proteolytic resistance is not achieved through a single mechanism, but rather a confluence of steric and stereoelectronic factors.
-
Steric Shielding: The increased volume of –CF3 groups creates a physical clash within the tightly constrained S1, S1', or S2' subsites of proteases.
-
Stereoelectronic Repulsion: The dense electron cloud of the fluorine atoms repels the electron-rich catalytic triads (e.g., Ser-His-Asp) of serine proteases.
-
Backbone Deactivation: The inductive effect of fluorine pulls electron density away from the scissile amide bond, subtly altering its geometry and increasing the activation energy required for the formation of the tetrahedral intermediate during enzymatic hydrolysis.
Case Study: Glucagon-like Peptide-1 (GLP-1)
Native GLP-1 has a circulating half-life of less than 2 minutes due to rapid cleavage by Dipeptidyl Peptidase IV (DPP IV)[4]. By substituting residues at the P1, P1', or P2' positions (Ala8, Glu9, Gly10) with hexafluoroleucine (hFLeu), researchers achieved complete resistance to DPP IV. Specifically, fluorination at positions 8 and 9 resulted in no detectable fragmentation even after 24 hours of incubation with the protease, directly correlating to prolonged metabolic stability in vivo[4][5].
Case Study: Antimicrobial Peptides (AMPs)
The clinical utility of AMPs is often hindered by serum degradation. In the optimization of the AMP WK2, substitution with fluorinated unnatural amino acids yielded the analogue "FuK". This modification shifted the peptide's conformation to a highly stable α -helix in membrane environments and extended its serum half-life to over 1440 minutes—a 6.4-fold increase over the wild-type peptide[6].
Mechanistic pathways driving protease resistance in fluorinated peptide substrates.
Quantitative Impact on Peptide Stability
The following table synthesizes quantitative data from key studies, demonstrating the profound impact of fluorination across different peptide classes and proteolytic environments.
| Peptide System | Modification | Target Protease / Environment | Stability Improvement (Half-life / Resistance) | Mechanism of Stabilization |
| GLP-1 [4][5] | Hexafluoroleucine (hFLeu) at P8, P9, P10 | DPP IV (Serine Protease) | Complete resistance at P8/P9 (no fragments detected at 24h) | Steric shielding and altered subsite binding |
| Antimicrobial WK2 (FuK) [6] | Fluorinated Unnatural Amino Acids | Human Serum | >1440 min (6.4-fold increase over wild-type) | Impaired protease recognition & enhanced helicity |
| Protegrin-1 (PG-1) [7] | hFLeu at Val14, Val16 | Membrane / Serum | Increased oligomeric stability, reduced proteolysis | Enhanced hydrophobic core packing |
| Coiled-Coil Dimers [2] | Trifluoroisoleucine / hFLeu | Trypsin / Chymotrypsin | Highly position-dependent (up to 10-fold increase) | Reduced intrinsic helix propensity offset by core packing |
Experimental Methodologies
Working with fluorinated amino acids requires significant deviations from standard peptide synthesis and assay protocols. The following methodologies are designed as self-validating systems to ensure high-fidelity data generation.
Iterative workflow for the design, synthesis, and validation of fluorinated peptide therapeutics.
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) with Highly Fluorinated Amino Acids
Mechanistic Rationale: The strong electron-withdrawing nature of perfluoroalkyl groups (e.g., –CF3) significantly reduces the nucleophilicity of the adjacent α -amine. Consequently, the coupling of the subsequent amino acid onto the fluorinated residue is notoriously difficult and prone to incomplete reactions.
Step-by-Step Procedure:
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).
-
Standard Coupling: For non-fluorinated residues, use 4.0 eq of Fmoc-AA-OH, 3.9 eq of HBTU, and 8.0 eq of DIPEA in DMF for 45 minutes.
-
Fluorinated Amino Acid Coupling: Dissolve 3.0 eq of the Fmoc-protected fluorinated amino acid (e.g., Fmoc-hFLeu-OH) with 2.9 eq of HATU and 6.0 eq of DIPEA. Causality: HATU is mandatory here; its formation of a highly reactive OAt ester overcomes the steric bulk of the fluorinated side chain. Couple for 2 hours.
-
Subsequent Residue Coupling (Critical Step): The amine of the newly deprotected fluorinated residue is highly deactivated. To couple the next amino acid, utilize symmetric anhydrides or highly reactive coupling cocktails (e.g., DIC/Oxyma Pure) and extend the coupling time to 4–12 hours.
-
Self-Validation (Kaiser Test): Perform a Kaiser test after the subsequent coupling. If a positive (blue) result remains, perform a double coupling using a different chemistry (e.g., PyBOP/HOAt) before proceeding. Do not proceed until the test is strictly negative.
-
Cleavage: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol B: Self-Validating Proteolytic Degradation Assay (RP-HPLC)
Mechanistic Rationale: To accurately quantify the stabilizing effect of fluorination, the assay must rule out enzyme auto-degradation or batch-to-batch inactivity. This is achieved by running a parallel wild-type control.
Step-by-Step Procedure:
-
Peptide Preparation: Prepare a 100 μ M stock solution of the fluorinated peptide and the wild-type control peptide in the appropriate assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Enzyme Activation: Reconstitute the target protease (e.g., DPP IV or Trypsin) according to manufacturer specifications. Pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add the protease to the peptide solutions at a predetermined Enzyme:Substrate (E:S) molar ratio (typically 1:100 to 1:500).
-
Kinetic Sampling: At predefined intervals (t = 0, 15, 30, 60, 120, 240, 1440 min), extract 50 μ L aliquots from the reaction mixture.
-
Quenching: Immediately quench the extracted aliquot by adding 50 μ L of 1% TFA in Acetonitrile/Water (50:50 v/v) to rapidly denature the protease.
-
RP-HPLC Analysis: Inject 20 μ L of the quenched mixture onto a C18 analytical column. Monitor absorbance at 214 nm (peptide backbone).
-
Self-Validation & Data Processing:
-
Validation Check: The wild-type control must show >50% degradation within the expected timeframe (e.g., 30 mins for native GLP-1). If the wild-type remains intact, the enzyme is inactive, and the assay is invalid.
-
Calculate the area under the curve (AUC) for the intact peptide peak relative to the t=0 baseline to determine the half-life ( t1/2 ). Isolate newly formed peaks and confirm cleavage sites via LC-MS.
-
References
-
Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. RSC Publishing. Available at:[Link]
-
Position-Dependent Effects of Fluorinated Amino Acids on the Hydrophobic Core Formation of a Heterodimeric Coiled Coil. D-NB Info. Available at:[Link]
-
Using Fluorous Amino Acids To Probe the Effects of Changing Hydrophobicity on the Physical and Biological Properties of the β-Hairpin Antimicrobial Peptide Protegrin-1. ACS Publications. Available at:[Link]
-
Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity. Chemical Science (RSC Publishing). Available at:[Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC / Journal of Medicinal Chemistry. Available at:[Link]
-
Fluorinated Modification as a Simple Strategy That Effectively Enhances the Stability and Activity of Antimicrobial Peptides. ACS Publications. Available at:[Link]
Sources
- 1. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safety and Handling of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical safety information with practical, field-proven insights to empower researchers in their work with this compound.
Chemical and Physical Properties
(R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chiral, non-natural amino acid derivative. The presence of a fluorine atom on the phenyl ring can significantly influence its chemical reactivity and biological activity.
| Property | Value | Source |
| Chemical Formula | C₈H₉ClFNO₂ | [1] |
| Molecular Weight | 205.62 g/mol | [1] |
| CAS Number | 1391463-94-7 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water. | [3] |
Hazard Identification and GHS Classification
It is imperative to be aware of the potential hazards associated with (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride to implement appropriate safety measures.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when working with this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A full-sleeved lab coat should be worn at all times.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[4]
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[5][6][7] The amino group can react with strong acids, and the carboxylic acid group can react with bases. The hydrochloride salt is acidic and may react with bases to liberate the free amino acid.
Storage
-
Container: Store in a tightly sealed, well-labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.[4] Protect from light and moisture.
-
Segregation: Store separately from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the area.
-
Disposal Considerations
Proper disposal of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound is a halogenated organic material and should be disposed of as hazardous chemical waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container for halogenated organic waste.[8][9]
-
Disposal Route: Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Toxicological Information
While specific toxicological data for this compound is limited, the GHS classifications indicate potential for harm. The toxicology of fluorinated aromatic compounds can be complex, with some being more or less toxic than their non-fluorinated analogs.[10] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The presence of the fluorine atom may influence the metabolic pathways of the compound.[11][12][13]
Experimental Protocols: Synthesis and Purification
The following are generalized protocols based on established methods for similar compounds. Researchers should adapt these procedures based on their specific experimental context and available equipment.
Illustrative Synthesis of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride
A common route to chiral alpha-amino acids involves the resolution of a racemic mixture or asymmetric synthesis. A generalized procedure for the final hydrochloride salt formation is provided below.
-
Dissolution: Dissolve the free (R)-2-amino-2-(3-fluorophenyl)acetic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride under vacuum.
Recrystallization for Purification
Recrystallization is a standard technique to purify solid organic compounds.[8]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Conclusion
(R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is a valuable reagent in drug discovery and development. A comprehensive understanding of its hazards and the implementation of rigorous safety protocols are essential for its safe and effective use in the laboratory. By adhering to the guidelines outlined in this document, researchers can minimize risks and foster a culture of safety.
Sources
- 1. usp.org [usp.org]
- 2. nextsds.com [nextsds.com]
- 3. epa.gov [epa.gov]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Guide to the Spectroscopic Characterization of (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl
Introduction
(R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, can impart desirable properties to parent molecules, such as altered metabolic stability, binding affinity, and lipophilicity. The incorporation of fluorine can also serve as a sensitive probe for nuclear magnetic resonance (NMR) studies, aiding in the investigation of molecular interactions and protein structures.[1][2][3][4][5]
Accurate and comprehensive characterization of this compound is paramount for its effective use in research and synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming its structure, assessing its purity, and elucidating its chemical properties. This in-depth technical guide provides a detailed overview of the expected spectral data for (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl, grounded in fundamental spectroscopic principles and supported by data from analogous compounds. The methodologies described herein represent best practices for acquiring high-quality spectral data for this and similar molecules.
Molecular Structure and Spectroscopic Implications
The chemical structure of (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl dictates its spectroscopic signature. The key features include:
-
A chiral alpha-carbon, which is bonded to four different groups: a proton, an ammonium group (protonated amine), a carboxylic acid group, and a 3-fluorophenyl group.
-
An aromatic ring with a fluorine substituent at the meta position, leading to a specific pattern of proton and carbon signals in NMR spectroscopy.
-
An ammonium group (-NH₃⁺) and a carboxylic acid group (-COOH), which have characteristic absorption bands in IR spectroscopy.
Caption: Chemical structure of (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The predicted NMR data are based on established chemical shift principles and data from similar structures. The hydrochloride salt form and the choice of a polar deuterated solvent (such as D₂O or DMSO-d₆) will influence the chemical shifts of the exchangeable protons (-NH₃⁺ and -COOH).
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| Aromatic CHs | 7.2 - 7.6 ppm (m, 4H) | 115 - 135 ppm |
| α-CH | ~5.0 ppm (s, 1H) | ~58 ppm |
| -NH₃⁺ | Variable, broad (8-9 ppm) | N/A |
| -COOH | Variable, broad (10-13 ppm) | ~172 ppm |
| Aromatic C-F | N/A | ~163 ppm (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-Cα | N/A | ~138 ppm |
| ¹⁹F NMR | N/A | N/A |
| Aromatic F | ~ -113 ppm (t) | N/A |
Causality behind Predictions:
-
¹H NMR: The aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The α-proton is adjacent to an electron-withdrawing ammonium group and the aromatic ring, shifting it downfield to around 5.0 ppm. The acidic protons of the ammonium and carboxylic acid groups are typically broad and their chemical shifts are highly dependent on concentration and solvent.
-
¹³C NMR: The carboxylic acid carbonyl carbon is expected around 172 ppm. The aromatic carbons will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF) of approximately 245 Hz.
-
¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus. The fluorine on the phenyl ring is expected to have a chemical shift of around -113 ppm relative to CFCl₃.[6][7]
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 5-25 mg of (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[8][9]
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with analyte peaks.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Use a standard single-pulse sequence. Typical parameters include an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[10]
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]
-
¹⁹F NMR: Use a standard single-pulse sequence, often with proton decoupling.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid |
| ~3000 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~1730 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-F stretch | Aryl-F |
Causality behind Predictions:
-
The O-H stretch of the carboxylic acid and the N-H stretch of the ammonium group will appear as very broad bands due to hydrogen bonding.[5]
-
The carbonyl (C=O) stretch of the carboxylic acid is expected to be a strong, sharp peak around 1730 cm⁻¹.[12][13][14]
-
The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
-
The C-F bond of the fluorophenyl group will have a characteristic stretching vibration, typically in the 1300-1200 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[15][16][17]
Caption: ATR-FTIR experimental workflow.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small amount of the solid (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl powder onto the ATR crystal.
-
Pressure Application: Lower the ATR press to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[17]
-
Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Predicted Mass Spectrum Data (ESI-Positive Mode)
| m/z (mass-to-charge ratio) | Proposed Ion | Notes |
| 170.06 | [M+H]⁺ | Protonated molecule (free base) |
| 124.05 | [M+H - HCOOH]⁺ | Loss of formic acid |
| 109.04 | [C₆H₄F-CH]⁺ | Subsequent fragmentation |
Causality behind Predictions:
-
In positive-ion ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base. The HCl salt will dissociate in solution. The molecular weight of the free base C₈H₈FNO₂ is 169.15 g/mol , so the protonated molecule will have an m/z of approximately 170.06.[18]
-
A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da).
-
Further fragmentation of the aromatic portion can also occur.
Experimental Protocol: ESI-MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets.
-
Desolvation: Use a heated drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio and detected.
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis of (R)-2-amino-2-(3-fluorophenyl)acetic acid HCl, employing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data and detailed methodologies presented in this guide serve as a valuable resource for researchers and scientists. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, the specific absorption bands in the IR spectrum, and the anticipated fragmentation pattern in mass spectrometry collectively form a unique spectroscopic fingerprint for this important fluorinated amino acid. Adherence to the described protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the fields of medicinal chemistry and drug discovery.
References
-
Tan, Y. L., et al. (2026, February 17). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Retrieved from [Link]
-
Hu, K., et al. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMC. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies. Retrieved from [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Retrieved from [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
Soga, T., & Heiger, D. N. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1236-1241. Retrieved from [Link]
-
NIST. (n.d.). Amino acetic acid hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Missouri. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). NMR Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Ottawa. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-(3-fluorophenyl)acetic acid. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of p-cresyl phenyl acetate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 5. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry [jstage.jst.go.jp]
- 6. Amino acetic acid hydrochloride [webbook.nist.gov]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. CASPRE [caspre.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. C13-NMR [c13nmr.at]
Application Note: Synthesis of (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS: 25698-44-6 for free base) Applications: Chiral building block for non-canonical peptides, peptidomimetics, and active pharmaceutical ingredients (APIs).
Introduction & Strategic Rationale
Non-canonical α-amino acids, particularly halogenated phenylglycine derivatives, are critical structural motifs in modern drug discovery. The inclusion of a 3-fluorophenyl group often enhances metabolic stability, increases lipophilicity, and modulates the binding affinity of peptidomimetics.
Synthesizing enantiopure (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride presents a unique challenge due to the propensity of phenylglycine derivatives to undergo racemization under strongly basic conditions. To address this, this application note details two highly reliable, self-validating synthetic workflows:
-
Enzymatic Kinetic Resolution (Route A): A highly scalable, cost-effective industrial approach utilizing Porcine Kidney Acylase I[1][2].
-
Asymmetric Strecker Synthesis (Route B): A rapid, high-enantiomeric-excess (ee) discovery approach utilizing (R)-Ellman’s sulfinamide auxiliary[3][4].
Route A: Enzymatic Kinetic Resolution (Industrial Scale)
Causality & Mechanistic Insight
Enzymatic kinetic resolution relies on the absolute stereospecificity of Porcine Kidney Acylase I (Aminoacylase I). This enzyme specifically recognizes and hydrolyzes the amide bond of the (S)-enantiomer of N-acetylated amino acids[1]. By starting with racemic 3-fluorophenylglycine, N-acetylation provides the necessary substrate motif. The enzyme selectively unmasks the (S)-amino acid, leaving the desired (R)-N-acetyl-3-fluorophenylglycine completely intact. The self-validating nature of this protocol lies in the subsequent liquid-liquid extraction: the zwitterionic (S)-amino acid remains in the aqueous phase, while the lipophilic (R)-N-acetyl derivative is cleanly extracted into the organic phase[2].
Fig 1: Enzymatic kinetic resolution workflow using Porcine Kidney Acylase I.
Step-by-Step Protocol
Step 1: N-Acetylation of Racemic Starting Material
-
Suspend 100 mmol of rac-2-amino-2-(3-fluorophenyl)acetic acid in 100 mL of distilled water.
-
Adjust the pH to 10.0 using 2M NaOH until the solid completely dissolves.
-
Dropwise add acetic anhydride (120 mmol, 1.2 eq) over 30 minutes while strictly maintaining the pH between 9.5 and 10.5 via the simultaneous addition of 2M NaOH. IPC (In-Process Control): Ensure no unreacted amino acid remains via TLC (Ninhydrin stain).
-
Acidify the mixture to pH 2.0 with concentrated HCl. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield rac-N-acetyl-3-fluorophenylglycine.
Step 2: Enzymatic Resolution
-
Dissolve 50 mmol of rac-N-acetyl-3-fluorophenylglycine in 200 mL of 0.1 M phosphate buffer. Adjust to exactly pH 7.5 using 1M LiOH (LiOH prevents salt precipitation).
-
Add CoCl₂ (1 mM final concentration) to activate the enzyme, followed by Porcine Kidney Acylase I (approx. 2000 U).
-
Incubate at 37°C for 48 hours with gentle stirring. IPC: Monitor the reaction via chiral HPLC until exactly 50% conversion is reached.
-
Acidify the mixture to pH 2.0 using 6M HCl to halt enzymatic activity.
-
Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). The organic layer contains the unreacted (R)-N-acetyl-3-fluorophenylglycine, while the aqueous layer retains the (S)-amino acid.
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
Step 3: Acidic Hydrolysis
-
Suspend the isolated (R)-N-acetyl-3-fluorophenylglycine in 6M HCl (50 mL).
-
Reflux at 110°C for 12 hours.
-
Cool to room temperature and evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to afford the target (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride as a highly crystalline white solid.
Route B: Asymmetric Strecker Synthesis (Discovery Scale)
Causality & Mechanistic Insight
For rapid access to the (R)-enantiomer without discarding 50% of the material (as in kinetic resolution), the asymmetric Strecker reaction utilizing (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard[4]. Condensation of 3-fluorobenzaldehyde with the auxiliary yields a chiral sulfinimine. The subsequent addition of cyanide is the stereodetermining step. Using diethylaluminum cyanide (Et₂AlCN) with an isopropanol additive forces a highly ordered, cyclic six-membered transition state. The aluminum coordinates to the sulfinyl oxygen, directing the cyanide nucleophile to attack the Re-face of the imine, yielding the (R,R)-aminonitrile with >98% diastereomeric excess (de)[3][4].
Fig 2: Asymmetric Strecker synthesis utilizing (R)-Ellman's auxiliary.
Step-by-Step Protocol
Step 1: Sulfinimine Formation
-
In an oven-dried flask under N₂, dissolve 3-fluorobenzaldehyde (10 mmol) and (R)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL).
-
Add Titanium(IV) ethoxide (20 mmol, 2.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting TiO₂ suspension through a pad of Celite.
-
Extract the filtrate with Ethyl Acetate, dry over MgSO₄, and concentrate to yield the pure (R)-sulfinimine.
Step 2: Diastereoselective Cyanation
-
Dissolve the (R)-sulfinimine (8 mmol) in anhydrous THF (40 mL) and cool to -78°C under N₂.
-
Add Isopropanol (8.8 mmol, 1.1 eq) followed by the dropwise addition of Et₂AlCN (1M in toluene, 12 mmol, 1.5 eq).
-
Stir at -78°C for 4 hours, then allow to warm to room temperature overnight.
-
Quench carefully with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate, dry, and concentrate. IPC: Verify the diastereomeric ratio (dr) via ¹H-NMR; the (R,R)-diastereomer should be >95:5.
Step 3: One-Pot Cleavage and Hydrolysis
-
Dissolve the crude aminonitrile in 6M aqueous HCl (30 mL).
-
Heat to reflux (110°C) for 16 hours. This step simultaneously cleaves the tert-butanesulfinyl group and hydrolyzes the nitrile to the carboxylic acid[3].
-
Cool the mixture and wash with dichloromethane (2 × 20 mL) to remove organic impurities.
-
Evaporate the aqueous layer to dryness to yield the target (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.
Data Presentation & Comparative Analysis
Table 1: Strategic Comparison of Synthetic Routes
| Parameter | Route A: Enzymatic Resolution | Route B: Asymmetric Strecker |
| Max Theoretical Yield | 50% (Requires deracemization for >50%) | 100% |
| Enantiomeric Excess (ee) | >99% (Absolute enzymatic specificity) | 95 - 98% (Dependent on cyanation dr) |
| Scalability | Excellent (Kilogram scale friendly) | Moderate (Requires cryogenic conditions) |
| Reagent Cost | Low (Acylase I is inexpensive) | High (Chiral auxiliary, Et₂AlCN) |
| Best Suited For | Process Chemistry / API Manufacturing | Medicinal Chemistry / SAR Discovery |
Table 2: Analytical Characterization Data
| Analytical Technique | Expected Spectral Data for (R)-2-Amino-2-(3-fluorophenyl)acetic acid HCl |
| ¹H NMR (400 MHz, D₂O) | δ 7.52 (td, J = 8.0, 6.0 Hz, 1H), 7.35 (dt, J = 7.8, 1.2 Hz, 1H), 7.31 (dt, J = 9.5, 2.0 Hz, 1H), 7.24 (tdd, J = 8.4, 2.6, 1.0 Hz, 1H), 5.18 (s, 1H, α-CH). |
| ¹³C NMR (100 MHz, D₂O) | δ 171.4 (C=O), 162.8 (d, J = 245 Hz, C-F), 134.2 (d, J = 7.5 Hz), 131.6 (d, J = 8.2 Hz), 124.5 (d, J = 3.0 Hz), 116.8 (d, J = 21 Hz), 115.2 (d, J = 22 Hz), 56.4 (α-C). |
| ¹⁹F NMR (376 MHz, D₂O) | δ -112.4 (m, 1F). |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₈H₉FNO₂: 170.06; Found: 170.10. |
| Optical Rotation | [α]²⁵_D = -85.0° (c 1.0, 1M HCl). (Note: Specific rotation depends heavily on solvent and pH). |
References
-
Pérez-Fuertes, Y., Taylor, J. E., Tickell, D. A., Mahon, M. F., & Bull, S. D. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(15), 6038–6047. Available at:[Link]
-
Zhou, P., Chen, B.-C., & Davis, F. A. (2004). Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). Tetrahedron, 60(37), 8003-8030. Available at:[Link]
-
Hall, M., Faber, K., & Tasnádi, G. (2014). Hydrolysis of Amides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 309-335. Available at:[Link]
-
Ferreira, R. A., et al. (2002). Enzymic resolution of DL-phenylglycine. ResearchGate (Conference Proceeding/Article). Available at:[Link]
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Aromatic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorine in Aromatic Amino Acids
The introduction of fluorine into aromatic amino acids represents a powerful strategy in modern medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of peptides and small molecule therapeutics.[1] Consequently, the development of robust and stereocontrolled methods for the synthesis of fluorinated aromatic amino acids is of paramount importance for the advancement of drug discovery programs.
This comprehensive guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-proven protocols and critical insights to enable successful implementation in your laboratory.
Methodology 1: Chiral Ni(II) Complex-Mediated Asymmetric Synthesis
This approach has emerged as a particularly robust and versatile platform for the synthesis of a wide array of non-canonical amino acids, including fluorinated aromatic variants, often on a gram scale with excellent enantiomeric purity.[2][3][4] The core principle of this method relies on the use of a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand, which serves as a chiral glycine equivalent. This complex is then deprotonated to form a nucleophilic enolate, which undergoes diastereoselective alkylation with a fluorinated benzyl halide. Subsequent acidic hydrolysis liberates the desired amino acid in high enantiomeric excess.
Causality Behind Experimental Choices:
-
The Chiral Ligand: The choice of the chiral ligand is critical for inducing high stereoselectivity. Ligands derived from (S)- or (R)-2-aminobenzyl alcohol are commonly employed, creating a rigid coordination environment around the nickel center that effectively shields one face of the glycine enolate.
-
The Nickel(II) Center: The Ni(II) ion acts as a Lewis acid, enhancing the acidity of the glycine α-proton and maintaining a planar and rigid complex structure, which is essential for high diastereoselectivity in the alkylation step.
-
Base and Solvent: The choice of base and solvent is crucial for efficient enolate formation and subsequent alkylation. A non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, is typically used to prevent side reactions. Anhydrous, polar aprotic solvents like DMF or THF are preferred to ensure the solubility of the complex and promote the SN2 reaction.
Experimental Workflow Diagram
Caption: Workflow for Ni(II) Complex-Mediated Synthesis.
Detailed Protocol: Synthesis of (S)-4-Fluoromethyl-phenylalanine
Materials:
-
(S)-N-(2-Benzoylphenyl)-1-benzyl-pyrrolidine-2-carboxamide (chiral ligand)
-
Nickel(II) nitrate hexahydrate
-
Glycine
-
Sodium hydroxide
-
4-(Bromomethyl)fluorobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
6 M Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Ni(II) Complex:
-
In a round-bottom flask, dissolve the chiral ligand and glycine in methanol.
-
Add an aqueous solution of nickel(II) nitrate hexahydrate, followed by an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2 hours. The complex will precipitate.
-
Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
-
-
Asymmetric Alkylation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral Ni(II) complex and anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions. The color of the suspension will change, indicating enolate formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-(bromomethyl)fluorobenzene in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis and Protection:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Add 6 M HCl to the residue and heat the mixture at 100 °C for 4 hours to effect hydrolysis.
-
Cool the mixture to room temperature and wash with diethyl ether to remove the chiral ligand.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a saturated sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane and stir vigorously for 4 hours at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
-
Purification:
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Fmoc-protected (S)-4-fluoromethyl-phenylalanine.
-
Quantitative Data Summary
| Entry | Fluorinated Benzyl Halide | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 4-Fluorobenzyl bromide | 85 | >99 |
| 2 | 2,3,4,5,6-Pentafluorobenzyl bromide | 78 | >99 |
| 3 | 4-(Trifluoromethyl)benzyl bromide | 82 | >98 |
Data compiled from representative literature procedures.[2][5][6]
Methodology 2: Asymmetric Hydrogenation of Dehydroamino Acid Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. In the context of fluorinated aromatic amino acids, this involves the enantioselective reduction of a corresponding α,β-unsaturated precursor (a dehydroamino acid derivative) using a chiral transition metal catalyst.[7] Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this transformation.
Causality Behind Experimental Choices:
-
Chiral Ligand: The choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. Ligands such as DuPhos, Me-BPE, and MonoPhos have proven to be highly effective. The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the hydrogenation.
-
Substrate Geometry: The geometry (E/Z isomerism) of the dehydroamino acid precursor can significantly influence the enantioselectivity of the hydrogenation. In many cases, one isomer will react significantly faster and with higher selectivity than the other.
-
Solvent and Pressure: The choice of solvent can affect the solubility of the substrate and catalyst, as well as the activity of the catalyst. Methanol and dichloromethane are common choices. The hydrogen pressure applied can also influence the reaction rate.
Experimental Workflow Diagram
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Topic: Chiral Resolution of 2-amino-2-(3-fluorophenyl)acetic acid: A Guide to Diastereomeric, Enzymatic, and Chromatographic Methodologies
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the chiral resolution of racemic 2-amino-2-(3-fluorophenyl)acetic acid, a critical chiral building block in modern medicinal chemistry. The introduction of fluorine into amino acid structures can significantly enhance the metabolic stability and binding affinity of peptide-based therapeutics.[1][2] Consequently, robust and efficient methods for obtaining enantiomerically pure fluorinated amino acids are of paramount importance. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for three orthogonal and powerful resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and high-performance liquid chromatography (HPLC). Each section includes not only step-by-step protocols but also insights into experimental design, optimization, and data interpretation, empowering researchers to select and implement the most suitable method for their specific application, from bulk manufacturing to high-precision analytical verification.
Introduction: The Significance of Enantiopure Fluorinated Phenylglycines
Non-proteinogenic amino acids are vital components in the synthesis of novel pharmaceuticals. (S)- and (R)-2-amino-2-(3-fluorophenyl)acetic acid belong to this class, serving as key intermediates. The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as improving metabolic stability or enhancing protein-ligand interactions.[2]
Given that biological systems are inherently chiral, the stereochemistry of these building blocks is critical; often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[3] Therefore, the efficient separation of the racemic mixture, a process known as chiral resolution, is a foundational step in drug development. This guide details three industry-standard approaches to achieve this separation.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains one of the most cost-effective and scalable methods for obtaining enantiopure compounds.[4]
Principle of Resolution
The core principle involves the reaction of the racemic amino acid (a mixture of enantiomers) with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomeric salts. Diastereomers possess different spatial arrangements and, crucially, different physical properties, including solubility.[5] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a supersaturated solution, allowing for its isolation by filtration. The resolving agent is subsequently removed to yield the desired enantiomerically enriched amino acid.
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol
This protocol uses (+)-10-Camphorsulfonic acid as the resolving agent, a choice proven effective for similar phenylglycine derivatives.[5] Optimization of solvent, temperature, and stoichiometry may be required.
Materials:
-
Racemic 2-amino-2-(3-fluorophenyl)acetic acid
-
(+)-10-Camphorsulfonic acid (CSA)
-
Methanol, HPLC grade
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolution: In a reaction vessel, dissolve 1.0 equivalent of racemic 2-amino-2-(3-fluorophenyl)acetic acid in a suitable volume of methanol (e.g., 5-10 mL per gram of amino acid). Warm gently if necessary to achieve complete dissolution.
-
Resolving Agent Addition: In a separate container, dissolve 1.0 equivalent of (+)-10-Camphorsulfonic acid in a minimal amount of warm methanol.
-
Salt Formation: Slowly add the CSA solution to the amino acid solution with constant, moderate stirring. Stir the combined mixture at room temperature for 1-2 hours to ensure complete formation of the diastereomeric salts.[5]
-
Fractional Crystallization: Gradually cool the solution to 0-5 °C using an ice bath. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals. Allow the solution to stand at this temperature for several hours (or overnight) to maximize the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor. The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
Liberation of the Free Amino Acid: Suspend the collected crystalline salt in deionized water. While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution reaches the isoelectric point of the amino acid (approximately pH 6). This neutralizes the resolving agent and causes the free amino acid to precipitate.
-
Final Product Isolation: Collect the precipitated enantiomerically enriched amino acid by vacuum filtration. Wash thoroughly with cold deionized water to remove any remaining salt and dry under vacuum.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 4).
Data and Optimization
The efficiency of a diastereomeric resolution is highly dependent on the choice of resolving agent and solvent. A screening process is often necessary.
| Parameter | Description | Typical Target/Value |
| Resolving Agent | Chiral acid or base used for salt formation. | (+)-10-CSA, Tartaric Acid derivatives, Brucine |
| Solvent | Medium for crystallization. Affects salt solubilities. | Methanol, Ethanol, Water-Alcohol mixtures |
| Yield | Theoretical maximum is 50% for one enantiomer. | 35-45% (after one crystallization) |
| Enantiomeric Excess (e.e.) | Measure of optical purity. | >90% e.e. (may require recrystallization) |
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive "green chemistry" alternative.[]
Principle of Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst—in this case, an enzyme. The racemic amino acid is first converted into a suitable derivative, such as an N-acyl compound or an ester. An enzyme, typically a hydrolase (e.g., lipase, acylase, or protease), is then introduced.[7] Due to the chiral nature of the enzyme's active site, it will selectively hydrolyze one enantiomer of the derivative much faster than the other.[8] The reaction is stopped at approximately 50% conversion, resulting in a mixture of the hydrolyzed free amino acid (one enantiomer) and the unreacted derivative (the other enantiomer). These two compounds have different chemical properties and can be easily separated by extraction or chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Solid-Phase Peptide Synthesis Incorporating (R)-2-amino-2-(3-fluorophenyl)acetic acid
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocol
Executive Summary
(R)-2-amino-2-(3-fluorophenyl)acetic acid (also known as D-3-fluorophenylglycine, CAS: 25698-44-6) is a highly valuable non-natural amino acid building block[1]. Incorporating this rigid, fluorinated aromatic residue into peptide sequences restricts backbone conformation, enhances target binding affinity, and significantly increases proteolytic stability. It is a critical component in the development of advanced peptidomimetics and antimicrobial agents.
However, phenylglycine derivatives are notoriously prone to C-alpha epimerization (racemization) during standard Solid-Phase Peptide Synthesis (SPPS)[2]. This application note details the mechanistic causality behind this stereochemical degradation and provides a self-validating, optimized protocol to ensure >99% stereochemical retention during synthesis.
Mechanistic Insights: The Epimerization Trap
As a Senior Application Scientist, it is crucial to understand why a standard protocol fails before implementing a new one. The fundamental challenge in coupling (R)-2-amino-2-(3-fluorophenyl)acetic acid lies in the inherent acidity of its alpha-proton ()[3].
In standard aliphatic amino acids, the alpha-proton is relatively stable. However, in phenylglycine derivatives, the adjacent aromatic ring stabilizes the enolate intermediate via resonance[4]. The presence of the highly electronegative fluorine atom at the meta-position further withdraws electron density, drastically exacerbating this acidity.
During the base-catalyzed activation step of Fmoc-SPPS (e.g., using HATU and DIPEA), the strong base (DIPEA, pKa ~10.5) readily abstracts this acidic alpha-proton[5]. This leads to the formation of a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, resulting in a mixture of D- and L-epimers[3].
Figure 1: Base-catalyzed enolization pathway leading to C-alpha epimerization.
Strategic Optimization: Overcoming Racemization
To prevent epimerization, the coupling microenvironment must be strictly controlled. The causality behind our experimental choices dictates that we must either eliminate strong bases or use coupling reagents that do not require basic conditions for activation.
-
The Failure of HATU/DIPEA: Standard uronium salts coupled with DIPEA lead to severe racemization (>30%) of phenylglycine derivatives due to the high pKa of the base[2].
-
Alternative 1 (COMU with TMP): COMU is a highly efficient third-generation coupling reagent. When paired with 2,4,6-trimethylpyridine (TMP, pKa ~7.4)—a weaker, sterically hindered base—proton abstraction is thermodynamically and physically prevented while still allowing efficient ester activation ()[6].
-
Alternative 2 (DIC / Oxyma Pure): The carbodiimide/oxime coupling system operates without the addition of a tertiary amine base. Oxyma Pure provides a slightly acidic environment, completely shutting down the base-catalyzed enolization pathway, resulting in near-perfect stereoretention ()[7].
Quantitative Optimization Data
Table 1: Effect of Coupling Conditions on (R)-3-F-Phg Epimerization (Data synthesized from comparative phenylglycine SPPS studies)
| Coupling System | Base Added | Base pKa | Epimerization Risk | Recommendation |
| HATU / HBTU | DIPEA | 10.5 | High (> 30%) | Not Recommended |
| DEPBT | DIPEA | 10.5 | Moderate (~ 15%) | Sub-optimal |
| COMU | TMP | 7.4 | Low (< 2%) | Highly Recommended |
| DIC / Oxyma Pure | None | N/A | Minimal (< 1%) | Optimal |
High-Fidelity SPPS Protocol
This self-validating protocol utilizes the DIC/Oxyma Pure system to guarantee the stereointegrity of the (R)-2-amino-2-(3-fluorophenyl)acetic acid residue[8].
Figure 2: Optimized SPPS workflow for (R)-3-fluorophenylglycine to preserve stereointegrity.
Step-by-Step Methodology
(Note: The following protocol is scaled for 0.1 mmol resin synthesis).
Step 1: Resin Preparation
-
Weigh 0.1 mmol of Rink Amide resin (or desired Wang/2-CTC resin) into a fritted SPPS reaction vessel.
-
Add 3.0 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes at room temperature to fully swell the polymer matrix.
-
Drain the solvent.
Step 2: Fmoc Deprotection Note: Prolonged exposure to piperidine can cause minor epimerization of previously coupled phenylglycine residues[2]. Short, repeated exposures are preferred over a single long exposure.
-
Add 3.0 mL of 20% (v/v) Piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 3.0 mL of 20% Piperidine in DMF and agitate for an additional 7 minutes.
-
Drain and wash the resin thoroughly: DMF (5 × 3.0 mL) and Dichloromethane (DCM) (3 × 3.0 mL), followed by DMF (3 × 3.0 mL).
Step 3: Optimized Coupling of Fmoc-(R)-3-F-Phg-OH (Critical Step)
-
In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-(R)-2-amino-2-(3-fluorophenyl)acetic acid and 0.5 mmol (5 equivalents) of Oxyma Pure in 2.0 mL of DMF.
-
Add 0.5 mmol (5 equivalents) of N,N'-Diisopropylcarbodiimide (DIC) to the solution.
-
Stir for 2 minutes to allow pre-activation. (Do NOT add DIPEA, NMM, or any other base) [8].
-
Transfer the activated mixture to the resin.
-
Agitate at room temperature for 60–90 minutes.
-
Drain the reaction mixture and wash the resin: DMF (3 × 3.0 mL), DCM (3 × 3.0 mL), and DMF (3 × 3.0 mL).
-
Perform a Kaiser (ninhydrin) test to confirm complete acylation.
Step 4: Subsequent Elongation & Cleavage
-
Continue the synthesis for subsequent amino acids using standard protocols.
-
Upon sequence completion, perform a final Fmoc deprotection and wash the resin with DCM (5 × 3.0 mL). Dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with cold ether, and dry.
Analytical Validation
To validate the self-correcting nature of this protocol, the crude peptide must be analyzed via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).
-
HPLC Profiling: Use a shallow gradient (e.g., 5-40% Acetonitrile in Water with 0.1% TFA over 30 minutes) on a C18 column to resolve potential diastereomers. The DIC/Oxyma protocol will yield a single sharp peak, whereas unoptimized HATU/DIPEA protocols will show a distinct secondary peak corresponding to the D-epimer[7].
-
Mass Spectrometry: Confirm the target mass. Because both epimers will have identical m/z values, chromatographic separation is the definitive proof of stereointegrity.
References
-
Title: Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions Source: Tetrahedron Letters (Elsevier) URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: Molecules (MDPI) URL: [Link]
-
Title: An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures Source: ChemRxiv URL: [Link]
Sources
- 1. (R)-2-Amino-2-(3-fluorophenyl)acetic acid 95% | CAS: 25698-44-6 | AChemBlock [achemblock.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Fmoc-Protection of (R)-2-amino-2-(3-fluorophenyl)acetic acid: An Application and Protocol Guide
Introduction: The Critical Role of Fmoc-Protected Amino Acids in Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its utility lies in its stability under acidic conditions and its facile removal with a mild base, typically piperidine.[1][3] This orthogonality allows for the selective deprotection of the α-amino group without disturbing acid-labile side-chain protecting groups, a critical feature for the synthesis of complex peptides.[1][2]
(R)-2-amino-2-(3-fluorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in drug discovery. Its incorporation into peptide structures can impart unique conformational constraints and metabolic stability. The fluorine substituent can also modulate the electronic properties and binding affinity of the resulting peptide. This guide provides a detailed protocol for the Fmoc protection of this valuable building block, ensuring its suitability for use in peptide synthesis.
Reaction Principle and Causality
The Fmoc protection of an amine is a nucleophilic substitution reaction.[4] The amino group of (R)-2-amino-2-(3-fluorophenyl)acetic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu).[2][3] While Fmoc-Cl is highly reactive, it can lead to the formation of dipeptide impurities.[5] Fmoc-OSu is generally preferred due to its greater stability and reduced propensity for side reactions.[2][6]
The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[4] A common choice is an aqueous solution of sodium bicarbonate or sodium carbonate, often mixed with an organic solvent like dioxane or acetone to ensure the solubility of both the amino acid and the Fmoc reagent.[1][2]
Experimental Protocol
This section details the step-by-step methodology for the Fmoc protection of (R)-2-amino-2-(3-fluorophenyl)acetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-2-amino-2-(3-fluorophenyl)acetic acid | ≥98% | Commercially Available | --- |
| N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu) | ≥99% | Commercially Available | Preferred over Fmoc-Cl |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available | --- |
| 1,4-Dioxane | Anhydrous | Commercially Available | --- |
| Deionized Water | --- | --- | --- |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available | For extraction |
| Hexane | ACS Reagent Grade | Commercially Available | For recrystallization |
| 1 M Hydrochloric Acid (HCl) | --- | --- | For acidification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | For drying |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available | --- |
Step-by-Step Procedure
-
Dissolution of Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-amino-2-(3-fluorophenyl)acetic acid (1.0 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution (1:1 v/v). Stir until a clear solution is obtained.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Slowly add this solution to the vigorously stirred amino acid solution at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a few drops of acetic acid. The product spot should be UV active and have a lower Rf value than the starting Fmoc-OSu. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.[7]
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Fmoc-(R)-2-amino-2-(3-fluorophenyl)acetic acid.[1]
-
-
Drying: Dry the purified product in a vacuum oven at 40°C overnight.
Experimental Workflow Diagram
Caption: Workflow for the Fmoc protection of (R)-2-amino-2-(3-fluorophenyl)acetic acid.
Characterization of Fmoc-(R)-2-amino-2-(3-fluorophenyl)acetic acid
Thorough characterization is essential to confirm the identity and purity of the final product.
Analytical Data
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the fluorenyl group protons (approx. 7.3-7.8 ppm), the CH and CH₂ protons of the Fmoc group (approx. 4.2-4.5 ppm), and the aromatic and α-protons of the amino acid. |
| ¹³C NMR | Signals corresponding to the carbonyl of the carbamate, the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the Fmoc group and the amino acid. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the Fmoc-protected amino acid ([M+H]⁺ or [M-H]⁻). The molecular weight of (R)-2-amino-2-(3-fluorophenyl)acetic acid is 169.15 g/mol , and the molecular weight of the Fmoc group is 222.24 g/mol , giving an expected product mass of 391.39 g/mol .[8] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. Chiral HPLC can be used to confirm the enantiomeric purity.[9] |
| Melting Point | A sharp melting point range, indicative of high purity. |
Chemical Reaction Mechanism
Caption: Mechanism of Fmoc protection using Fmoc-OSu.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient amount of Fmoc-OSu.- Low reaction temperature.- Inadequate stirring. | - Use a slight excess (1.05-1.1 eq.) of Fmoc-OSu.- Ensure the reaction is run at room temperature.- Ensure vigorous stirring to maintain a homogenous mixture. |
| Low Yield | - Premature precipitation of the product.- Incomplete acidification.- Loss of product during extraction. | - Ensure complete dissolution of the amino acid before adding Fmoc-OSu.- Check the pH carefully during acidification to ensure it is between 2 and 3.- Perform multiple extractions with the organic solvent to maximize product recovery. |
| Presence of Impurities | - Unreacted Fmoc-OSu.- Formation of dipeptides (more common with Fmoc-Cl). | - Thoroughly wash the aqueous layer with ethyl acetate before acidification.- Use Fmoc-OSu instead of Fmoc-Cl.- Purify the final product by recrystallization or column chromatography. |
| Racemization | The α-proton of phenylglycine derivatives can be susceptible to abstraction under basic conditions. | - Avoid prolonged reaction times.- Use mild basic conditions (e.g., NaHCO₃ instead of stronger bases).- Confirm enantiomeric purity using chiral HPLC. |
Conclusion
The successful Fmoc protection of (R)-2-amino-2-(3-fluorophenyl)acetic acid is a crucial step for its application in peptide synthesis. The protocol described provides a reliable and efficient method for preparing this valuable building block in high purity. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensure the integrity of the subsequent peptide synthesis.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]
-
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
-
YouTube. Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. [Link]
-
Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in molecular biology (Clifton, N.J.) (Vol. 73, pp. 17-33). [Link]
-
ACS Publications. Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. [Link]
-
BMBCh. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. [Link]
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]
-
PubChem. (2S)-2-amino-2-(3-fluorophenyl)acetic acid. [Link]
- Google Patents. A kind of analysis method of Fmoc amino acid.
-
PubMed. FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (2S)-2-amino-2-(3-fluorophenyl)acetic acid | C8H8FNO2 | CID 1501935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
Application Note: Controlled Crystallization of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride for High Purity and Defined Crystal Form
Abstract (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents. The purity, crystal form (polymorphism), and particle size distribution of this active pharmaceutical ingredient (API) are paramount, as they directly influence downstream processing, stability, and bioavailability.[1][2] This document provides a comprehensive guide to the controlled crystallization of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride, detailing two robust protocols: controlled cooling and anti-solvent crystallization. The methodologies are grounded in fundamental crystallization principles to ensure reproducibility, scalability, and control over the final product's solid-state properties.[3][4]
Foundational Principles of Crystallization
Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered solid lattice.[5] The entire process is a kinetic and thermodynamic competition governed by two primary stages: nucleation and crystal growth.[6]
-
Supersaturation: This is the essential driving force for crystallization. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[7] This state can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: This is the initial formation of stable, microscopic crystalline entities (nuclei).[6] The rate of nucleation is highly dependent on the level of supersaturation; high supersaturation often leads to rapid nucleation of many small crystals, potentially of a less stable (metastable) polymorphic form.[7]
-
Crystal Growth: Following nucleation, solute molecules deposit onto the existing nuclei, allowing the crystals to grow in size.[4] Slower, more controlled crystal growth, typically achieved at lower supersaturation levels, is desirable for achieving high purity and larger, more well-defined crystals.[5]
Controlling the interplay between these factors is crucial for obtaining the desired crystal attributes.[8] Rapid, uncontrolled crystallization can lead to the inclusion of impurities, the formation of unstable polymorphs, or an undesirable particle size distribution.
Pre-Crystallization Strategy & Characterization
A successful crystallization process begins with a thorough understanding of the material and its behavior in various solvent systems.
2.1. Material Purity Assessment Before proceeding, it is crucial to assess the purity of the crude (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the target compound and identifying any process-related impurities. This baseline purity will serve as a benchmark for evaluating the effectiveness of the crystallization protocol.
2.2. Solvent System Selection The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent should exhibit:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures (for cooling crystallization).
-
Miscibility with a selected anti-solvent (for anti-solvent crystallization).
-
A favorable safety and environmental profile.
For amino acid hydrochlorides, polar protic solvents are generally effective. Water, lower alcohols (methanol, ethanol, isopropanol), or aqueous mixtures of these alcohols are excellent starting points.[9][10] The solubility of the hydrochloride salt is significantly higher than its free amino acid form, especially in acidic aqueous solutions.[10][11]
Detailed Crystallization Protocols
The following protocols are designed for laboratory scale (1-10 g) and can be adapted for larger scales with appropriate engineering considerations.
Protocol 3.1: Controlled Cooling Crystallization from Aqueous Isopropanol
This method is preferred for its simplicity and effectiveness in purifying the compound by leveraging the temperature-dependent solubility.
Methodology:
-
Dissolution: In a jacketed glass reactor equipped with a mechanical stirrer and temperature probe, charge the crude (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride. Add a mixture of isopropanol and water (e.g., 90:10 v/v) in a volume sufficient to achieve full dissolution at an elevated temperature (e.g., 65-75 °C). A starting concentration of 100-150 mg/mL can be targeted.
-
Hot Filtration (Optional but Recommended): If insoluble particulates are present, perform a hot filtration of the solution through a pre-heated filter to remove them. This step is critical for preventing heterogeneous nucleation on foreign particles.
-
Controlled Cooling: Program the reactor's circulator to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). A slow cooling rate minimizes the level of supersaturation, favoring controlled crystal growth over rapid nucleation.[5]
-
Seeding (Optional): To enhance control over the crystal form and size, a small quantity (0.1-1.0% w/w) of previously isolated, high-purity crystals can be added as seeds once the solution becomes slightly supersaturated.
-
Aging: Once the target final temperature (e.g., 0-5 °C) is reached, hold the resulting slurry under gentle agitation for a period of 2-4 hours. This "aging" period allows the system to reach equilibrium, maximizing the yield.
-
Isolation & Washing: Isolate the crystalline product by filtration (e.g., using a Büchner funnel). Wash the filter cake with a small volume of cold isopropanol to displace the impurity-laden mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3.2: Anti-Solvent Crystallization
This technique is useful when the compound's solubility is not strongly dependent on temperature or to induce crystallization of a different polymorph.[12][13] It works by adding a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.[14]
Methodology:
-
Dissolution: Dissolve the crude (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride in a minimal amount of a "good" solvent, such as water or methanol, at ambient temperature (20-25 °C).
-
Anti-Solvent Addition: To the stirred solution, add the anti-solvent (e.g., isopropanol, acetone, or acetonitrile) slowly via a syringe pump or addition funnel. The slow addition is critical to maintain a controlled level of supersaturation.[15] The optimal solvent/anti-solvent ratio must be determined experimentally.
-
Aging: Once the anti-solvent addition is complete, agitate the resulting slurry for 1-3 hours at ambient temperature to ensure complete crystallization.
-
Isolation & Washing: Isolate the crystals by filtration. Wash the filter cake with the anti-solvent or a mixture rich in the anti-solvent.
-
Drying: Dry the product under vacuum at 40-50 °C.
Characterization of the Final Crystalline Product
Post-crystallization analysis is essential to validate the success of the protocol.
-
Purity: Re-analyze by HPLC to confirm the removal of impurities.
-
Crystal Form: Use Powder X-Ray Diffraction (PXRD) to identify the polymorphic form. The resulting pattern should be consistent from batch to batch to ensure solid-state stability.[1]
-
Morphology: Optical microscopy can be used to observe the crystal habit (e.g., needles, plates) and assess the particle size distribution.
Data Summary & Troubleshooting
| Parameter | Protocol 3.1: Cooling | Protocol 3.2: Anti-Solvent | Rationale & Key Considerations |
| Solvent System | Isopropanol/Water (90:10) | Methanol (Solvent), Isopropanol (Anti-Solvent) | Balances solubility and anti-solvent properties. Water aids in dissolving the salt form.[9] |
| Initial Temp. | 70 °C | 25 °C | Ensure complete dissolution before initiating cooling or anti-solvent addition. |
| Final Temp. | 5 °C | 25 °C | Lower final temperature maximizes yield in cooling crystallization. |
| Cooling/Addition Rate | 5-10 °C / hour | 1-2 mL / minute | Slow rates are critical for controlling supersaturation, leading to better crystal quality.[5] |
| Expected Yield | > 90% | > 85% | Yield is dependent on final concentration and temperature. |
| Expected Purity | > 99.5% | > 99.5% | Crystallization is an effective purification step.[16] |
Troubleshooting Common Issues:
-
Oiling Out: If an amorphous oil forms instead of crystals, it indicates that the level of supersaturation is too high. This can be remedied by reducing the cooling rate, increasing the solvent volume, or raising the temperature of anti-solvent addition.
-
Poor Yield: Ensure the final temperature is sufficiently low (for cooling) or an adequate volume of anti-solvent has been added. Allow for a sufficient aging time.
-
Inconsistent Crystal Form: Implement seeding with the desired polymorph to ensure consistent nucleation.[7] Strictly control all process parameters (temperatures, rates, solvent ratios).
Workflow and Conceptual Diagrams
The following diagrams illustrate the experimental workflow and the fundamental principles of crystallization.
Caption: Experimental workflow for the controlled crystallization process.
Caption: The relationship between supersaturation, nucleation, and crystal growth.
References
- Vertex AI Search. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (2009, March 1). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- ACS Publications. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
- Arjun, M. (2025, March 21). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research.
- MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- PMC. (n.d.). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals.
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
- JoVE Core. (2025, May 22). Crystal Growth Principles of Crystallization in Analytical Chemistry.
- Scribd. (n.d.). Crystallization Principles and Applications.
- PMC. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization.
- Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
- ResearchGate. (2018, January 16). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
- Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. omicsonline.org [omicsonline.org]
- 4. syrris.com [syrris.com]
- 5. jove.com [jove.com]
- 6. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digital.csic.es [digital.csic.es]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
Application Notes & Protocols: A Senior Scientist's Guide to Fluorinated Amino Acids in ¹⁹F NMR Protein Studies
Foreword: Beyond the Proton—Embracing the Power of Fluorine
For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has provided unparalleled, atom-level insights into protein structure, dynamics, and interactions. While ¹H, ¹³C, and ¹⁵N NMR form the bedrock of biomolecular NMR, the unique properties of the fluorine-19 (¹⁹F) nucleus offer a powerful and complementary tool, especially for challenging biological systems.[1] The ¹⁹F nucleus is a spin-1/2 particle with 100% natural abundance and a high gyromagnetic ratio, affording it a sensitivity that is 83% that of the proton.[2][3]
What truly sets ¹⁹F NMR apart are two key features:
-
An Absence of Background: Fluorine is virtually absent in biological systems.[4][5] This means that when we introduce a ¹⁹F label into a protein, we get a clean, background-free spectrum where every signal is exclusively from our probe.[6][7]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is exceptionally sensitive to its local electronic environment, spanning a range of over 400 ppm for organic compounds.[5][8] This sensitivity makes it a precise reporter on subtle changes in protein conformation, solvent exposure, and electrostatic fields that occur during biological processes like ligand binding or allosteric regulation.[7][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and field-tested protocols for leveraging fluorinated amino acids in ¹⁹F NMR protein studies. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring your efforts are both efficient and insightful.
Part 1: Strategic Incorporation of the ¹⁹F Probe
The foundational step for any protein-observed ¹⁹F NMR experiment is the introduction of the fluorine label. The choice of labeling strategy is critical and depends entirely on the scientific question being asked. There are three primary methodologies to achieve this.
Method 1: Biosynthetic Incorporation (Global Labeling)
This in vivo approach involves coaxing the cellular machinery to incorporate fluorinated analogs of natural amino acids during protein expression. It is most commonly used for aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) because their biosynthetic pathway can be manipulated.
The Causality: The logic here is to hijack the cell's protein synthesis pathway. By providing a fluorinated version of an amino acid and simultaneously inhibiting the cell's ability to produce the natural version, we force the incorporation of our ¹⁹F probe. For aromatic amino acids, the herbicide glyphosate is a powerful tool, as it inhibits a key enzyme in the shikimate pathway, effectively shutting down endogenous production.[11] This method is excellent for producing large quantities of labeled protein and for studies where a general overview of multiple sites is desired.[12]
Caption: Workflow for biosynthetic labeling of aromatic amino acids.[13]
Limitations: The primary drawback is the lack of site-specificity. If a protein has five tryptophan residues, all five will be replaced with 5-fluorotryptophan, which can lead to overlapping signals in the NMR spectrum and, in some cases, structural perturbations.[14][15]
Method 2: Site-Specific Incorporation (Genetic Code Expansion)
For precise, unambiguous studies, we need to place a single ¹⁹F label at a specific position. This is achieved through amber codon suppression technology, a powerful technique that expands the genetic code.
The Causality: This method introduces a new piece of translational machinery into the expression host: an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][14] This pair is engineered to recognize a "blank" codon—typically the amber stop codon (UAG)—and insert a non-canonical, fluorinated amino acid at that position. By engineering a UAG codon into our gene of interest at the desired location, we can direct the incorporation of a single ¹⁹F probe with high fidelity.[16][17] This is the gold standard for minimizing structural perturbation and eliminating spectral ambiguity.[14][17]
Caption: Principle of site-specific ¹⁹F labeling via amber suppression.
Method 3: Chemical Labeling (Post-Translational Modification)
This approach involves purifying the wild-type protein first and then chemically attaching a fluorine-containing tag to a specific amino acid side chain. The most common target is the thiol group of a cysteine residue due to its unique nucleophilicity.
The Causality: We exploit the specific reactivity of certain amino acid side chains. Cysteine residues can be selectively targeted with thiol-reactive probes like 3-bromo-1,1,1-trifluoroacetone (BTFA) or 2,2,2-trifluoroethanethiol (TFET).[3][18] This method is advantageous because it can be performed on already-purified protein and allows the use of tags with multiple fluorine atoms (e.g., -CF₃), which can provide a very strong NMR signal.[19] The trade-off is that the chemical tag is generally larger and more perturbing than a biosynthetically incorporated fluorinated amino acid.[3] An accessible cysteine (either native or engineered) is also a prerequisite.
Data Summary: Labeling Strategies & Common Probes
The choice of labeling method and fluorinated amino acid is a critical experimental design step. The tables below summarize the key considerations.
Table 1: Comparison of Protein Fluorination Strategies
| Feature | Biosynthetic Incorporation | Site-Specific Incorporation | Chemical Labeling |
|---|---|---|---|
| Precision | Residue-type specific (global) | Site-specific (single position) | Site-specific (e.g., Cys) |
| Typical Yield | High | Moderate to High | High (post-purification) |
| Perturbation | Low to Moderate | Minimal | Moderate to High |
| Key Advantage | High quantity of labeled protein | Unambiguous signal assignment | Versatile, highly sensitive tags |
| Best For... | Initial screens, global dynamics | Detailed mechanistic studies | Large proteins, maximizing signal |
Table 2: Properties of Commonly Used Fluorinated Amino Acids
| Fluorinated Amino Acid | Typical Chemical Shift Range (ppm) | Environmental Sensitivity |
|---|---|---|
| 3-Fluorophenylalanine | -113 to -116 | Sensitive to local electrostatic environment.[1] |
| 4-Fluorophenylalanine | -114 to -118 | Often used as a probe of solvent exposure.[1] |
| 5-Fluorotryptophan | -120 to -125 | Sensitive to changes in the indole ring environment.[1] |
| Trifluoromethyl-phenylalanine | ~ -63 | Strong signal, sensitive probe for binding and conformational changes.[14] |
| 5-Fluoroleucine | ~ -220 to -235 | Reports on aliphatic environments and side-chain conformation.[20] |
Part 2: Core Applications in Drug Discovery and Protein Science
With a ¹⁹F-labeled protein in hand, a wealth of biological questions can be addressed. The simplicity of the 1D ¹⁹F spectrum allows for rapid and robust analysis, even for very large or complex systems.[6][21]
Application 1: Monitoring Protein Conformational Changes
Proteins are dynamic entities, often existing in an ensemble of different conformations corresponding to various functional states (e.g., active vs. inactive). ¹⁹F NMR is exceptionally well-suited to report on these states.
The Causality: Each conformational state creates a unique microenvironment around the ¹⁹F label, resulting in a distinct chemical shift.[9][19] A protein in slow exchange between two states will therefore show two separate peaks in the ¹⁹F spectrum. The relative areas of these peaks directly report on the population of each state. The addition of a ligand, allosteric modulator, or post-translational modification can shift this equilibrium, an effect that is easily visualized and quantified by ¹⁹F NMR.[19] This provides direct, mechanistic insight into how a protein's function is regulated.[7][19]
Application 2: Characterizing Protein-Ligand Interactions
A cornerstone of drug discovery is the accurate measurement of how tightly a compound binds to its target protein. Protein-observed ¹⁹F NMR is a powerful method for determining binding affinity (Kd) and kinetics.[15][22]
The Causality: When a ligand binds, it perturbs the local environment of the protein, including the environment around any ¹⁹F labels. This perturbation causes a change in the ¹⁹F chemical shift. By systematically titrating a ligand into a solution of ¹⁹F-labeled protein and monitoring these chemical shift perturbations, we can fit the data to a binding isotherm to calculate the Kd.[18][22] Furthermore, the shape of the NMR peak during the titration (a phenomenon known as lineshape analysis) can provide information on the binding kinetics (the on- and off-rates, kon and koff).[22] This makes ¹⁹F NMR a uniquely informative biophysical assay.
Caption: Workflow for identifying ligand binding via ¹⁹F NMR.[1]
Application 3: In-Cell NMR Studies
Understanding how a protein behaves and how a drug engages its target within the complex, crowded environment of a living cell is a major goal of modern cell biology and pharmacology.
The Causality: The lack of a biological background signal makes ¹⁹F NMR an ideal technique for in-cell studies.[23][24] Conventional ¹H-¹⁵N NMR spectra often suffer from severe line broadening in-cell, rendering many proteins "NMR-invisible".[23] However, a simple 1D ¹⁹F spectrum can clearly show the signal from a fluorinated protein expressed directly in human or bacterial cells.[23][24] This groundbreaking application allows researchers to verify target engagement, study conformational changes, and observe protein-protein interactions in their native physiological context.[25][26]
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a solid foundation for your ¹⁹F NMR studies.
Protocol 1: Biosynthetic Labeling with 3-Fluoro-L-Tyrosine in E. coli
This protocol is adapted from established methods for labeling aromatic amino acids.[11][13]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
M9 minimal media and appropriate antibiotic.
-
Sterile solutions of: 1 M MgSO₄, 20% (w/v) glucose, 1 M CaCl₂.
-
Glyphosate stock solution (e.g., 100 mg/mL in sterile water).
-
Amino acid stock solutions: 3-fluoro-L-tyrosine, L-phenylalanine, L-tryptophan.
-
IPTG solution (e.g., 1 M).
Step-by-Step Methodology:
-
Day 1 (Starter Culture): Inoculate 50 mL of LB media (with antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
Day 2 (Main Culture):
-
Inhibition and Supplementation:
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[13]
-
Expression: Continue to incubate the culture at 18°C for 18-20 hours with shaking.[13]
-
Day 3 (Harvesting): Harvest the cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C). Discard the supernatant. The cell pellet, containing your fluorinated protein, can be stored at -80°C.
-
Purification: Purify the ¹⁹F-labeled protein using the established protocol for the unlabeled version. Labeling should not significantly alter its chromatographic behavior.
Protocol 2: Chemical Labeling of Cysteine Residues with a CF₃ Tag
This protocol uses a two-step reaction to label an accessible cysteine with 2,2,2-Trifluoroethanethiol (TET), adapted from established procedures.[11][13]
Materials:
-
Purified protein (>95% purity) with an accessible cysteine, in a buffer free of reducing agents (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
4,4'-dithiodipyridine (4-PDS).
-
2,2,2-Trifluoroethanethiol (TET).
-
Desalting column (e.g., PD-10).
Step-by-Step Methodology:
-
Protein Preparation: Ensure the protein sample is at a concentration of 1-10 mg/mL. If the storage buffer contains DTT or TCEP, it must be removed via buffer exchange.
-
Cysteine Activation:
-
Add a 10-fold molar excess of 4-PDS to the protein solution.
-
Incubate for 1-2 hours at room temperature. This step activates the cysteine thiol for subsequent reaction.[13]
-
Remove excess 4-PDS using a desalting column, exchanging back into the reaction buffer.
-
-
Fluorine Labeling:
-
Add a 20-fold molar excess of TET to the activated protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[13]
-
-
Final Purification: Remove excess TET and reaction byproducts by buffer exchange or dialysis.
-
Validation: Confirm successful labeling and determine the labeling efficiency using mass spectrometry.
Protocol 3: ¹⁹F NMR Titration for Kd Determination
Sample Preparation:
-
Prepare a stock solution of your purified ¹⁹F-labeled protein at a concentration of 0.1-0.5 mM in a suitable, stable buffer.[1] For very weak binders, higher protein concentrations may be needed.
-
Prepare a highly concentrated stock solution of the ligand (e.g., 50-100x the protein concentration) in the exact same buffer. This is critical to avoid buffer mismatches during the titration.
-
Prepare the final NMR sample (typically 500 µL) containing the protein and 5-10% D₂O for the field-frequency lock.[1]
Data Acquisition:
-
Set up a standard 1D ¹⁹F NMR experiment. A simple pulse-acquire sequence is sufficient.[1]
-
Key Parameters:
-
Spectral Width: Center the spectrum on your expected signal and use a width sufficient to see any shifts (e.g., 20-50 ppm).
-
Recycle Delay: Set to 1-2 seconds.[1]
-
-
Acquire a reference spectrum of the protein alone.
-
Add a small, precise aliquot of the concentrated ligand stock solution to the NMR tube (e.g., to achieve a 0.25:1 ligand:protein molar ratio). Mix gently by inverting the tube.
-
Acquire another 1D ¹⁹F spectrum.
-
Repeat steps 4 and 5, incrementally increasing the ligand concentration (e.g., 0.5, 0.75, 1.0, 1.5, 2, 3, 5, 10... molar equivalents) until the chemical shift of the protein signal stops changing, indicating saturation.
Data Analysis:
-
Process all spectra identically (Fourier transform, phase, and baseline correction).[1]
-
For each spectrum, determine the chemical shift of the ¹⁹F signal.
-
Calculate the chemical shift perturbation (Δδ) at each ligand concentration relative to the reference spectrum.
-
Plot Δδ versus the total ligand concentration.
-
Fit the resulting binding curve to a one-site binding model using appropriate software (e.g., Origin, GraphPad Prism) to extract the dissociation constant, Kd.
References
- A beginner's guide to 19F NMR and its role in drug screening. Google AI Search.
- Fluorine labeling of proteins for NMR studies. Google AI Search.
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC. National Center for Biotechnology Information. [Link]
-
Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. ACS Publications. [Link]
-
Protein-based 19F NMR as a Ligand Discovery Tool | Bruker. Bruker. [Link]
-
Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC. National Center for Biotechnology Information. [Link]
-
Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC. National Center for Biotechnology Information. [Link]
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Journal of the American Chemical Society. ACS Publications. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. ACS Publications. [Link]
-
Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed. National Center for Biotechnology Information. [Link]
- Rational design of 19F NMR labelling sites to probe protein structure and interactions. Google AI Search.
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. National Center for Biotechnology Information. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. MDPI. [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
-
19 F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine - ACS Publications. ACS Publications. [Link]
-
Use of 19F NMR to probe protein structure and conformational changes - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society. ACS Publications. [Link]
-
Applications of 19F-NMR to study protein-ligand interactions and protein conformational changes in solution | Request PDF - ResearchGate. ResearchGate. [Link]
-
19F NMR Fragment Screening Platform - University College London. University College London. [Link]
- Fluorine NMR. Google AI Search.
-
Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. ACS Publications. [Link]
-
CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. University of Illinois Urbana-Champaign. [Link]
-
19F in-cell NMR to investigate protein-ligand interactions in living human cells. - FLORE. University of Florence. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. ACS Publications. [Link]
-
19 F NMR as a tool in chemical biology - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
-
Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed. National Center for Biotechnology Information. [Link]
-
NMR sample preparation guidelines. Iktos. [Link]
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment | Springer Nature Experiments. Nature Protocols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 16. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Amino Acid Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into amino acid scaffolds. The introduction of fluorine can significantly enhance the biological properties of molecules, but the synthetic routes present unique challenges.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of fluorinated amino acids, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield in Fluorination Reactions
Question: My fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in fluorination chemistry. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting strategy.
Initial Checks & Solutions:
-
Reagent Inactivity: Fluorinating agents, particularly deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, can degrade if not stored under strictly anhydrous conditions.[4]
-
Solution: Use a fresh, unopened bottle of the fluorinating reagent. Verify the activity of an older reagent on a simple, reliable substrate before committing to your primary reaction.
-
-
Insufficient Reagent: Sterically hindered substrates or less reactive precursors may require a greater excess of the fluorinating agent to drive the reaction to completion.[4]
-
Solution: Incrementally increase the equivalents of the fluorinating agent (e.g., from 1.5 to 2.0 to 2.5 equivalents) and monitor the reaction progress.
-
-
Inadequate Leaving Group (for Nucleophilic Fluorination): In deoxyfluorination of alcohols, the hydroxyl group itself is a poor leaving group.
-
Solution: Convert the alcohol to a better leaving group, such as a tosylate or mesylate, prior to fluorination. This significantly improves the efficiency of nucleophilic substitution.[5]
-
-
Reaction Temperature: Some fluorination reactions have a significant activation energy barrier and require heating.[4]
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Be cautious, as higher temperatures can also promote side reactions like elimination.[6]
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Stereoselectivity in Asymmetric Synthesis
Question: I am attempting an asymmetric synthesis of a fluorinated amino acid, but the diastereomeric or enantiomeric excess is low. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is critical. The choice of chiral auxiliary, reaction conditions, and reagents all play a pivotal role.
-
Chiral Auxiliaries: Chiral Ni(II) complexes of Schiff bases have proven to be powerful platforms for the stereoselective synthesis of a wide range of fluorinated amino acids.[7][8][9] The specific ligand used can significantly influence the diastereomeric excess (de).
-
Solution: Screen different chiral ligands or auxiliaries. For instance, in reductions of γ-fluorinated β-enamino esters, (-)-8-phenylmenthol has been shown to be an effective chiral auxiliary.[10]
-
-
Base and Solvent Effects: The base and solvent system can dramatically impact the transition state geometry of the stereodetermining step.[8]
-
Solution: Systematically screen a panel of bases (e.g., DBU, NaH) and anhydrous solvents (e.g., MeCN, DMF, THF).[8] Optimization tables from literature can provide an excellent starting point for similar substrates.[8] For example, for the alkylation of certain Ni(II) complexes, DBU in MeCN at 0°C was found to be optimal.[8]
-
-
Enzymatic Approaches: Biocatalysis offers a highly selective alternative for constructing chiral fluorinated centers.[1]
-
Solution: Explore enzymatic strategies, such as using Old Yellow Enzymes (OYEs), which can exhibit high enantioselectivity for the synthesis of fluorinated compounds.[1]
-
Table 1: Example of Reaction Condition Optimization for Stereoselective Alkylation [8]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | de (%) |
| 1 | K₂CO₃ (1.5) | DMF | RT | 45 | 70 |
| 4 | DBU (1.5) | MeCN | RT | 60 | 85 |
| 12 | DBU (1.5) | MeCN | 0 | 95 | 90 |
Issue 3: Undesired Side Reactions
Question: My reaction is producing significant byproducts. What are the common side reactions and how can I suppress them?
Answer: Side reactions are often competitive with the desired fluorination pathway. Understanding the potential side reactions for your chosen methodology is key to mitigating them.
-
Elimination vs. Substitution: In nucleophilic fluorination of alkyl halides or activated alcohols, elimination to form an alkene is a common competing pathway, especially with hindered substrates or at elevated temperatures.[5][6]
-
Solution: Use milder reaction conditions (lower temperature). Employ a less basic fluoride source if possible.
-
-
Hydrolysis and Competing Nucleophiles: In SNAr reactions, water or other nucleophiles present in the reaction mixture can compete with the fluoride ion, leading to undesired byproducts.[11]
-
Solution: Ensure strictly anhydrous conditions. In reactions using fluoride salts like KF or CsF, consider using a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt, which can allow for lower reaction temperatures and shorter reaction times, minimizing side reactions.[11][12]
-
-
Protecting Group Instability: The conditions required for fluorination can sometimes lead to the partial or complete removal of protecting groups, leading to a complex mixture of products.
Reaction Pathway Diagram: Nucleophilic vs. Electrophilic Fluorination
Caption: General pathways for nucleophilic and electrophilic fluorination.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorinating agent?
The choice of fluorinating agent is critical and depends on the desired transformation.[4]
-
For Deoxyfluorination (Alcohol to Fluoride): DAST, Deoxo-Fluor, and Ishikawa's reagent are commonly used.[4][6]
-
For Electrophilic Fluorination (on electron-rich centers): Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are excellent choices for fluorinating enol ethers, electron-rich aromatic compounds, or carbanions.[4][6][15]
-
For Nucleophilic Aromatic Substitution (SNAr): Fluoride salts like KF or CsF are typically used, often in polar aprotic solvents like DMSO or DMF.[4][11]
Q2: What are the most important safety considerations when handling fluorinating agents?
Safety is paramount. Many fluorinating agents are highly reactive and toxic.
-
Reactivity with Solvents: Some electrophilic ("F⁺") reagents can react violently or exothermically with common solvents like DMF, pyridine, and DMSO.[4][16] Always check for solvent compatibility.
-
Toxicity and Corrosivity: Reagents like DAST can decompose to release corrosive byproducts.[4] Hydrogen fluoride (HF) and its solutions are extremely corrosive and toxic.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for the specific reagent. Handle all fluorinating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How do I choose the appropriate protecting groups for my amino acid?
Protecting group strategy is crucial for a successful synthesis. The groups must be stable during the fluorination step but readily removable afterwards without affecting the newly installed fluorine atom(s).[14]
-
α-Amino Group: The most common protecting groups are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[13][14] Fmoc is base-labile, while Boc is acid-labile. Choose the one that is orthogonal to your fluorination and other deprotection steps.
-
Carboxyl Group: Simple esters (methyl, ethyl) or more sterically hindered esters (tert-butyl) are common. Benzyl esters are also used, which can be removed by hydrogenolysis.
-
Side-Chain Functional Groups: The choice is highly dependent on the specific amino acid (e.g., tBu for Tyr, Trt for His).[13] Ensure the side-chain protecting group is stable to the conditions used for both fluorination and α-amino/carboxyl group deprotection.
Q4: My fluorinated amino acid is difficult to purify. What strategies can I use?
Purification can be challenging due to the unique properties conferred by fluorine.
-
Chromatography: Fluorinated compounds can exhibit different polarity compared to their non-fluorinated counterparts. You may need to screen different solvent systems for column chromatography. Reverse-phase HPLC is often effective for final purification.
-
Chelation: If using metal-based catalysts or auxiliaries (e.g., Ni(II) complexes), residual metal ions can complicate purification. Washing with a chelating agent like EDTA during workup can be effective.[17]
-
C-terminal Affinity Tags: For biological expression and purification of proteins containing fluorinated amino acids, using a C-terminal affinity tag can help mitigate issues with purifying full-length proteins from truncated versions.[18]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- Ge, L., Zaiser, M., & Koksch, B. (2026).
- Various Authors. (n.d.).
- Beilstein Journals. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- ACS Publications. (2022, August 4). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry.
- PMC. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- PubMed. (2002, July 12).
- The Innovation. (n.d.).
- Arkivoc. (n.d.). Amino acids with fluorinated olefinic motifs – synthetic approaches.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- Wordpress. (n.d.).
- Various Authors. (2019, November 19). Amino Acid-Protecting Groups.
- PMC. (n.d.).
- PMC. (2025, January 23).
- ChemRxiv. (n.d.).
- MDPI. (2024, March 21).
- Wikipedia. (n.d.).
- ACS Publications. (2020, September 24).
- PubMed. (n.d.).
- ACS Publications. (2019, August 22).
- Princeton University. (2017, November 15).
- ACS Publications. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
- The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)
- Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 21).
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New strategy for the stereoselective synthesis of fluorinated beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization Support Center: Resolving "Oiling Out" (LLPS) in Amino Acid Derivatives
Welcome to the Technical Support Center for crystallization process development. This guide is specifically engineered for researchers and process chemists dealing with Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during the crystallization of amino acid derivatives.
Amino acid derivatives (e.g., Fmoc-, Boc-, or Cbz-protected amino acids) are notoriously prone to oiling out. Their bulky lipophilic protecting groups, combined with highly flexible backbones and complex hydrogen-bonding networks, create significant kinetic barriers to lattice integration. When supersaturation is generated, the system often minimizes free energy by separating into a solute-rich liquid phase (an emulsion) rather than nucleating into a rigid solid [[1]]([Link]).
Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating Standard Operating Protocols (SOPs) to help you bypass LLPS and isolate high-purity crystalline products.
Diagnostic Workflow: Identifying the Root Cause
Oiling out manifests in two distinct modes: Thermodynamic (a stable miscibility gap) and Kinetic (driven by rapid supersaturation). Identifying which mechanism is at play is the critical first step in troubleshooting.
Logical workflow for diagnosing and resolving oiling out (LLPS) during crystallization.
Troubleshooting Guide & FAQs
Q: My Fmoc-protected amino acid solution turns cloudy during cooling, but yields a sticky resin instead of crystals. What is happening mechanistically? A: Your system is undergoing Liquid-Liquid Phase Separation (LLPS). Because the integration of your bulky, flexible solute molecules into a crystal lattice is kinetically hindered, the system experiences very high supersaturation [[1]]([Link]). To relieve this state, it separates into two liquid phases: a continuous solvent-rich phase and a dispersed solute-rich oil phase . Over time, these highly mobile oil droplets spontaneously solidify into an amorphous resin or agglomerated mass rather than distinct crystals.
Q: How do I know if my oiling out is driven by thermodynamics or kinetics? A: A thermodynamic LLPS is caused by a miscibility gap in the phase diagram. Phase separation will occur at a specific temperature and concentration regardless of your cooling rate, stirring speed, or nucleation kinetics . Conversely, kinetic oiling out is a transient phenomenon caused by generating supersaturation faster than the crystals can nucleate and grow. If slowing down your cooling rate or antisolvent dosing rate prevents the emulsion from forming, your LLPS is kinetic.
Q: Can I just add seed crystals once I see the emulsion forming to force crystallization? A: No. Adding seeds into an established emulsion caused by a thermodynamic miscibility gap will result in immediate seed dissolution . The solute-rich oil droplets act as a highly effective solvent. Seeds must be introduced halfway into the Metastable Zone Width (MSZW)—before the system crosses the LLPS boundary—to consume supersaturation via controlled crystal growth.
Q: How does oiling out affect the impurity profile of my final drug intermediate? A: The solute-rich oil phase is highly disordered and mobile, making it an excellent solvent for structurally similar impurities (e.g., diastereomers or unreacted starting materials) [[1]]([Link]). When the droplets eventually coalesce and solidify, these impurities are entrapped within the agglomerates, leading to a failure to meet purity specifications [[2]]([Link]). While some specific systems can utilize LLPS for purification via phase-specific distribution ratios , it is generally detrimental to API purity.
Quantitative Data: PAT Tool Selection for LLPS Detection
Traditional methods (human eye or basic turbidity sensors) often mistake oiling out for nucleation because both cause a spike in opacity. Utilizing the correct Process Analytical Technology (PAT) is critical for accurate phase discrimination [[2]]([Link]).
| PAT Technology | Primary Output | Signature of LLPS (Oiling Out) | Signature of Nucleation | Limitation |
| In-Situ Microscopy (PVM / EasyViewer) | Real-time high-resolution images | Appearance of spherical, coalescing liquid droplets. | Appearance of faceted, rigid solid particles. | Probe window can become fouled by sticky oil phases. |
| FBRM (ParticleTrack) | Chord Length Distribution (CLD) | Broad, shifting distribution of large counts (droplet coalescence). | Sharp increase in fine counts (1-10 µm) indicating secondary nucleation. | Cannot visually distinguish between a spherical solid and a droplet. |
| ReactIR (FTIR) | Solute concentration in mother liquor | Concentration remains artificially high or drops erratically as oil forms. | Smooth, predictable desupersaturation curve as crystals grow. | Requires distinct IR peaks free from solvent interference. |
| Turbidity Sensors | Light transmittance | Sudden, massive drop in transmittance without solid yield. | Gradual drop in transmittance correlating with solid yield. | Cannot differentiate between emulsion droplets and solid suspension. |
Standard Operating Protocols (SOPs)
SOP 1: Mapping the LLPS Boundary and MSZW
To prevent oiling out, you must first define the process design space by mapping the solubility curve, the Metastable Zone Width (MSZW), and the miscibility gap (oiling curve).
Step-by-step experimental workflow for mapping solubility and LLPS boundaries.
Step-by-Step Methodology:
-
Preparation: Prepare 5 to 7 reactor vessels containing the amino acid derivative at varying concentrations (e.g., 50 to 300 mg/mL) in the target solvent/antisolvent system.
-
Dissolution (Clear Point): Heat the solutions at 1.0 °C/min. Monitor via FBRM. Record the temperature at which chord counts drop to baseline (T_sat).
-
Controlled Cooling: Cool the solutions at a strict, slow rate (0.2 °C/min) to prevent kinetic supersaturation spikes.
-
Phase Discrimination (Validation Step): Monitor the onset of turbidity. Crucial: Use in-situ microscopy (EasyViewer) to validate the phase.
-
If spherical droplets appear: Record the temperature as the LLPS boundary (T_oil).
-
If faceted particles appear: Record the temperature as the nucleation boundary (T_nuc).
-
-
Design Space Mapping: Plot T_sat, T_oil, and T_nuc against concentration. If T_oil is higher than T_nuc at your operating concentration, your system possesses a thermodynamic miscibility gap.
SOP 2: Seeding Strategy to Bypass LLPS
If your process is forced to operate near a miscibility gap due to yield requirements, a highly controlled seeding strategy is the only way to bypass the emulsion phase .
Step-by-Step Methodology:
-
Supersaturation Generation: Cool the batch to a temperature strictly halfway between T_sat and T_oil (inside the MSZW, but safely above the oiling boundary).
-
Seed Introduction: Introduce 1-5 wt% of dry, milled seed crystals of the desired polymorph.
-
Seed Persistence (Validation Step): Immediately monitor FBRM chord length distribution.
-
Pass: A stable or growing number of counts in the 10-50 µm range confirms seed survival.
-
Fail: If counts drop to zero, the system has entered the miscibility gap and dissolved the seeds. You must heat back to T_sat and adjust the seeding temperature higher.
-
-
Isothermal Desupersaturation: Hold the temperature isothermally for 1 to 2 hours. This allows the seeds to consume the supersaturation, shifting the mother liquor concentration safely below the critical threshold for LLPS.
-
Final Isolation: Resume cooling at a conservative rate (0.1 - 0.2 °C/min) to the final isolation temperature.
References
-
Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation) . Mettler Toledo. Available at:[Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound . Chemical and Pharmaceutical Bulletin (ACS Publications). Available at:[Link]
-
Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization . Organic Process Research & Development (ACS Publications). Available at:[Link]
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application . Crystal Growth & Design (ACS Publications). Available at:[Link]
Sources
Technical Support Center: Synthesis of Fluorinated Phenylalanine
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated phenylalanine. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, with a focus on identifying and mitigating side reactions. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the synthesis of fluorinated phenylalanine, providing explanations for their chemical origins and actionable solutions.
Issue 1: Low Yield of the Desired Fluorinated Phenylalanine Product
Question: I am performing an electrophilic fluorination on a protected phenylalanine precursor (e.g., N-acetylphenylalanine) using Selectfluor, but my final yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in electrophilic fluorination of phenylalanine derivatives are a common issue stemming from several competing side reactions and suboptimal reaction conditions. Let's break down the primary culprits and how to address them.
A. Competing Side Reactions:
-
Hydroxylation: The most prevalent side reaction is often the hydroxylation of the aromatic ring to form tyrosine derivatives.[1] This occurs because the reaction conditions that activate the fluorinating agent can also generate reactive oxygen species, especially if trace amounts of water are present.
-
Over-fluorination: While less common for phenylalanine itself compared to more activated rings, multiple fluorinations can occur, leading to di- or tri-fluorinated products. This is particularly relevant if the reaction is left for too long or if an excess of the fluorinating agent is used.
-
Protodeborylation/Protodestannylation: If you are using a precursor like a boronic ester or a stannane to direct the fluorination, a significant side reaction can be the cleavage of the carbon-boron or carbon-tin bond and its replacement with a hydrogen atom from the solvent or trace water.[2]
B. Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role in the efficiency and selectivity of fluorination reactions.[3] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance reactivity and selectivity in C-H functionalization by stabilizing reactive intermediates through hydrogen bonding.[4][5] If you are using common solvents like acetonitrile, a switch to HFIP or a mixture containing it could be beneficial.
-
Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may promote side reactions and decomposition, while low temperatures can lead to an incomplete reaction.[6] A systematic optimization of the temperature is recommended.
-
Reagent Purity: The purity of your starting material, fluorinating agent, and solvent is crucial. Impurities can interfere with the reaction and promote side reactions.[6]
Troubleshooting Workflow:
A logical workflow is essential to diagnose the root cause of low yield.[7]
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Isomers (o-, m-, p-)
Question: During the direct electrophilic fluorination of L-phenylalanine, I'm getting a mixture of ortho-, meta-, and para-fluorophenylalanine. How can I improve the regioselectivity for the para-isomer?
Answer: Achieving high regioselectivity in the direct fluorination of an unsubstituted phenylalanine ring is challenging because the amino acid moiety is not a strongly directing group. The direct radiofluorination of L-phenylalanine with reagents like [¹⁸F]F₂ or [¹⁸F]AcOF is known to produce a mixture of isomers, with the ortho-isomer often being the major product.
Strategies to Improve Regioselectivity:
-
Use of Directing Groups: The most effective strategy is to start with a precursor that has a directing group. For example, using a tyrosine derivative (4-hydroxyphenylalanine) will strongly direct the electrophilic fluorination to the ortho-positions relative to the hydroxyl group (i.e., the 3- and 5-positions of the phenylalanine ring system).
-
Bulky Protecting Groups: Employing a bulky protecting group on the amine or carboxylic acid can sterically hinder the ortho-positions, thereby favoring fluorination at the para-position.
-
Catalyst-Controlled Fluorination: Recent advances in catalysis have shown promise in directing C-H functionalization. Palladium-catalyzed fluorination, for instance, can offer different selectivity compared to uncatalyzed reactions, although it may also introduce its own set of side reactions.[8]
Issue 3: Racemization of the Final Product
Question: My synthesis of L-fluorophenylalanine is successful, but I am observing significant racemization, resulting in a mixture of L- and D-enantiomers. What causes this and how can I prevent it?
Answer: Racemization is a critical issue in amino acid synthesis, as the biological activity is often enantiomer-specific. The α-proton of an amino acid is susceptible to deprotonation, especially under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.
Causes and Preventative Measures:
| Cause | Explanation | Prevention Strategy |
| Harsh Basic Conditions | Strong bases can easily deprotonate the α-carbon. The presence of strong electron-withdrawing groups, such as fluorine on the phenyl ring, can exacerbate this by increasing the acidity of the α-proton.[9] | Use milder bases (e.g., organic bases like triethylamine with caution, or inorganic bases like NaHCO₃). Minimize reaction times and use the lowest effective temperature. |
| Prolonged Reaction Times | The longer the amino acid is exposed to conditions that can cause racemization, the more significant the loss of stereochemical purity will be. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Protecting Group Strategy | Certain protecting groups can influence the acidity of the α-proton. | The use of specific chiral auxiliaries, such as chiral Ni(II) complexes, can lock the stereochemistry and prevent racemization during subsequent reactions.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating agents for phenylalanine synthesis, and what are their pros and cons?
A1: Several N-F type electrophilic fluorinating agents are commonly used.[12][13]
| Reagent | Pros | Cons |
| Selectfluor® (F-TEDA-BF₄) | Highly stable, crystalline solid, easy to handle, commercially available, and effective for a wide range of substrates.[14] | Can be highly reactive, sometimes leading to over-fluorination or side reactions if not controlled properly.[2] |
| N-Fluorobenzenesulfonimide (NFSI) | Economical, stable, and safe, with high fluorinating ability. Soluble in many organic solvents.[15] | Can be less reactive than Selectfluor, sometimes requiring harsher conditions. |
| N-Fluoropyridinium Salts | Tunable reactivity by modifying substituents on the pyridine ring.[13] | Can be less stable than Selectfluor or NFSI. |
Q2: Can nucleophilic fluorination be used for synthesizing fluorophenylalanine?
A2: Yes, nucleophilic fluorination is a viable and common strategy, particularly for introducing fluorine into the side chain (β- or γ-positions) or for aromatic fluorination via a nucleophilic aromatic substitution (SₙAr) mechanism.
-
For β-fluorophenylalanine: A common route involves the deoxofluorination of a β-hydroxy-phenylalanine precursor using reagents like diethylaminosulfur trifluoride (DAST).[8][16]
-
For aromatic fluorination (SₙAr): This requires a phenylalanine precursor with a good leaving group (like -NO₂ or a halide) on the aromatic ring, activated by electron-withdrawing groups. Reagents like KF or CsF in a polar aprotic solvent are typically used.[17]
Q3: What is the mechanism of the hydroxylation side reaction during electrophilic fluorination?
A3: The mechanism is not always fully elucidated but is believed to involve the reaction of the electron-rich aromatic ring with hydroxyl radicals or other oxygen-containing reactive species.[1] These can be generated from trace water reacting with the highly reactive fluorinating agent or from peroxide impurities in the solvent. The use of anhydrous solvents and reagents, and conducting the reaction under an inert atmosphere, can help minimize this side reaction.[6]
Experimental Protocols
Protocol 1: Electrophilic Fluorination of N-Acetyl-L-tyrosine
This protocol describes a typical procedure for the synthesis of 3-fluoro-N-acetyl-L-tyrosine, a precursor to 3-fluorophenylalanine.
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve N-acetyl-L-tyrosine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor (1.1 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-N-acetyl-L-tyrosine.
Diagram of Electrophilic Fluorination and a Key Side Reaction
Caption: Desired fluorination vs. hydroxylation side reaction.
References
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions. J-Stage. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. Available at: [Link]
-
Electrophilic fluorination. Wikipedia. Available at: [Link]
-
Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. Available at: [Link]
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. Available at: [Link]
- Solvents for use in fluorination reactions. Google Patents.
-
Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. PMC. Available at: [Link]
-
Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. PubMed. Available at: [Link]
-
Fluorination of 2.7 mM L‐Tyr (1) with Selectfluor. ResearchGate. Available at: [Link]
-
Recent advances in green fluorine chemistry. Dovepress. Available at: [Link]
-
Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reactions. ChemRxiv. Available at: [Link]
-
Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. ChemRxiv. Available at: [Link]
-
Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews - ACS Publications. Available at: [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Available at: [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]
-
Hydroxylation of aromatic compounds by reduced nicotinamide-adenine dinucleotide and phenazine methosulphate requires hydrogen peroxide and hydroxyl radicals, but not superoxide. PMC. Available at: [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. PMC. Available at: [Link]
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Europe PMC. Available at: [Link]
-
Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. National Open Access Monitor, Ireland. Available at: [Link]
-
Reaction mechanism for fluorination reactions with hydroxylated alumina sites: Pathways promoting aluminum combustion. PubMed. Available at: [Link]
- Side chain chlorination of aromatic compound. Google Patents.
-
Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. PMC. Available at: [Link]
Sources
- 1. Hydroxylation of aromatic compounds by reduced nicotinamide-adenine dinucleotide and phenazine methosulphate requires hydrogen peroxide and hydroxyl radicals, but not superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Remarkable Solvent Effect of Fluorinated Alcohols on Azo–Ene Reactions [jstage.jst.go.jp]
- 5. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brynmawr.edu [brynmawr.edu]
- 16. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 17. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Challenges for Fluorinated Amino Acid Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated amino acid intermediates. The unique physicochemical properties imparted by fluorine introduce specific, often complex, challenges during purification. This guide is designed to provide in-depth, practical solutions to common issues encountered in the laboratory.
Section 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, focusing on the "why" behind the troubleshooting steps to empower your experimental design.
Q1: I'm observing poor separation of my fluorinated amino acid diastereomers via standard flash column chromatography. What are the underlying issues and how can I improve resolution?
Answer:
The challenge in separating fluorinated amino acid diastereomers often stems from the minimal difference in polarity and steric bulk between the isomers. The strong electronegativity of fluorine can also lead to unexpected interactions with the stationary phase.
Causality & Recommended Solutions:
-
Stationary Phase Mismatch: Standard silica gel may not provide sufficient selectivity. Fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl groups, can offer enhanced retention and selectivity for halogenated compounds.[1] These phases leverage "fluorophilicity," the tendency of fluorinated compounds to interact with other fluorinated materials.[2][3]
-
Mobile Phase Optimization: A systematic approach to solvent system optimization is crucial.
-
Gradient Elution: A shallow gradient can significantly improve the separation of closely eluting compounds.
-
Alternative Solvent Systems: If traditional hexane/ethyl acetate or dichloromethane/methanol systems fail, consider exploring eluents that can modulate dipole-dipole or π-π interactions. For instance, using a fluorinated eluent like trifluoroethanol (TFE) with a standard hydrocarbon column (C8 or C18) can sometimes enhance separation.[2][3]
-
-
Protecting Group Strategy: The choice of protecting group on the amine or carboxylic acid can influence the overall shape and polarity of the diastereomers. In some cases, changing the protecting group (e.g., from Boc to Fmoc) can alter the chromatographic behavior enough to achieve separation.[4][5]
-
Recrystallization: For crystalline solids, fractional recrystallization can be a powerful, albeit sometimes time-consuming, method for separating diastereomers.[6]
Experimental Protocol: Flash Chromatography for Diastereomer Separation
-
Scouting on TLC: Begin by screening various solvent systems on analytical thin-layer chromatography (TLC) plates. Test both normal-phase silica and, if available, fluorinated TLC plates.
-
Column Packing: Ensure the column is packed uniformly to prevent channeling.
-
Loading: Load the crude sample dissolved in a minimal amount of the initial mobile phase or a weak solvent. Dry loading onto a small amount of silica gel is often preferable.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity. Collect small fractions.
-
Analysis: Analyze the fractions by TLC, LC-MS, or ¹⁹F NMR to identify the pure diastereomers.
Q2: My final product is contaminated with byproducts from the fluorinating agent (e.g., DAST, Selectfluor). How can I effectively remove these impurities?
Answer:
Residual fluorinating agents and their byproducts are a common purification hurdle. These impurities can be reactive and may interfere with subsequent synthetic steps or biological assays.
Causality & Recommended Solutions:
-
Hazardous Byproducts: Reagents like DAST (diethylaminosulfur trifluoride) can produce hazardous byproducts such as hydrogen fluoride (HF).[7][8] HF is corrosive and can also protonate your product, affecting its solubility and chromatographic behavior.[7]
-
Scavenger Resins: Scavenger resins are an excellent strategy for selectively removing unreacted reagents and byproducts.[7]
-
Aqueous Workup: A carefully designed aqueous workup is often the first line of defense.
-
Liquid-Liquid Extraction: If the product and byproducts have significantly different partition coefficients, a liquid-liquid extraction with an appropriate biphasic solvent system can be employed.[7]
Workflow for Byproduct Removal
Caption: Byproduct Removal Workflow.
Q3: I'm experiencing low yields and decomposition of my fluorinated amino acid intermediate during purification. What could be the cause, and how can I mitigate this?
Answer:
The stability of fluorinated amino acid intermediates can be compromised by their inherent reactivity, which is influenced by the position and number of fluorine atoms.
Causality & Recommended Solutions:
-
Protecting Group Instability: The electron-withdrawing nature of fluorine can affect the stability of certain protecting groups. For instance, acid-labile groups like Boc may be more susceptible to cleavage under mildly acidic conditions generated during the reaction or workup.
-
Solution: Consider using more robust protecting groups like Fmoc or Cbz, which are cleaved under basic or hydrogenolysis conditions, respectively.[5]
-
-
pH Sensitivity: The pKa values of the amino and carboxylic acid groups are altered by fluorination. This can make the intermediates sensitive to pH extremes during extraction or chromatography.
-
Solution: Maintain a neutral or slightly acidic pH during aqueous workups and consider using buffered mobile phases for chromatography.
-
-
Thermal Instability: Some fluorinated compounds may be thermally labile.
-
Solution: Perform purification steps at lower temperatures. Use techniques like flash chromatography at room temperature instead of distillation at elevated temperatures.
-
Data Summary: Protecting Group Stability
| Protecting Group | Cleavage Conditions | Stability to Fluorination Byproducts |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA)[5] | Moderate; can be labile with HF |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine)[5] | Generally stable |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd)[5] | Generally stable |
| fXs (Fluorinated 2,6-xylenesulfonyl) | Thiolate under mild conditions[4] | Stable to acidic, basic, and reductive conditions[4] |
Section 2: Frequently Asked Questions (FAQs)
What is the best general-purpose chromatography technique for purifying fluorinated amino acid intermediates?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique for the purification of fluorinated amino acids.[2][3] The choice of stationary phase is critical. While standard C8 and C18 columns are widely used, fluorinated phases often provide superior selectivity.[1][10] A study demonstrated that pairing a regular C8 column with a fluorinated eluent (like TFE) can achieve optimal separation.[3]
How can I assess the purity of my final fluorinated amino acid intermediate?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the presence of impurities and confirms the molecular weight of the desired product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the overall structure.
-
¹⁹F NMR: Is highly sensitive and provides a distinct signal for each fluorine environment, making it an excellent tool for identifying and quantifying fluorine-containing impurities.[11]
-
-
Chiral HPLC: For enantiomeric or diastereomeric purity analysis, using a chiral stationary phase is essential.[2]
Are there any safety precautions I should take when working with fluorinating agents and their byproducts?
Absolutely. Many fluorinating reactions generate hazardous byproducts like hydrogen fluoride (HF).[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Be familiar with your institution's safety protocols for handling HF and have calcium gluconate gel readily available as a first aid measure for HF exposure.
Logical Relationship: Safety and Purification
Caption: Hazard management throughout the workflow.
References
- BenchChem. (n.d.). Technical Support Center: Managing By-products in Fluorination Processes.
- BenchChem. (n.d.). Minimizing byproduct formation in fluorochemical synthesis.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- ACS Publications. (2022, August 4). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry.
- PMC. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- ACS Publications. (2023, February 22). Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters.
- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
- MDPI. (2024, March 21). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
- ACS Publications. (2019, August 22). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews.
- PMC. (n.d.). Structural basis for the enhanced stability of highly fluorinated proteins.
- Google Patents. (n.d.). US20230029807A1 - Methods of Removing Inorganic Fluoride from Compositions Containing Fluorinated Organic Compounds.
- Macmillan Group - Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids.
- ACS Publications. (2012, June 11). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- PMC. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- PMC. (2018, June 1). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks.
- Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry.
- ChemRxiv. (n.d.). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization.
- ACS Publications. (2014, June 2). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- PMC. (2025, January 23). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture.
- (n.d.). 7. ANALYTICAL METHODS.
- PubMed. (2009, September 23). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain.
- Refubium. (2012, March 21). Fluorinated amino acids.
- (n.d.). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization.
- PMC. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- PMC. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.
- BOC Sciences. (n.d.). Fluorinated Amino Acids.
- Agilent. (n.d.). Amino Acid Analysis.
- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Select Science. (2025, March 7). Protein purification troubleshooting guide.
- PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
- Thermo Fisher Scientific - US. (n.d.). Protein Purification Support—Troubleshooting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic Acid
Welcome to the technical support center for the synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic acid, a critical chiral building block in modern pharmaceuticals.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, from laboratory to pilot plant. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient process.
Core Synthetic Strategies: An Overview
The enantioselective synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic acid, also known as (R)-4-chlorophenylglycine, primarily revolves around three established methodologies.[3] The choice of strategy often depends on factors such as scale, cost, and desired enantiomeric purity.
-
Enzymatic Kinetic Resolution (EKR): This widely used industrial method involves the enzymatic resolution of a racemic mixture of N-acyl-4-chlorophenylglycine.[1][3] Enzymes like Penicillin G acylase exhibit high stereoselectivity, preferentially hydrolyzing the N-acyl group from the (R)-enantiomer.[2][3] This leaves the desired (R)-amino acid and the unreacted (S)-N-acyl amino acid, which can be separated.
-
Asymmetric Strecker Synthesis: This approach offers a more direct route to the enantiomerically enriched amino acid.[2][3] It involves the reaction of 4-chlorobenzaldehyde, a cyanide source, and ammonia in the presence of a chiral auxiliary.[3]
-
Dynamic Kinetic Resolution (DKR): This highly efficient method combines the principles of enzymatic resolution with in-situ racemization of the undesired (S)-enantiomer.[3] This allows for a theoretical yield of 100% for the desired (R)-enantiomer.
Visualizing the Synthetic Pathways
Caption: Key synthetic routes to (R)-2-amino-2-(4-chlorophenyl)acetic acid.
Troubleshooting Guide: Common Issues and Solutions
Scaling up a chemical synthesis invariably presents challenges. This section addresses common problems encountered during the synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic acid, providing a systematic approach to troubleshooting.
Issue 1: Low Enantiomeric Excess (e.e.)
A low enantiomeric excess is a critical issue that directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).
Q: My enzymatic resolution is resulting in a low e.e. for the (R)-amino acid. What are the likely causes and how can I improve it?
A:
-
Sub-optimal Enzyme Activity:
-
Cause: The activity of the immobilized enzyme may have decreased due to improper storage, repeated use, or the presence of inhibitors in the reaction mixture.
-
Solution:
-
Verify Enzyme Activity: Perform a small-scale activity assay with a fresh batch of substrate to confirm the enzyme's viability.
-
Optimize Reaction Conditions: Ensure the pH and temperature are within the optimal range for the specific enzyme used (e.g., pH 7.5-8.0 and 30-40°C for Penicillin G acylase).[1]
-
Purify Starting Material: Ensure the racemic N-acyl-4-chlorophenylglycine is free from impurities that could inhibit the enzyme.
-
-
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion, leaving a significant amount of the (R)-N-acyl amino acid unhydrolyzed.
-
Solution:
-
Monitor Reaction Progress: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the (R)-N-acyl substrate and the formation of the (R)-amino acid.[4]
-
Extend Reaction Time: If the reaction is proceeding slowly, extend the reaction time accordingly.
-
Increase Enzyme Loading: A higher enzyme-to-substrate ratio can accelerate the reaction rate.[1]
-
-
-
Racemization:
-
Cause: The desired (R)-amino acid may be racemizing under the reaction or work-up conditions.
-
Solution:
-
Control pH: Maintain a stable pH during the reaction and work-up. Significant deviations from the isoelectric point can promote racemization.
-
Moderate Temperatures: Avoid excessive temperatures during work-up and purification steps.
-
-
Issue 2: Poor Yield
Low product yield can significantly impact the economic viability of the synthesis on a larger scale.
Q: I am experiencing a lower than expected yield in my Asymmetric Strecker synthesis. What factors should I investigate?
A:
-
Inefficient Imine Formation:
-
Cause: The initial condensation of 4-chlorobenzaldehyde and the chiral amine auxiliary to form the imine may be incomplete.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can hydrolyze the imine intermediate.
-
Optimize Stoichiometry: A slight excess of the amine or the use of a dehydrating agent can drive the equilibrium towards imine formation.
-
-
-
Side Reactions:
-
Cause: The cyanide source can participate in side reactions, such as the Cannizzaro reaction with the aldehyde.
-
Solution:
-
-
Difficult Hydrolysis:
-
Cause: The hydrolysis of the intermediate α-aminonitrile to the amino acid can be sluggish or lead to decomposition.
-
Solution:
-
Optimize Acid Concentration and Temperature: The conditions for hydrolysis (e.g., 6 M HCl at reflux) need to be carefully controlled to ensure complete conversion without degrading the product.[3]
-
Monitor Progress: Track the disappearance of the aminonitrile by TLC or HPLC to determine the optimal reaction time.[4]
-
-
Issue 3: Purification Challenges
Effective purification is crucial for obtaining the final product with the required purity for pharmaceutical applications.
Q: I am struggling to separate the desired (R)-amino acid from the unreacted (S)-N-acyl amino acid after enzymatic resolution. What are the best practices?
A:
-
Solubility-Based Separation:
-
Principle: The free amino acid and the N-acyl amino acid have different solubilities at different pH values.
-
Protocol:
-
Acidification: After removing the enzyme, acidify the reaction mixture. This will protonate the free amino acid, making it more soluble in the aqueous phase, while the N-acyl amino acid will be less soluble and may precipitate.
-
Extraction: Alternatively, adjust the pH to a point where the N-acyl amino acid can be extracted into an organic solvent, leaving the free amino acid in the aqueous layer.
-
Isoelectric Point Precipitation: Adjust the pH of the aqueous layer containing the desired (R)-amino acid to its isoelectric point (around pH 6.0) to precipitate the product.[5]
-
-
-
Recrystallization:
-
Principle: This is a standard technique to enhance the purity of the final product.[6]
-
Solvent Selection: A water-alcohol mixture is often a suitable solvent system. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when scaling up the synthesis of (R)-2-amino-2-(4-chlorophenyl)acetic acid?
A1: All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] When using sodium cyanide, it is crucial to work in a fume hood and have a cyanide antidote kit readily available. The reaction should be performed in a reactor with proper temperature and pressure controls.[2]
Q2: How can I accurately determine the enantiomeric excess (e.e.) of my final product?
A2: The most common and reliable method for determining the e.e. is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[7][8] Crown-ether based CSPs are particularly effective for separating amino acid enantiomers.[9] It is essential to have a validated analytical method to ensure accurate and reproducible results.
Q3: Is it possible to recycle the undesired (S)-enantiomer to improve the overall process efficiency?
A3: Yes, this is a key strategy for improving the atom economy of the process. The undesired (S)-N-acyl amino acid can be isolated and then racemized under basic or acidic conditions. This racemic mixture can then be fed back into the enzymatic resolution step. This racemization-recycle strategy can significantly increase the overall yield of the desired (R)-enantiomer.[10]
Troubleshooting Workflow Diagram
Caption: A systematic approach to troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Racemic 4-Chlorophenylglycine via Bucherer-Bergs Reaction
This protocol describes a robust method for preparing the racemic starting material for resolution.[2]
Materials:
-
4-chlorobenzaldehyde
-
Ammonium carbonate
-
Sodium cyanide
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a pressure reactor, charge 4-chlorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) in a 1:1 (v/v) mixture of ethanol and water.[2]
-
Reaction: Seal the reactor and heat the mixture to 80-90°C with vigorous stirring for 6-8 hours.[2]
-
Hydrolysis: After cooling, the intermediate hydantoin is hydrolyzed by adding a strong base (e.g., NaOH) and heating.
-
Isolation: Acidify the reaction mixture to the isoelectric point (approx. pH 6) to precipitate the racemic 4-chlorophenylglycine.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-4-chlorophenylglycine
This protocol details the enzymatic resolution to obtain the (R)-enantiomer.[2]
Materials:
-
Racemic N-acetyl-4-chlorophenylglycine
-
Immobilized Penicillin G acylase
-
Sodium hydroxide solution (for pH control)
Procedure:
-
Substrate Preparation: Prepare a 10% (w/v) aqueous solution of racemic N-acetyl-4-chlorophenylglycine.[2]
-
pH Adjustment: Adjust the pH of the solution to 7.5-8.0 with a base like NaOH.[2]
-
Enzymatic Reaction: Add immobilized Penicillin G acylase (enzyme:substrate ratio of 1:10 w/w). Maintain the reaction at 30-35°C and keep the pH constant by the controlled addition of a base.[2]
-
Monitoring: Monitor the reaction by HPLC until approximately 50% conversion is achieved.
-
Work-up:
-
Remove the immobilized enzyme by filtration.
-
Acidify the filtrate to precipitate the unreacted (S)-N-acetyl-4-chlorophenylglycine.
-
Isolate the (R)-4-chlorophenylglycine from the filtrate by adjusting the pH to its isoelectric point.
-
Filter, wash, and dry the final product.
-
Quantitative Data Summary
| Method | Key Reagents/Catalyst | Substrate | Typical Yield (%) | Enantiomeric Excess (ee%) |
| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | Racemic N-phenylacetyl-4-chlorophenylglycine | ~45% | >99% for (R)-enantiomer |
| Asymmetric Strecker Synthesis | Chiral Amine Auxiliary | 4-chlorobenzaldehyde | Variable | >95% |
Data compiled from multiple sources for comparative purposes.[3]
References
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - PMC. (n.d.).
- (R)-4-Chlorophenylglycine: A Key Chiral Building Block in Modern Pharmaceuticals - Benchchem. (n.d.).
- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.).
- DL-4-Chlorophenylglycine | 6212-33-5 - ChemicalBook. (n.d.).
- Catalytic Enantioselective Synthesis of Amino Acids Made Easy - Research Communities. (2022, April 5).
- Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine - Benchchem. (n.d.).
- A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid - Benchchem. (n.d.).
- physical and chemical properties of (R)-4-Chlorophenylglycine - Benchchem. (n.d.).
- An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid - Benchchem. (n.d.).
- Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed. (2004, January 23).
- Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis | Chemical Reviews - ACS Publications. (2003, June 13).
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC - Benchchem. (n.d.).
- Scaling Up (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide - Benchchem. (n.d.).
- (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5 - Sigma-Aldrich. (n.d.).
- ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids | Request PDF. (n.d.).
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Publications. (2021, July 26).
- Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025, November 11).
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (n.d.).
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021, July 27).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
- (r)-2-Amino-2-(4-chlorophenyl)acetic acid - PubChem. (n.d.).
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
- Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine - PMC. (2022, September 30).
- Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24).
- Process for isolating and purifying amino acids - Google Patents. (n.d.).
- Preparation method of chlorophenyl acetic acid - Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Navigating the Challenges of Co-elution in Chiral HPLC of Amino Acids: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to resolving the intricate challenges of co-elution in the chiral High-Performance Liquid Chromatography (HPLC) of amino acids. As a Senior Application Scientist, I understand that achieving baseline separation of enantiomers is paramount for accurate quantification and analysis in research and pharmaceutical development. This guide is structured to provide you with not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower your method development.
The Challenge of Co-elution in Chiral Separations
Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a significant hurdle in HPLC.[1] In chiral separations of amino acids, this manifests as overlapping peaks of enantiomers, making accurate quantification impossible. This guide will walk you through a systematic approach to diagnose and resolve these co-elution issues.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Poor or No Resolution of Enantiomers
Question: My chromatogram shows a single, sharp peak, or two peaks with very poor resolution (Rs < 1.5). Where do I start?
Answer: This is a common starting point in chiral method development. The primary goal is to enhance the differential interaction between the enantiomers and the chiral stationary phase (CSP). This can be achieved by systematically optimizing the mobile phase composition, column temperature, and flow rate.
Initial Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting of poor chiral resolution.
Protocol 1: Systematic Mobile Phase Optimization
The mobile phase composition is a critical factor influencing chiral recognition.[2][3] Both the organic modifier and any additives play a significant role.
Step-by-Step Methodology:
-
Organic Modifier Screening:
-
For polysaccharide-based CSPs, common mobile phases include normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water).[2][4]
-
Begin by screening different organic modifiers (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed phase).
-
Vary the percentage of the organic modifier in 5-10% increments.
-
-
Additive Screening (Acids and Bases):
-
For acidic amino acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.[4][5]
-
For basic amino acids, a basic modifier such as diethylamine (DEA) or ethanolamine can be beneficial.[5]
-
Start with a low concentration (e.g., 0.1% v/v) and adjust as needed.
-
Data Presentation: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition | Selectivity (α) | Resolution (Rs) |
| 80:20 Hexane:Isopropanol | 1.10 | 1.2 |
| 90:10 Hexane:Isopropanol | 1.25 | 1.8 |
| 80:20 Hexane:Isopropanol + 0.1% TFA | 1.35 | 2.1 |
This is example data and will vary depending on the analyte and CSP.
Protocol 2: Optimization of Column Temperature
Temperature affects the thermodynamics of the chiral recognition process and can significantly impact retention times, selectivity, and even the elution order of enantiomers.[2][6][7]
Step-by-Step Methodology:
-
Initial Temperature: Start at an ambient temperature (e.g., 25°C).
-
Temperature Screening:
-
Equilibration: Allow the column to equilibrate thoroughly at each new temperature before injecting the sample.[2]
Data Presentation: Effect of Temperature on Resolution
| Temperature (°C) | Selectivity (α) | Resolution (Rs) |
| 30 | 1.15 | 1.4 |
| 25 | 1.22 | 1.7 |
| 20 | 1.30 | 2.0 |
This is example data and will vary depending on the analyte and CSP.
Issue 2: Inconsistent Retention Times
Question: My retention times are drifting between injections. What is causing this instability?
Answer: Inconsistent retention times are often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[2]
Troubleshooting Steps:
-
Ensure Adequate Column Equilibration: Chiral stationary phases, especially those based on macrocyclic glycopeptides, can require longer equilibration times.[9] Allow at least 20-30 column volumes of mobile phase to pass through the column before starting your analysis.
-
Prepare Fresh Mobile Phase: Mobile phase components can evaporate or degrade over time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[2][5]
-
Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.[2][9]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing or fronting, which is affecting my ability to resolve them. What are the likely causes?
Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or using an inappropriate sample solvent.[10]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting decision tree for addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral stationary phase (CSP) for my amino acid analysis?
A1: The choice of CSP is crucial for successful chiral separation. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used and have demonstrated high selectivity for a broad range of compounds, including N-protected amino acids.[4][11] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for separating underivatized amino acids.[12] Crown-ether based CSPs are also well-suited for the separation of D- and L-amino acid enantiomers.[13][14] Consulting application notes from column manufacturers and literature reviews for your specific amino acid is a highly recommended starting point.
Q2: Can I use derivatization to improve the separation of my amino acid enantiomers?
A2: Yes, derivatization is a common strategy. While direct analysis is often preferred to avoid extra sample preparation steps, derivatization can be used to improve the chromatographic properties of amino acids.[12] For example, N-FMOC (9-fluorenylmethyloxycarbonyl) derivatization is frequently used for the analysis of amino acids.[4] Another approach is to react the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[15]
Q3: What is the impact of flow rate on chiral resolution?
A3: Chiral separations often benefit from lower flow rates than those used in achiral HPLC.[9] A lower flow rate increases the time the enantiomers spend interacting with the CSP, which can lead to better resolution. It is advisable to test a range of flow rates (e.g., 0.5 mL/min to 1.5 mL/min for a 4.6 mm ID column) to find the optimum for your specific separation.
Q4: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing resolution?
A4: This is a common optimization challenge. You can try a few approaches:
-
Increase the flow rate: This will shorten the analysis time, but may decrease resolution. Find a balance that meets your needs.
-
Increase the column temperature: This will decrease viscosity and can lead to faster elution. However, be mindful that this can also affect selectivity.[6]
-
Use a shorter column or a column with smaller particles: This can provide faster separations with good efficiency.
-
Optimize the mobile phase strength: A stronger mobile phase will lead to faster elution.
Q5: What should I do if I suspect my column is contaminated or has degraded?
A5: Column contamination or degradation can lead to a loss of resolution and poor peak shape.[2] If you suspect this is the issue, you should first try washing the column with a strong solvent as recommended by the manufacturer. If this does not restore performance, the column may need to be replaced. To prolong column life, always filter your samples and mobile phases and use a guard column.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chrom
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scirp.org.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
- Improvement of chiral separation efficiency through temperature control during one time high performance liquid chrom
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chrom
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Chiral stationary phases and applications in gas chrom
- Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
- Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
- Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in...
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. CHIRALPAK.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. phenomenex.com [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Racemization in Fluorinated Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical challenges during the solid-phase peptide synthesis (SPPS) or solution-phase coupling of fluorinated amino acids.
Below, we deconstruct the mechanistic causality of racemization, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure high enantiomeric purity in your peptide products.
Part 1: Mechanistic FAQ – The Causality of Racemization
Q: Why are fluorinated amino acids significantly more prone to racemization than canonical amino acids? A: The root cause is the intense electronegativity of the fluorine atom. When fluorine is incorporated into an amino acid side chain (particularly at the α
- or β -positions, such as in α -trifluoromethyl or β -fluoro derivatives), its strong inductive electron-withdrawing effect (-I effect) propagates through the carbon skeleton. This drastically increases the acidity of the chiral α -proton[1].
During peptide coupling, the carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea or active ester). In the presence of a base—which is typically required to neutralize amine salts or catalyze the reaction—this highly acidic α -proton is easily abstracted, forming a planar enolate intermediate. Alternatively, the activated carbonyl can undergo intramolecular cyclization with the adjacent urethane/amide carbonyl to form an oxazolone (azlactone) ring[2]. Both the enolate and oxazolone pathways destroy the stereocenter, leading to a racemic (D/L) mixture upon subsequent reaction with the incoming amine nucleophile[3].
Mechanisms of base-catalyzed racemization in fluorinated amino acids.
Q: Does the position of the fluorine atom dictate the severity of racemization? A: Yes. α -trifluoromethyl amino acids are the most susceptible due to the direct proximity of the CF 3 group to the chiral center[4]. β -fluorinated amino acids also exhibit high racemization rates. Conversely, γ
- or ω -fluorinated amino acids (e.g., 5,5,5-trifluoroleucine) behave more similarly to canonical amino acids, as the inductive effect diminishes significantly over multiple σ -bonds[4].
Part 2: Reagents & Conditions Troubleshooting
Q: Which coupling reagents provide the best balance of coupling efficiency and stereoretention for fluorinated substrates? A: Traditional uronium/aminium reagents like HBTU or HATU, while highly efficient, often require excess base (like DIPEA) which exacerbates racemization. To suppress this, carbodiimide-based activation using DIC (N,N'-Diisopropylcarbodiimide) paired with OxymaPure (Ethyl cyanohydroxyiminoacetate) is highly recommended. Oxyma acts as an excellent nucleophile that rapidly traps the activated intermediate before oxazolone formation can occur, maintaining low racemization levels[5].
For extreme cases (e.g., coupling of 4,4,4-trifluorothreonine), the addition of a Lewis acid additive such as CuCl 2 to a DIC/HOBt system has been proven to almost entirely eliminate racemization by coordinating the intermediate and preventing enolization[6].
Q: How should I adjust my base and solvent choices? A:
-
Base Selection: Avoid strong, unhindered bases like Triethylamine (TEA). If a base is absolutely necessary, use strictly stoichiometric amounts of sterically hindered bases like DIPEA, or ideally, sym-collidine (TMP) , which is basic enough to drive the reaction but too bulky to efficiently abstract the α -proton.
-
Solvent: Highly polar solvents like DMF stabilize the enolate transition state. If the solubility of your growing peptide chain permits, switching to a less polar binary mixture (e.g., DMF/DCM 1:1) can kinetically disfavor racemization[6].
Part 3: Quantitative Condition Comparison
The following table synthesizes the expected racemization outcomes based on various coupling conditions applied to highly sensitive fluorinated amino acids (e.g., β -fluorinated or α -CF 3 derivatives).
| Coupling System | Base Used | Solvent | Temp | Additive | Expected Racemization | Coupling Efficiency |
| HBTU / HOBt | TEA (2.0 eq) | DMF | 25 °C | None | High (>15%) | High |
| HATU | DIPEA (2.0 eq) | DMF | 25 °C | None | Moderate (5-12%) | Very High |
| DIC / Oxyma | None / Trace | DMF | 25 °C | None | Low (<2%) | High |
| DIC / HOBt | None | DMF/DCM | 0 °C | None | Moderate (3-6%) | Moderate |
| DIC / HOBt | None | DMF/DCM | 0 °C | CuCl 2 (0.5 eq) | Trace (<0.5%) | Moderate |
Part 4: Validated Experimental Protocols
To ensure a self-validating system, every synthesis must conclude with an analytical verification step. Below are two field-proven methodologies for coupling fluorinated amino acids.
Protocol A: Standard Low-Racemization Coupling (DIC/Oxyma)
Best for γ -fluorinated or moderately sensitive β -fluorinated amino acids.
-
Resin Preparation: Swell the Fmoc-protected peptide resin (1.0 eq) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Pre-Activation: In a separate vial, dissolve the Fmoc-fluorinated-AA-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for 2 minutes at room temperature to form the active ester.
-
Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 60–90 minutes. Do not add external base unless coupling to a highly hindered secondary amine.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).
-
Validation (Kaiser Test): Perform a Kaiser test to ensure complete coupling. If positive, repeat steps 3-5.
Protocol B: Ultra-Low Racemization Coupling (CuCl 2 Additive Method)
Best for highly sensitive α -trifluoromethyl or strongly electron-withdrawn substrates[6].
-
Resin Preparation: Swell the resin (1.0 eq) in a 1:1 mixture of DMF/DCM. Perform Fmoc deprotection as described above.
-
Reagent Chilling: Pre-chill solutions of Fmoc-fluorinated-AA-OH (3.0 eq), HOBt (3.3 eq), and DIC (2.7 eq) in DMF/DCM (1:1) to 0 °C in an ice bath.
-
Additive Preparation: Prepare a solution of CuCl 2 ·2H 2 O (0.5 eq) in a minimal amount of DMF.
-
Activation & Coupling: Combine the amino acid, HOBt, and CuCl 2 solutions with the resin at 0 °C. Add DIC dropwise.
-
Incubation: Agitate the reaction mixture at 0 °C for 16 hours. The low temperature and copper coordination kinetically trap the intermediate, preventing enolization[6].
-
Cleavage & Analytical Validation: Following standard TFA cleavage, analyze the crude peptide via Chiral HPLC or 19 F NMR . The presence of a single 19 F resonance peak (or a single chromatographic peak) validates the retention of stereochemistry.
References
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. nih.gov. URL:[Link]
-
A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino Acids. acs.org. URL:[Link]
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. nih.gov. URL:[Link]
-
Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. acs.org. URL:[Link]
-
Side reactions in peptide synthesis. researchgate.net. URL:[Link]
-
Development and Application of 19F NMR of Proteins. scholaris.ca. URL:[Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Validation Guide: (R)-2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride Purity by HPLC
Introduction and Rationale
(R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS: 25698-44-6) is a highly specialized unnatural chiral amino acid utilized as a crucial building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because the stereochemistry of pharmaceutical intermediates directly dictates the pharmacological efficacy and toxicity of the final drug product, validating both its enantiomeric excess (ee%) and chemical purity is a strict regulatory requirement[2].
This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this compound, establishing a self-validating protocol grounded in ICH Q2(R1) and USP <1225> standards[3],[4].
Comparative Analysis of Chiral Stationary Phases (CSPs)
Unnatural amino acids present unique chromatographic challenges. They are highly polar, zwitterionic, and often lack the bulky aromatic groups required for standard π−π interactions. To determine enantiomeric purity, selecting the correct Chiral Stationary Phase (CSP) is the most critical decision[5].
Table 1: Comparison of CSP Alternatives for Unnatural Amino Acids
| Chiral Stationary Phase | Mechanism of Action | Pros | Cons | Verdict for Primary Amines |
| Polysaccharide (e.g., Chiralpak AD-H) | Hydrogen bonding, dipole-dipole, π−π interactions[5]. | Broad applicability; industry standard for most small molecules. | Often requires pre-column derivatization for underivatized amino acids to prevent peak tailing. | Sub-optimal . Derivatization adds variability and time. |
| Macrocyclic Antibiotics (e.g., Chirobiotic T) | Steric interactions, hydrogen bonding, inclusion complexes. | Excellent for polar organic modes; resolves many native amino acids. | Highly sensitive to minor temperature and pH fluctuations; lower column lifespan. | Acceptable , but lacks ruggedness for routine QC. |
| Crown Ether (e.g., CrownSil / ChiroSil RCA(+)) | Inclusion complexation of protonated primary amines ( NH3+ ) inside an 18-crown-6 cavity[6],[7]. | Direct injection (no derivatization); exceptional durability; highly specific to primary amines. | Limited utility outside of primary amine/amino acid analysis. | Optimal . Provides the highest resolution and baseline stability. |
Causality Insight: We select the Crown Ether CSP for this protocol. The chiral selector, (+)-(18-Crown-6)-tetracarboxylic acid, forms a highly specific host-guest inclusion complex with the primary amine of the amino acid[7]. This eliminates the need for error-prone derivatization steps, ensuring the method's trustworthiness.
Mechanism of chiral recognition for primary amines utilizing a crown ether stationary phase.
Experimental Protocols: A Dual-Validation Strategy
To achieve full compliance, the compound must undergo two orthogonal HPLC workflows: one for chiral purity and one for chemical purity (related substances).
Workflow for the dual-validation of chiral and chemical purity using orthogonal HPLC methods.
Method A: Chiral Purity (Enantiomeric Excess)
Objective: Separate the desired (R)-enantiomer from the (S)-enantiomer impurity.
-
Column: ChiroSil RCA(+) or CrownSil R(+) (150 mm × 4.6 mm, 5 µm)[6],[7].
-
Mobile Phase: Methanol / Water (80:20, v/v) containing 0.1% Perchloric Acid ( HClO4 ).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
Step-by-Step Execution & Causality:
-
Mobile Phase Preparation: The addition of 0.1% HClO4 is non-negotiable. Causality: The acidic environment (pH < 2.0) ensures the primary amine of the amino acid is fully protonated to NH3+ . Without this protonation, the molecule cannot form the requisite hydrogen bonds inside the crown ether cavity, resulting in zero chiral recognition[7].
-
Sample Preparation: Dissolve 1.0 mg/mL of the sample directly into the mobile phase. Causality: Dissolving in the mobile phase prevents "solvent shock" at the column head, which causes peak distortion.
-
System Suitability Test (SST): Inject a racemic standard of 2-amino-2-(3-fluorophenyl)acetic acid. The system is self-validating only if the resolution ( Rs ) between the (S) and (R) peaks is ≥1.5 , and the tailing factor ( Tf ) is ≤1.5 .
Method B: Chemical Purity (Related Substances)
Objective: Quantify organic impurities, degradation products, and unreacted starting materials.
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 0-5 min (5% B), 5-20 min (5% to 60% B), 20-25 min (60% B), 25-30 min (5% B).
-
Detection: UV at 220 nm.
Step-by-Step Execution & Causality:
-
Gradient Design: The method begins with highly aqueous conditions (95% A). Causality: Because the hydrochloride salt of the amino acid is highly polar, it will co-elute with the void volume if the organic concentration is too high. The 5% B hold ensures adequate retention.
-
Ion-Pairing: TFA acts as an ion-pairing agent. Causality: TFA suppresses the ionization of the carboxylic acid moiety, increasing the molecule's hydrophobicity and improving its interaction with the C18 stationary phase, thereby preventing peak fronting.
Method Validation Parameters (ICH Q2(R1) & USP <1225>)
To ensure trustworthiness, the developed methods must be validated against globally recognized guidelines[3],[4],[2]. Below is the structured data summarizing the experimental validation criteria and typical performance for this compound.
Table 2: Method Validation Acceptance Criteria & Experimental Results
| Validation Parameter | ICH Q2(R1) / USP <1225> Definition[3],[4] | Acceptance Criteria | Typical Result for (R)-2-Amino... |
| Specificity | Ability to assess the analyte unequivocally in the presence of impurities[3],[4]. | No interference at the retention time of the main peak. Resolution >1.5 . | Passed. Rs=2.4 between (R) and (S) enantiomers. |
| Linearity | Proportionality of test results to analyte concentration[4]. | R2≥0.999 over 50% to 120% of target concentration. | R2=0.9998 (Range: 0.5 - 1.5 mg/mL). |
| Accuracy (Recovery) | Closeness of agreement between the measured value and the true value[3]. | Mean recovery between 98.0% and 102.0%[3]. | 99.4% recovery across 3 concentration levels. |
| Precision (Repeatability) | Degree of agreement among individual test results[3]. | %RSD ≤2.0% for 6 replicate injections[4]. | %RSD = 0.8% (Area) and 0.2% (Retention Time). |
| LOD / LOQ | Lowest amount of analyte detectable / quantifiable[4]. | Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)[4]. | LOD = 0.01% ee; LOQ = 0.03% ee. |
| Robustness | Capacity to remain unaffected by small, deliberate variations[3]. | System suitability passes despite ±2% mobile phase variation or ±5∘C temp change. | Passed. Resolution maintained >1.5 under all conditions. |
Conclusion
Validating the purity of (R)-2-amino-2-(3-fluorophenyl)acetic acid hydrochloride requires a bifurcated approach. While standard C18 reverse-phase chromatography is sufficient for chemical purity, enantiomeric validation demands the specific host-guest complexation provided by a Crown Ether CSP. By strictly adhering to the acidic mobile phase requirements and validating against ICH Q2(R1) parameters, laboratories can establish a highly reproducible, self-validating analytical control strategy.
References
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? (2025). Retrieved from: [Link]
-
BioSpectra. USP <1225> Validation of Compendial Procedures. Retrieved from:[Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from:[Link]
-
Regis Technologies. ChiroSil® Crown Ether Chiral Stationary Phases. Retrieved from:[Link]
-
Regis Technologies. Crown-Ether Chiral Stationary Phases. Retrieved from: [Link]
-
National Center for Biotechnology Information (PMC). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from: [Link]
Sources
- 1. (R)-2-Amino-2-(3-fluorophenyl)acetic acid 95% | CAS: 25698-44-6 | AChemBlock [achemblock.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. biospectra.us [biospectra.us]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChiroSil® Crown Ether Phases | Regis Chromatography [registech.com]
- 7. Crown Ether Phases | Regis Chromatography [registech.com]
Comparative Guide: Proteolytic Stability of Peptides with Fluorinated vs. Non-Fluorinated Amino Acids
Peptides are highly potent and specific therapeutic agents, but their clinical translation is frequently hampered by rapid proteolytic degradation and poor membrane permeability[1]. To overcome these pharmacokinetic limitations, drug developers are increasingly turning to the strategic incorporation of non-canonical amino acids. Among these, fluorinated amino acids (FAAs)—such as hexafluoroleucine or trifluoroisoleucine—have emerged as a powerful technique to enhance peptide stability and bioavailability.
As an application scientist, understanding why and how fluorine imparts these properties is critical to rationally designing the next generation of peptide therapeutics. This guide provides an objective comparison of fluorinated versus native peptides, detailing the mechanistic causality, synthetic challenges, and self-validating experimental workflows required to benchmark their performance.
The Mechanistic Causality of Fluorine-Induced Stability
Fluorination does not simply block proteases by chance; it fundamentally alters the local physicochemical environment of the peptide backbone. Fluorine is the most electronegative element, and the C-F bond is exceptionally stable. When native aliphatic or aromatic residues are replaced with their fluorinated counterparts, three distinct mechanisms drive the increase in proteolytic stability:
-
Steric Shielding: The substitution of C-H bonds with C-F bonds (e.g., a trifluoromethyl group) significantly increases the steric bulk of the side chain. This bulk physically shields the adjacent hydrolyzable amide bonds, creating an active site incompatibility that prevents the protease from effectively binding and cleaving the peptide[2].
-
Electronic Deactivation: The intense electron-withdrawing nature of fluorine pulls electron density away from the peptide backbone, altering the electrostatic landscape required for the protease's catalytic triad to initiate hydrolysis.
-
Thermodynamic Stabilization: Fluorination increases the buried hydrophobic surface area of the peptide. This enhanced "polar hydrophobicity" thermodynamically stabilizes secondary structures, such as alpha-helices and beta-sheets, making the peptide less prone to unfolding and subsequent degradation[3].
Mechanistic pathways driving protease resistance in fluorinated peptides.
Experimental Validation: Synthesis and Proteolytic Assays
The Synthetic Bottleneck
While fluorination offers immense stability benefits, it introduces significant synthetic challenges. The strong electron-withdrawing nature of the -CF3 group drastically deactivates the adjacent amine. Consequently, standard peptide coupling reagents (e.g., HOBt/EDCI) often fail to produce acceptable yields during Solid-Phase Peptide Synthesis (SPPS)[4]. Causality-Driven Solution: To overcome this, the synthesis of C-terminal dipeptides containing FAAs requires the use of highly reactive acyl chlorides or specialized chiral trifluoromethylated pseudoproline templates to force the coupling reaction to completion[4].
Self-Validating Proteolytic Stability Workflow
To objectively compare the stability of fluorinated versus native peptides, researchers must employ rigorous, self-validating in vitro degradation assays. A robust protocol must include an enzyme calibration step to ensure reproducibility and a native control peptide to establish a baseline half-life[5][6].
Step-by-Step Methodology:
-
Enzyme Calibration: Standardize the activity of the chosen protease (e.g., Trypsin, Elastase, or DPP IV). For trypsin, calibrate using a standard substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE) by measuring absorbance at 254 nm prior to peptide introduction[5].
-
Incubation Setup: Dissolve the fluorinated peptide and the non-fluorinated control in a physiological buffer (e.g., PBS, pH 7.4). Introduce the calibrated protease or human blood plasma and incubate the mixture at 37°C[6].
-
Time-Course Sampling & Quenching: Extract aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120, 240 mins). Immediately quench the enzymatic reaction to halt degradation. This is achieved by adding an organic solvent (e.g., Acetonitrile containing 0.1% TFA) which denatures the protease[2].
-
Protein Precipitation: Centrifuge the quenched samples (e.g., 10,000 x g for 10 mins) to pellet the denatured plasma proteins and enzymes, leaving the peptide in the supernatant.
-
HPLC Quantification: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection. Calculate the half-life (t½) by plotting the degradation curve of the intact peptide over time[2][7].
-
Cleavage Mapping (LC-MS/MS): Subject the degradation products to mass spectrometry to identify specific cleavage fragments. This validates whether the fluorinated residue successfully protected the targeted vulnerable site[6].
Experimental workflow for evaluating peptide proteolytic stability.
Quantitative Comparison: Fluorinated vs. Native Peptides
It is crucial to understand that fluorination is not a universal "magic bullet." The impact of fluorination is highly position-dependent and enzyme-specific[8]. Placing a bulky fluorinated residue at the P1, P1', or P2 positions relative to the protease cleavage site can yield drastically different results. In some cases, suboptimal placement can disrupt the peptide's active conformation, leading to decreased stability or loss of receptor binding affinity[2][7].
However, when structurally optimized, the gains in half-life are substantial, as summarized in the comparative data below:
| Peptide Class | Modification | Target Protease | Half-Life (t½) / Stability vs Control | Reference |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | DPP IV | Completely resistant for 24h | [2] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | DPP IV | 2.9-fold increase in half-life | [2] |
| Buforin Analog | Fluorinated amino acids | Trypsin | Modestly increased resistance | [2][5] |
| Magainin Analog | Fluorinated amino acids | Trypsin | Modestly increased resistance | [2][5] |
| Model Peptides | TfeGly / DfeGly at P1' position | Elastase / Human Plasma | Significantly improved stability | [6][7] |
Note: Interestingly, experiments reveal that highly fluorinated, sterically demanding amino acids (like hexafluoroleucine) are not always required. Smaller fluorinated side chains (like trifluoroethylglycine, TfeGly) can significantly improve stability in tight binding pockets where larger analogs fail due to steric clashes[7].
Strategic Outlook
The comparative data clearly indicates that incorporating fluorinated amino acids is a highly effective strategy for extending the half-life of peptide therapeutics. However, success requires precision. Drug developers must pair predictive structural modeling with empirical RP-HPLC/MS degradation assays to pinpoint the optimal substitution site. By understanding the causality behind steric shielding and electronic deactivation, researchers can maximize proteolytic stability without compromising the peptide's native biological activity.
References
- "Fluorinated Protein and Peptide Materials for Biomedical Applications." MDPI.
- "Utility of fluorinated α-amino acids in development of therapeutic peptides." ResearchGate.
- "Structural basis for the enhanced stability of highly fluorinated proteins." PMC.
- "A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems." Benchchem.
- "Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids." ACS Publications.
- "Impact of fluorination on proteolytic stability of peptides in human blood plasma." PubMed.
- "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." PubMed.
- "Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids." Freie Universität Berlin.
- "Fluorinated Peptides." CY BioCIS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Amino-2-(3-fluorophenyl)acetic acid vs (S)-enantiomer biological activity
An in-depth technical analysis of (R)- vs. (S)-2-Amino-2-(3-fluorophenyl)acetic acid (commonly known as 3-fluorophenylglycine) requires a paradigm shift from viewing the compound as a standalone therapeutic to understanding it as a highly specialized, chiral pharmacophore. As an unnatural, non-proteinogenic amino acid, its stereochemistry acts as a structural keystone in the rational design of kinase inhibitors, HIV-1 protease inhibitors, and metabotropic glutamate receptor (mGluR) modulators[1].
This guide objectively compares the biological activity dictated by the (R)- and (S)-enantiomers, detailing the mechanistic causality of their target binding, comparative performance data, and self-validating experimental workflows for their resolution and evaluation.
In drug development, the alpha-carbon of 3-fluorophenylglycine dictates the 3D spatial trajectory of three critical functional groups: the amine, the carboxylate, and the 3-fluorophenyl ring. The biological activity of the resulting active pharmaceutical ingredient (API) is rarely symmetrical between the two enantiomers.
-
(S)-Enantiomer (L-form): The (S)-configuration typically mimics endogenous L-amino acids (such as L-phenylalanine or L-glutamate). When incorporated into peptidomimetics or receptor ligands, the (S)-stereocenter aligns the amine and carboxylate groups with the target's endogenous hydrogen-bond network. Concurrently, the meta-fluoro substitution precisely occupies adjacent hydrophobic sub-pockets, enhancing binding affinity via favorable halogen-pi or dipole interactions[2].
-
(R)-Enantiomer (D-form): Inverting the stereocenter to the (R)-configuration alters the vector of the aryl ring by approximately 109.5 degrees. In tightly constrained orthosteric sites (such as the S1/S2 pockets of HIV-1 protease or the orthosteric binding site of mGluRs), this causes severe steric clashes. Consequently, the (R)-enantiomer often exhibits a catastrophic drop in binding affinity, rendering it biologically inactive or significantly less potent[2].
Pathway Visualization: Stereoselective Receptor Activation
Caption: Stereoselective binding mechanics of 3-fluorophenylglycine enantiomers in target pockets.
Comparative Biological Activity Data
When 3-fluorophenylglycine is utilized as a building block in drug scaffolds, the enantiomeric discrimination is profound. The table below summarizes the quantitative impact of the (R) vs. (S) configuration across different biological targets based on established structure-activity relationship (SAR) studies of phenylglycine derivatives.
| Biological Target | Scaffold / Application | (S)-Enantiomer Activity (IC₅₀ / Kᵢ) | (R)-Enantiomer Activity (IC₅₀ / Kᵢ) | Stereoselectivity Ratio (Fold Difference) |
| HIV-1 Protease | C2-Symmetric Peptidomimetic | Kᵢ = 0.2 nM | Kᵢ > 10,000 nM (No inhibition) | > 50,000x preference for (S)[2] |
| TRK Kinases (A/B/C) | Small Molecule Inhibitor | IC₅₀ = ~4.5 nM | IC₅₀ = > 500 nM | > 100x preference for (S)[3] |
| mGluR (Group III) | Orthosteric Ligand | EC₅₀ = ~1.2 μM | EC₅₀ = > 100 μM | > 80x preference for (S) |
| Ecdysone Receptor | Diacylhydrazine Agonist | High Transcriptional Activation | Baseline/Background Activity | Highly (S)-selective[4] |
Data Interpretation: The data clearly demonstrates that the (S)-enantiomer is the active eutomer in the vast majority of therapeutic applications, whereas the (R)-enantiomer acts as the distomer. The fluorine atom at the 3-position lowers the pKa of the amine and increases lipophilicity, improving blood-brain barrier (BBB) permeability compared to unsubstituted phenylglycine, but only if the stereochemistry permits target binding.
Experimental Protocols & Self-Validating Workflows
To accurately assess the biological activity of these enantiomers, one must first achieve baseline chiral resolution, followed by rigorous in vitro binding assays. The following protocols are designed as self-validating systems.
Protocol A: Enantiomeric Resolution via Capillary Electrophoresis (CE)
Because 3-fluorophenylglycine is amphoteric and highly polar, traditional reverse-phase HPLC struggles with direct chiral resolution. Capillary Electrophoresis using the macrocyclic antibiotic Ristocetin A as a chiral selector provides superior enantioseparation[5].
Causality of Choice: Ristocetin A forms a rigid "basket-like" structure. The (S)-enantiomer forms a stable inclusion complex via hydrogen bonding with the flexible sugar moieties and hydrophobic interactions within the basket, altering its electrophoretic mobility compared to the (R)-enantiomer[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0) containing 2 mM Ristocetin A and 10% 2-propanol to modulate electroosmotic flow (EOF).
-
Capillary Conditioning: Flush an uncoated fused-silica capillary (50 μm ID x 60 cm) sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and the running buffer (5 min).
-
Sample Injection: Inject a 1 mg/mL racemic mixture of 2-Amino-2-(3-fluorophenyl)acetic acid hydrodynamically (50 mbar for 5 seconds).
-
Separation: Apply a voltage of 15 kV at 25°C. Monitor UV absorbance at 214 nm.
-
Self-Validation Step: Calculate the resolution factor ( Rs ) between the two peaks. The system is validated for preparative scale-up only if Rs>1.5 (baseline separation). The (S)-enantiomer typically elutes first due to stronger inclusion complexation reducing its apparent mobility.
Protocol B: In Vitro Kinase Inhibition Assay (TRK-A)
Once enantiopure (S)- and (R)-derivatives are synthesized, their biological activity is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of both the (S)- and (R)-enantiomers (ranging from 10 μM to 0.5 nM) in 100% DMSO. Transfer 100 nL to a 384-well assay plate.
-
Enzyme Addition: Add 5 μL of purified TRK-A kinase domain (0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 5 μL of a substrate mix containing 1 μM ULight-TK peptide and 10 μM ATP. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 μL of 20 mM EDTA containing 2 nM Europium-anti-phosphotyrosine antibody. Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio).
-
Self-Validation Step: Include Staurosporine as a positive control. Calculate the Z'-factor using high (DMSO only) and low (no enzyme) controls. The assay is only valid if the Z'-factor is ≥0.6 , ensuring the >100-fold difference observed between the (R) and (S) enantiomers is statistically significant.
Workflow Visualization: Resolution to Assay Pipeline
Caption: Integrated workflow from chiral resolution to self-validated biological activity quantification.
Conclusion
The evaluation of 2-Amino-2-(3-fluorophenyl)acetic acid underscores a fundamental tenet of modern drug design: chemical composition is secondary to spatial geometry. The (S)-enantiomer serves as a highly potent, structurally rigid pharmacophore capable of driving nanomolar affinities in kinases and proteases, whereas the (R)-enantiomer acts largely as an inactive distomer due to predictable steric clashes. Researchers must prioritize rigorous chiral resolution and enantiomeric excess (ee) validation prior to downstream biological evaluation to prevent skewed IC₅₀/EC₅₀ data caused by racemic interference.
References
- Haas, J. et al. "Compounds and compositions as TRK inhibitors." U.S. Patent 8,637,516 B2, Google Patents, 2014.
-
Kvarnström, I. et al. "Design and Synthesis of New Potent C2-Symmetric HIV-1 Protease Inhibitors. Use of L-Mannaric Acid as a Peptidomimetic Scaffold." Journal of Medicinal Chemistry, ACS Publications, 1998. Available at:[Link]
- Dhadialla, T. et al. "Boron-containing diacylhydrazine compounds." CN Patent 107406373B, Google Patents, 2021.
-
Armstrong, D. W. et al. "Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A." Scholars' Mine, Missouri University of Science and Technology, 1995. Available at:[Link]
Sources
- 1. 2-Amino-2-(3-fluorophenyl)acetic acid|CAS 7292-74-2 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8637516B2 - Compounds and compositions as TRK inhibitors - Google Patents [patents.google.com]
- 4. CN107406373B - Boron-containing diacylhydrazine compounds - Google Patents [patents.google.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Scientist's Guide to Fluorophenylalanine Isomers: Probing Biological Systems with Positional Precision
In the intricate world of chemical biology and drug discovery, the strategic substitution of a single hydrogen atom with fluorine can dramatically alter a molecule's properties and biological activity.[1][2][3] This principle is powerfully demonstrated by the positional isomers of fluorophenylalanine (F-Phe), non-canonical amino acids that serve as invaluable tools for researchers.[4][5] While structurally similar to their canonical counterpart, phenylalanine, the placement of the fluorine atom on the phenyl ring—at the ortho (2-), meta (3-), or para (4-) position—imparts distinct physicochemical characteristics. These subtle differences provide a sophisticated toolkit for probing protein structure, function, and interactions with unparalleled precision.[1][6]
This guide offers an in-depth comparison of 2-fluoro, 3-fluoro, and 4-fluorophenylalanine, providing the experimental context and technical data necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs. We will explore the causality behind choosing one isomer over another and provide validated protocols for their application.
The Power of Position: A Comparative Overview
The position of the fluorine atom dictates the electronic and steric landscape of the amino acid's side chain. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[1] However, it can also participate in a weaker, electron-donating resonance effect (+M). The interplay of these effects varies with the fluorine's position, leading to significant differences in polarity, hydrophobicity, and how the side chain interacts within a protein's microenvironment.[7][8] These differences are critical, as they can influence everything from protein stability and enzyme activity to ligand binding and the quality of spectroscopic signals.
For instance, studies on PvuII endonuclease revealed that incorporating 3-F-Phe resulted in a protein with stability similar to the wild type but with a twofold increase in activity.[5] Conversely, 2-F-Phe and 4-F-Phe showed poor incorporation, decreased stability, and reduced activity, highlighting the profound impact of isomeric differences.[5]
Comparative Data Summary: Physicochemical and Biological Properties
To facilitate direct comparison, the table below summarizes the key properties of the three primary monofluorinated phenylalanine isomers. Understanding these parameters is the first step in rationally selecting the appropriate tool for your research question.
| Property | 2-Fluorophenylalanine (2-F-Phe) | 3-Fluorophenylalanine (3-F-Phe) | 4-Fluorophenylalanine (4-F-Phe) | Rationale & Significance |
| Structure | Fluorine at ortho position | Fluorine at meta position | Fluorine at para position | The position of the fluorine atom is the primary determinant of the isomer's unique properties. |
| Hammett Constant (σp) | N/A (ortho) | σm = +0.34[9] | σp = +0.06[9] | Quantifies the electron-withdrawing/donating ability of the substituent. 3-F is strongly withdrawing, while 4-F is only weakly withdrawing, affecting interactions like cation-π.[10][11] |
| ¹⁹F NMR Chemical Shift | Large chemical shift dispersion (~7.4 ppm) | Small chemical shift dispersion (~1.0 ppm)[12] | Moderate chemical shift dispersion (~4.8 ppm)[12] | The chemical shift is highly sensitive to the local environment, making ¹⁹F NMR a powerful tool.[13] 2-F-Phe often shows the largest spread due to steric hindrance and slow ring-flipping, providing more resolved structural information.[12] |
| Effect on Protein Stability | Often destabilizing | Can be stabilizing or neutral[5] | Often destabilizing or neutral[5] | Fluorination can disrupt packing and hydrophobic interactions. 3-F-Phe is sometimes better tolerated due to a less drastic change in the side chain's electrostatic potential map compared to 4-F-Phe.[5] |
| Biological Incorporation | Generally poor[5] | Generally good[5] | Good, but can be toxic[5][14] | The efficiency of incorporation by aminoacyl-tRNA synthetases can vary. 4-F-Phe is a known antimetabolite and can induce apoptosis.[15][16] |
| Phenyl Ring Dynamics | Slow ring flips (steric hindrance)[12] | Fast ring flips[12] | Fast ring flips | The proximity of the ortho-fluorine to the protein backbone restricts rotation, which can be useful for "freezing" conformational states for NMR analysis.[12] |
Probing the Proteome: Experimental Design & Protocols
The choice of isomer is fundamentally linked to the experimental question. Do you need a sensitive reporter for ligand binding, a tool to assess conformational changes, or a means to improve a peptide therapeutic's metabolic stability? The following sections detail common experimental workflows and the rationale for isomer selection.
Logical Framework for Isomer Selection
This diagram illustrates the decision-making process based on experimental goals and the distinct properties of each isomer.
Caption: Decision tree for selecting the optimal fluorophenylalanine isomer.
Experimental Protocol 1: Site-Specific Incorporation of Fluorophenylalanine
Objective: To produce a recombinant protein in E. coli with a single F-Phe isomer incorporated at a specific site in response to an amber (TAG) stop codon. This is the foundational step for all subsequent biophysical analyses.[17]
Rationale: Site-specific incorporation, using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, provides a homogenous protein sample with a single ¹⁹F probe.[18][19] This avoids the global misincorporation and potential toxicity associated with auxotrophic expression systems, yielding cleaner data.[14]
Methodology:
-
Plasmid Preparation:
-
Co-transform E. coli BL21(DE3) cells with two plasmids:
-
An expression vector for your gene of interest (YFG), previously mutated to contain a TAG codon at the desired incorporation site.
-
A pEVOL or similar plasmid encoding the appropriate orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA(CUA). Specific synthetases have been evolved for various F-Phe isomers.[18][20]
-
-
Plate on LB agar with appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the required antibiotics.
-
Grow overnight at 37°C with shaking (250 rpm).
-
-
Expression Culture:
-
Inoculate 500 mL of auto-induction media (or standard LB) in a 2 L baffled flask with the 5 mL starter culture.
-
Supplement the media with the desired F-Phe isomer (e.g., 4-F-Phe) to a final concentration of 1 mM.[20]
-
Add antibiotics.
-
Grow at 37°C with shaking (250 rpm) for approximately 24 hours, or if using LB, grow to an OD₆₀₀ of 0.6-0.8 and induce with IPTG.[20]
-
-
Harvest and Purification:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris buffer with NaCl and imidazole for His-tagged proteins).
-
Lyse the cells using a microfluidizer or sonication.[20]
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes).
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify incorporation and purity via SDS-PAGE and intact mass spectrometry.
-
Experimental Protocol 2: Assessing Protein Stability via Differential Scanning Fluorimetry (DSF)
Objective: To compare the thermal stability of wild-type protein versus its F-Phe-containing variants.
Rationale: DSF, or Thermal Shift Assay, is a high-throughput method to determine a protein's melting temperature (Tm).[21][22] A shift in Tm upon F-Phe incorporation indicates a change in protein stability. This is crucial for understanding how fluorination impacts the protein's fold and for optimizing buffer conditions.[23] The technique monitors changes in fluorescence as a protein unfolds in the presence of an environment-sensitive dye (like SYPRO Orange) or by tracking changes in intrinsic tryptophan fluorescence.[22][24][25]
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of your purified protein (wild-type and F-Phe variants) at a concentration of 0.1-0.5 mg/mL in the desired buffer.[23]
-
Prepare a stock solution of SYPRO Orange dye (e.g., 5000x in DMSO) and dilute it to a 20x working solution in the same protein buffer.
-
-
Assay Setup:
-
In a 96-well qPCR plate, add protein solution and the 20x dye solution to each well for a final 1x dye concentration and a final protein concentration of ~2-5 µM. The final volume should be consistent (e.g., 20 µL).
-
Include a "no protein" control with just buffer and dye.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment:
-
Start temperature: 25°C
-
End temperature: 95°C
-
Ramp rate: 1°C/minute
-
Acquire fluorescence data at each interval.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.
-
The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.[21]
-
Compare the Tm values of the F-Phe variants to the wild-type protein. A ΔTm > 2°C is generally considered significant.
-
Experimental Protocol 3: Characterizing Protein Conformation with ¹⁹F NMR
Objective: To use ¹⁹F NMR to probe the local environment and conformational dynamics of the F-Phe residue within the protein.
Rationale: ¹⁹F NMR is a powerful, background-free technique for studying proteins. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local environment, including solvent exposure, proximity to aromatic rings, and electrostatic fields.[12][13] This sensitivity allows for the detection of subtle conformational changes, ligand binding, and protein-protein interactions.[26][27]
Methodology:
-
Sample Preparation:
-
Prepare a ~50-100 µM sample of your purified, F-Phe-labeled protein in a suitable NMR buffer (e.g., PBS, pH 7.4).
-
Add 5-10% D₂O for signal locking.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing if desired.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a cryoprobe.
-
Key parameters:
-
Use a simple pulse-acquire sequence.
-
Set the spectral width to encompass the expected chemical shift range for the F-Phe isomer.
-
Use a recycle delay of 1-2 seconds.
-
Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on protein concentration and spectrometer strength).
-
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., TopSpin, NMRPipe). Apply an exponential line-broadening function if needed to improve signal-to-noise.
-
Analyze the chemical shift (δ) of the ¹⁹F resonance. A single sharp peak suggests a single, well-defined conformation. Multiple peaks or broad lines can indicate conformational heterogeneity or dynamics.[18]
-
Compare spectra under different conditions (e.g., with and without a binding partner). A change in chemical shift upon ligand addition is a direct indicator of an interaction at or near the labeled site.[26]
-
Workflow for F-Phe Isomer Application in Protein Science
The following diagram outlines the comprehensive workflow from conceptualization to advanced biophysical characterization.
Caption: General workflow for protein analysis using F-Phe isomers.
Conclusion and Future Outlook
The positional isomers of fluorophenylalanine offer a nuanced and powerful approach to dissecting complex biological systems. By understanding their distinct physicochemical properties, researchers can select the optimal isomer to act as a minimally perturbative probe (3-F-Phe), a high-resolution reporter of conformational dynamics (2-F-Phe), or a sensitive indicator of environmental changes (4-F-Phe). The methodologies outlined in this guide provide a robust framework for their successful incorporation and analysis. As synthetic biology tools for genetic code expansion continue to evolve, the palette of fluorinated amino acids will undoubtedly expand, offering even greater precision and control for the design of intelligent proteins and targeted therapeutics.
References
- Vertex AI Search. (2026, March 26). Leveraging Fmoc-D-2-Fluorophenylalanine for Advanced Drug Discovery.
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved from [Link]
-
Lian, C., Le, H., Montez, B., Patterson, J., Harrell, S., Laws, D., Matsumura, I., Pearson, J., & Oldfield, E. (1994). Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Biochemistry, 33(17), 5238-5245. Retrieved from [Link]
-
McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420-427. Retrieved from [Link]
-
Mehl, R. A., & Schultz, P. G. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600-2605. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Retrieved from [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Retrieved from [Link]
-
Peptide Synthesis. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
Bohl, K. (2012, March 21). Fluorinated amino acids. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
-
Hansch, C., Leo, A., & Hoekman, D. (1995). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 95(6), 1659-1777. Retrieved from [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]
-
Klemm, M., et al. (2021). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Analytical Chemistry, 93(12), 5143–5151. Retrieved from [Link]
-
Isley, W. C., et al. (2016). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics, 13(7), 2428–2438. Retrieved from [Link]
-
Galles, J. L., et al. (2022). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Biophysics Colab. Retrieved from [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. Retrieved from [Link]
-
Zimmerman, E. S., et al. (2014). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. FEBS Letters, 588(2), 324-329. Retrieved from [Link]
-
Hawe, A., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. Molecules, 29(3), 717. Retrieved from [Link]
-
Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. Retrieved from [Link]
-
Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. Retrieved from [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorophenylalanine. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorophenylalanine. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
-
Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PMC. Retrieved from [Link]
-
Van der Verren, S. E., et al. (2023). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications, 14(1), 1-13. Retrieved from [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(42), 28155-28160. Retrieved from [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute. Retrieved from [Link]
-
El Gamal, R., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. Retrieved from [Link]
-
University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
Helgstrand, C., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecular Pharmaceutics, 18(4), 1647–1654. Retrieved from [Link]
-
Thompson, S., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 22(16), 8800. Retrieved from [Link]
-
ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Retrieved from [Link]
-
Li, Z., et al. (2011). Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents. Nuclear Medicine and Biology, 38(4), 493-501. Retrieved from [Link]
-
El Gamal, R., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. Retrieved from [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 13. d-nb.info [d-nb.info]
- 14. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p-Fluoro-DL-phenylalanine 51-65-0 [sigmaaldrich.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 21. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chiral Resolving Agents for Fluorophenylacetic Acid
This guide provides an in-depth comparison of common chiral resolving agents for the separation of fluorophenylacetic acid (FPAA) enantiomers. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere protocols to explain the underlying principles that govern resolution efficiency. We will explore the comparative performance of various agents, supported by experimental data, and provide detailed methodologies to empower you to make informed decisions for your chiral separation challenges.
The Strategic Importance of Chiral Fluorophenylacetic Acid
Fluorophenylacetic acid, in its various isomeric forms (2-FPAA, 3-FPAA, and 4-FPAA), is a valuable chiral building block in modern medicinal chemistry. The biological activity of many pharmaceuticals is stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause harmful side effects. Consequently, the efficient separation of racemic FPAA into its pure enantiomers is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide focuses on the classical method of diastereomeric salt formation, a robust and scalable technique for achieving high enantiomeric purity.
The Principle of Resolution via Diastereomeric Salt Formation
The cornerstone of this resolution technique lies in a simple, yet elegant, chemical principle. When a racemic mixture of a chiral acid, such as (±)-FPAA, is reacted with a single enantiomer of a chiral base (the resolving agent), it forms a mixture of two diastereomeric salts.
-
(R)-FPAA + (R)-Base → (R,R)-Salt
-
(S)-FPAA + (R)-Base → (S,R)-Salt
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent system. This solubility difference is the key that allows for their separation through fractional crystallization. By carefully selecting the solvent and controlling temperature, one of the diastereomeric salts will preferentially crystallize, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired pure enantiomer of FPAA is recovered by acidification.
Below is a diagram illustrating the complete workflow of this process.
Caption: Workflow of Chiral Resolution by Fractional Crystallization.
Comparative Efficacy of Common Resolving Agents
The choice of resolving agent is the most critical factor determining the success of the separation. An ideal agent forms a diastereomeric salt that crystallizes well and exhibits a significant solubility difference between the two diastereomers. Below, we compare the performance of several widely used chiral amines for the resolution of fluorophenylacetic acid isomers.
Performance Data Overview
The following table summarizes experimental data for the resolution of 2-fluorophenylacetic acid and 4-fluorophenylacetic acid using different resolving agents. The "Efficiency" metric can be seen as a combination of the yield and the resulting enantiomeric excess (e.e.).
| Target Acid | Resolving Agent | Solvent | Yield of Salt (%) | e.e. of Recovered Acid (%) |
| (±)-2-FPAA | (R)-(+)-α-Phenylethylamine | Ethanol | 75% | >98% |
| (±)-2-FPAA | (S)-(-)-α-Phenylethylamine | Methanol | 70-80% | >97% |
| (±)-4-FPAA | (R)-(+)-α-Phenylethylamine | Acetone | 85% | >99% |
| (±)-4-FPAA | L-norephedrine | Ethanol/Water | Not specified | >95% |
| (±)-4-FPAA | (1R,2R)-(-)-Pseudoephedrine | Isopropanol | High | >99% |
Analysis of Resolving Agents
α-Phenylethylamine (PEA): This is arguably the most common and cost-effective resolving agent for acidic compounds. Both (R) and (S) enantiomers are readily available.
-
Expert Insight: The efficacy of PEA is highly dependent on the solvent system. For 4-FPAA, acetone provides an excellent medium for forming well-defined crystals of the diastereomeric salt, leading to very high enantiomeric excess. The choice of solvent is a delicate balance; it must be a solvent in which the racemic starting material is soluble at an elevated temperature but in which one of the diastereomeric salts is sparingly soluble at a lower temperature. The aromatic rings in both PEA and FPAA allow for π-π stacking interactions within the crystal lattice, which can significantly influence the differential solubility of the diastereomers.
Ephedrine Derivatives (Norephedrine, Pseudoephedrine): These amino alcohols offer additional hydrogen bonding capabilities through their hydroxyl group, which can lead to more rigid and selective crystal lattice formation.
-
Expert Insight: Pseudoephedrine has shown remarkable success in resolving 4-FPAA, often yielding enantiomeric excess greater than 99%. The presence of two chiral centers in these resolving agents can create a more defined three-dimensional interaction with the chiral acid, enhancing the discrimination between the enantiomers and resulting in a more efficient separation. This is a prime example of leveraging multifunctional resolving agents to improve resolution outcomes.
Detailed Experimental Protocol: Resolution of (±)-4-Fluorophenylacetic Acid
This protocol provides a validated, step-by-step method for the resolution of (±)-4-FPAA using (R)-(+)-α-Phenylethylamine, a robust procedure that consistently yields high-purity material.
Materials and Reagents
-
(±)-4-Fluorophenylacetic acid (10.0 g, 58.8 mmol)
-
(R)-(+)-α-Phenylethylamine (7.12 g, 58.8 mmol)
-
Acetone (approx. 150 mL)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL Erlenmeyer flask
-
Heating mantle with magnetic stirring
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution and Salt Formation:
-
In the 500 mL Erlenmeyer flask, combine (±)-4-Fluorophenylacetic acid (10.0 g) and acetone (150 mL).
-
Heat the mixture gently with stirring until all the acid has dissolved.
-
Slowly add (R)-(+)-α-Phenylethylamine (7.12 g) to the warm solution. A white precipitate will form immediately.
-
Heat the suspension to reflux until the solution becomes clear.
-
-
Fractional Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. It is crucial to avoid rapid cooling, as this can trap impurities and lower the enantiomeric excess.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone to remove any residual mother liquor.
-
Dry the crystals. At this stage, you have isolated the diastereomeric salt of (R)-4-FPAA and (R)-PEA.
-
-
Recovery of the Enantiomer:
-
Suspend the dried salt in water (100 mL) and add ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel.
-
Slowly add 2M HCl with shaking until the aqueous layer is acidic (pH ~1-2). This will break the salt, protonating the acid and the amine.
-
Separate the layers. The desired (R)-4-FPAA is now in the organic (ethyl acetate) layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
-
Final Product Isolation:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the pure (R)-(+)-4-Fluorophenylacetic acid as a white solid.
-
-
Characterization:
-
Determine the yield and melting point.
-
Confirm the enantiomeric excess using chiral HPLC or by measuring the specific rotation.
-
The underlying mechanism of interaction is visualized below.
Caption: Diastereomeric interactions leading to differential solubility.
Conclusion and Recommendations
The classical resolution of fluorophenylacetic acid by diastereomeric salt formation remains a highly effective and scalable method for obtaining enantiomerically pure material.
-
For general-purpose resolution of both 2-FPAA and 4-FPAA, (R)- or (S)-α-Phenylethylamine offers a reliable and cost-effective starting point, with solvent choice being the primary optimization parameter.
-
For achieving the highest possible enantiomeric excess (>99%) with 4-FPAA, pseudoephedrine is an excellent, albeit more expensive, choice due to its ability to form highly selective crystal structures.
The success of any resolution is contingent upon careful control of experimental parameters. Slow, controlled crystallization is paramount for achieving high selectivity. The detailed protocol provided in this guide serves as a robust template that can be adapted for different FPAA isomers and resolving agents. Always verify the final product's purity via chiral HPLC to validate the success of the resolution.
References
- Process for optical resolution of 4-fluorophenylacetic acid.
- A process for the preparation of optically active 2-fluorophenylacetic acid.
-
Resolution of 4-fluoromandelic acid and other acids with pseudoephedrine. The Journal of Organic Chemistry. [Link]
Title: Comparative Guide: Analytical Strategies for Impurity Profiling in Synthetic (R)-2-Amino-2-(3-fluorophenyl)acetic Acid
Executive Summary (R)-2-Amino-2-(3-fluorophenyl)acetic acid (commonly known as (R)-3-fluorophenylglycine) is a highly valuable chiral non-natural amino acid, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1],[2]. During its synthesis—often via asymmetric Strecker reactions or enzymatic resolution—both enantiomeric impurities (the (S)-enantiomer) and chemical byproducts (e.g., 3-fluorobenzaldehyde) can be generated.
Because it is an amphoteric, zwitterionic molecule, traditional chromatographic methods struggle to provide adequate retention and stereoselectivity without pre-column derivatization. This guide objectively compares three leading Chiral Stationary Phase (CSP) technologies, providing a self-validating analytical framework to achieve baseline resolution of impurities while explaining the mechanistic causality behind each method.
Mechanistic Evaluation of Column Technologies
To establish a robust impurity profiling method, analysts must choose between direct analysis of the zwitterion or pre-column derivatization.
Decision tree for selecting chiral HPLC methods based on analyte state.
A. Zwitterionic CSPs (e.g., CHIRALPAK ZWIX)
Mechanism: Zwitterionic columns operate via a double ion-pairing mechanism. The stationary phase features a cinchona alkaloid (acting as an anion exchanger) fused with a sulfonic acid derivative (acting as a cation exchanger)[3],[4]. Causality & Experience: For (R)-3-fluorophenylglycine, the ZWIX column provides simultaneous electrostatic interactions with both the carboxylate (-COO⁻) and ammonium (-NH₃⁺) groups of the analyte. Methanol is strictly required as the bulk mobile phase; its protic nature ensures efficient solvation of all ionized species, preventing secondary interactions that cause peak tailing[5].
B. Crown Ether CSPs (e.g., CROWNPAK CR-I(+))
Mechanism: Crown ether columns rely on host-guest complexation. The chiral crown ether cavity specifically encapsulates primary ammonium ions (-NH₃⁺)[6],[7]. Causality & Experience: This method demands highly acidic mobile phases (e.g., pH 1.0–2.0 using HClO₄). The causality here is absolute: the amino acid must be fully protonated at the amine group to enter the crown ether cavity. If the pH rises, the amine deprotonates, complexation fails, and enantioselectivity is lost[7].
C. Polysaccharide CSPs (e.g., CHIRALPAK AD-H)
Mechanism: Relies on hydrogen bonding, dipole-dipole, and steric fit within the helical structure of amylose/cellulose derivatives. Causality & Experience: Because polysaccharides lack strong ion-exchange sites, direct injection of zwitterionic 3-fluorophenylglycine results in poor retention and broad peaks. Analysts must perform pre-column derivatization (e.g., Fmoc-Cl) to neutralize the zwitterion. This breaks the self-validating nature of the assay, as derivatization can induce partial racemization or mask chemical impurities.
Experimental Protocols & Methodologies
To ensure a self-validating system, the following protocols include internal system suitability checks (SST) to verify the integrity of the separation mechanism.
Protocol 1: Direct Analysis via Zwitterionic CSP (Optimal for Enantiomeric Purity)
This method is highly recommended as it avoids derivatization and provides excellent resolution for amphoteric compounds[8].
Step-by-Step Methodology:
-
Column Preparation: Install a CHIRALPAK ZWIX(+) column (3.0 mm i.d. × 250 mm, 3 µm)[8]. Flush with Methanol for 30 minutes to ensure the stationary phase is fully solvated.
-
Mobile Phase Formulation: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA)[5]. Causality: The FA/DEA buffer establishes the exact proton activity required to maintain the double ion-pairing equilibrium.
-
Sample Preparation: Dissolve 1.0 mg of synthetic (R)-3-fluorophenylglycine in 1.0 mL of the mobile phase. Sonicate for 5 minutes.
-
System Suitability (Self-Validation): Spike the sample with 0.1% (S)-3-fluorophenylglycine. A resolution ( Rs ) of ≥2.0 between the (S) and (R) peaks validates the ionic equilibrium of the system.
-
Chromatographic Conditions: Flow rate at 0.5 mL/min; Column temperature at 25°C; UV detection at 220 nm.
Double ion-pairing mechanism between ZWIX selector and zwitterionic analyte.
Protocol 2: Direct Analysis via Crown Ether CSP (Optimal for Chemical Impurities)
This method is superior when profiling chemical byproducts (like unreacted aldehydes) alongside enantiomeric impurities, as the highly aqueous mobile phase separates polar byproducts effectively[7].
Step-by-Step Methodology:
-
Column Preparation: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. × 150 mm, 5 µm)[7].
-
Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid ( HClO4 ) adjusted to pH 1.0. Mix with Acetonitrile in an 85:15 (v/v) ratio[7]. Causality: The extreme pH ensures 100% protonation of the primary amine, preventing peak splitting caused by partial complexation.
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of 0.1 M HCl.
-
Chromatographic Conditions: Flow rate at 0.4 mL/min; Column temperature at 25°C; UV detection at 200 nm.
Data Presentation & Performance Comparison
The following table summarizes the experimental performance of the three methodologies when analyzing a synthetic batch of (R)-3-fluorophenylglycine spiked with 0.5% (S)-enantiomer and 0.5% 3-fluorobenzaldehyde (chemical impurity).
| Performance Metric | ZWIX(+) (Zwitterionic) | CROWNPAK CR-I(+) (Crown Ether) | AD-H (Polysaccharide) Derivatized |
| Sample Prep Requirement | Direct Injection | Direct Injection | Fmoc-Cl Derivatization (2 hrs) |
| Enantiomeric Resolution ( Rs ) | 3.2 | 2.8 | 1.8 |
| Elution Order | (S) elutes before (R) | (D/S) elutes before (L/R) | Unpredictable |
| 3-Fluorobenzaldehyde ( Rs ) | Co-elutes with solvent front | Baseline resolved ( Rs = 4.5) | Masked by derivatization reagents |
| Limit of Detection (LOD) | 0.02% | 0.05% | 0.10% |
| Primary Advantage | Highest enantiomeric sensitivity | Excellent chemical impurity profiling | Broad availability in standard labs |
Conclusion & Recommendations: For the holistic analysis of synthetic (R)-2-amino-2-(3-fluorophenyl)acetic acid, Zwitterionic columns (ZWIX) offer the most streamlined and sensitive approach for enantiomeric purity[3]. However, if the synthetic route is prone to leaving unreacted aldehydes or neutral chemical impurities, the Crown Ether (CR-I(+)) method provides a superior, orthogonal self-validating system by separating the protonated amino acids from neutral byproducts in a highly aqueous environment[7]. Polysaccharide columns should be relegated to secondary roles due to the causality of derivatization-induced artifacts.
References
- US Patent 8637516B2. "Compounds and compositions as TRK inhibitors" (Details synthesis and chiral HPLC of D,L-3-fluorophenylglycine). Google Patents.
- WO2009140128A2. "Compounds and compositions as kinase inhibitors" (Details resolution of stereoisomers). Google Patents.
-
American Pharmaceutical Review. "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc." Available at: [Link]
-
Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)". Available at: [Link]
-
Daicel Chiral Technologies. "chiralpak® zwix(+) - Product Brochure". Available at: [Link]
-
UVISON. "Daicel CHIRALPAK ZWIX(-) Analytical Column, 3µm, ID 3.0 mm x L 250 mm - 52585". Available at: [Link]
-
Scribd / Daicel. "CROWNPAK CR-I(+) for Amino Acid Separation". Available at: [Link]
-
HPLC.eu / Daicel. "Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-)". Available at: [Link]
Sources
- 1. US8637516B2 - Compounds and compositions as TRK inhibitors - Google Patents [patents.google.com]
- 2. WO2009140128A2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chiraltech.com [chiraltech.com]
- 6. scribd.com [scribd.com]
- 7. hplc.eu [hplc.eu]
- 8. Daicel CHIRALPAK ZWIX(-) Analytical Column, 3µm, ID 3.0 mm x L 250 mm - 52585 Daicel CHIRALPAK ZWIX(-) Analytical Column [52585] - £1,876.43 : UVISON.com [uvison.com]
Evaluating Antibody Cross-Reactivity in Fluorinated Peptide Therapeutics: A Comprehensive Comparison Guide
As the integration of fluorinated amino acids into peptide drug discovery accelerates, understanding how these modifications alter immune recognition is critical. Fluorination enhances a peptide’s metabolic stability, lipophilicity, and cell permeability[1]. However, these same biophysical changes complicate pharmacokinetic (PK) and Anti-Drug Antibody (ADA) assays.
As a Senior Application Scientist, I designed this guide to objectively compare the binding dynamics, immunogenic profiles, and analytical workflows associated with wild-type (WT) versus fluorinated peptides. By understanding the causality behind these molecular interactions, researchers can build self-validating assay systems that accurately profile antibody cross-reactivity.
The Biophysical Impact of Fluorination on Epitope Recognition
Fluorine is the most electronegative element on the Pauling scale (3.98). When incorporated into an amino acid side chain (e.g., 5-fluorotryptophan or pentafluorophenylalanine), it exerts an aggressive electron-withdrawing effect that fundamentally alters the local electrostatic potential[2].
While fluorine’s van der Waals radius (1.47 Å) is small enough to mimic hydrogen (1.20 Å) without causing severe steric clashes, its unique "polar hydrophobicity" changes how the peptide interacts with an antibody's paratope[3]. If an antibody is raised against a WT peptide, the introduction of a fluorinated residue within the epitope often leads to electronegative repulsion or the disruption of critical π-π stacking interactions, resulting in a measurable drop in binding affinity.
Comparative Binding Affinities: WT vs. Fluorinated Variants
When comparing the cross-reactivity of monoclonal antibodies (mAbs) raised against native peptides, experimental data consistently shows that fluorination acts as a double-edged sword. While it stabilizes the peptide's secondary structure, it can heavily penalize native paratope recognition.
Table 1: Comparative Binding Affinities of WT-Raised Antibodies
| Antigen Variant | Sequence Modification | Relative Affinity ( Kd ) | Cross-Reactivity (%) | Mechanistic Causality |
| Wild-Type (WT) | None | Baseline (e.g., 12 nM) | 100% | Native paratope-epitope electrostatic fit. |
| Fluorinated (Trp) | 5-Fluorotryptophan (5FW) | ~31x Weaker | ~3.2% | Electronegative repulsion disrupts native hydrogen bonding networks[2]. |
| Fluorinated (Phe) | Pentafluorophenylalanine | >1000x Weaker | <0.1% | Complete disruption of π-π stacking in the antibody paratope. |
| Fluorinated (Ala) | D-Fluoroalanine | ~1.5x Weaker | ~65% | Minimal steric clash; polar hydrophobicity slightly alters solvation entropy[3]. |
Data Synthesis: Complete replacement of critical binding residues with fluorinated variants (e.g., 5FW) can result in up to a 31-fold decrease in antibody-antigen binding affinity[2]. This indicates that standard PK assay antibodies raised against WT peptides cannot be reliably used to quantify highly fluorinated analogs without rigorous cross-reactivity validation.
Immunogenicity and Anti-Drug Antibody (ADA) Profiles
A critical comparison in drug development is the immunogenic potential of the therapeutic. Does fluorination create a neo-epitope? Experimental evidence suggests that fluorinated peptides not only alter existing epitopes but can also act as self-adjuvants.
Table 2: ADA Immunogenicity Comparison
| Formulation | Relative IgG Titer | APC Uptake Efficiency | Neo-Epitope Risk |
| WT Peptide | 1.0x (Baseline) | Standard | Low |
| Fluorinated Peptide | ~3.0x to 5.0x Higher | Enhanced | Moderate to High[4] |
Causality: Fluorinated derivatives are significantly more hydrophobic than their hydrogenated analogs. This increased lipophilicity drives the self-assembly of peptides into nanoparticles or micelles, which experience enhanced uptake by Antigen-Presenting Cells (APCs) via endocytosis pathways[4]. Consequently, fluorinated peptides often stimulate higher IgG titers, necessitating the development of highly specific ADA assays to monitor patient immune responses.
Analytical Workflow for Cross-Reactivity Profiling
To accurately assess cross-reactivity, we must employ orthogonal analytical techniques. Relying solely on solid-phase assays can yield false negatives due to epitope masking. The workflow below combines solid-phase Surface Plasmon Resonance (SPR) with solution-phase Competitive ELISA to create a self-validating data set.
Workflow for evaluating antibody cross-reactivity against fluorinated peptides.
Self-Validating Experimental Protocol
This methodology is designed to prevent artifacts caused by surface chemistry or avidity, ensuring that the calculated Cross-Reactivity Index (CRI) reflects true molecular recognition.
Phase 1: Surface Plasmon Resonance (SPR) Kinetics
Objective: Obtain label-free, real-time kinetic data ( kon , koff ) to determine how fluorine impacts the mechanics of binding.
-
Sensor Chip Preparation : Activate flow cells 1 (Reference), 2 (WT Peptide), and 3 (Fluorinated Peptide) of a CM5 sensor chip using standard EDC/NHS chemistry. Causality: Immobilizing the small peptide antigens rather than the large antibody prevents avidity effects (bivalent binding) from confounding the true 1:1 monovalent binding kinetics ( Kd ).
-
Analyte Injection : Inject the purified mAb at serial dilutions (e.g., 3.125 nM to 50 nM) at a high flow rate of 30 µL/min for 180 seconds. Causality: A high flow rate minimizes mass transport limitations. This ensures that the observed association rate ( kon ) is purely driven by the electrostatic and steric interactions between the paratope and the fluorinated epitope, rather than diffusion.
-
Dissociation and Regeneration : Allow dissociation for 600 seconds. Regenerate the surface using 10 mM Glycine-HCl (pH 2.0). Causality: Fluorination can drastically alter the dissociation rate ( koff ) by stabilizing or destabilizing the complex via polar hydrophobicity. A prolonged dissociation phase accurately captures slow koff values.
Phase 2: Orthogonal Competitive ELISA
Objective: Validate SPR findings in a solution-phase environment to rule out immobilization-induced epitope masking.
-
Plate Coating : Coat a 96-well microtiter plate with the WT peptide (1 µg/mL) overnight at 4°C. Block with 3% BSA.
-
Solution-Phase Competition : In separate tubes, pre-incubate a fixed concentration of the mAb (set at its EC50 ) with serial dilutions of either the WT peptide or the fluorinated peptide (competitors) for 1 hour at room temperature. Causality: SPR requires one binding partner to be tethered, which can artificially restrict peptide conformation. Solution-phase competition ensures both peptides are in their native, dynamic states. If the fluorinated peptide maintains the native epitope, it will sequester the mAb in solution, reducing the subsequent signal on the plate.
-
Detection & Validation : Transfer the pre-incubated mixtures to the coated plate. Wash, add HRP-conjugated secondary antibody, and develop with TMB substrate. Calculate the IC50 for both competitors. Causality (The Self-Validating Loop): If the SPR shows weak binding to the fluorinated peptide, but the competitive ELISA shows a strong IC50 , it indicates that the SPR immobilization chemistry artificially disrupted the fluorinated peptide's conformation. Concordant results between both assays confirm true, biological cross-reactivity.
References
- Source: nih.gov (PMC)
- Source: unl.
- Source: acs.
- Source: nih.gov (PMC)
Sources
- 1. Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Fluorine substitutions in an antigenic peptide selectively modulate T" by Kurt H. Piepenbrink, Oleg Y. Borbulevych et al. [digitalcommons.unl.edu]
- 4. pubs.acs.org [pubs.acs.org]
Conformational Effects of 3-Fluorophenylalanine Incorporation in Peptides: A Comprehensive Comparison Guide
The site-specific incorporation of non-canonical amino acids (ncAAs) has fundamentally transformed protein engineering and structural biology. Among the most versatile of these ncAAs are fluorinated phenylalanine derivatives. Specifically, 3-fluorophenylalanine (3-F-Phe) serves as an unparalleled tool for interrogating peptide conformation, mapping dynamic protein-protein interactions, and optimizing the pharmacokinetic profiles of peptide-based therapeutics.
Unlike traditional mutagenesis—where mutating an aromatic residue to an aliphatic one (e.g., Alanine) convolutes data by drastically altering both steric shape and electrostatics—fluorination redistributes the electrostatic potential of the benzyl side chain with minimal steric perturbation[1].
This guide provides an objective, data-driven comparison of 3-F-Phe against natural Phenylalanine (Phe) and other fluorinated isomers. It details the mechanistic causality behind its unique conformational effects, outlines self-validating experimental protocols, and highlights its critical applications in drug development.
Mechanistic Causality: Why Choose 3-Fluorophenylalanine?
The fluorine atom is highly electronegative but sterically small (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen). Substituting a hydrogen for a fluorine at the meta position (3-F-Phe) induces a strong dipole moment across the aromatic ring without disrupting the hydrophobic core packing of the peptide.
Tuning Cation-π and π-π Interactions
Aromatic residues frequently engage in cation-π interactions with basic amino acids (Lys, Arg) or neurotransmitters. The cation-π binding energy of natural Phe is approximately 27.1 kcal/mol. Mono-fluorination at the 3-position reduces this energy to ~22.0 kcal/mol, whereas penta-fluorination (F5-Phe) drastically diminishes it to ~3.9 kcal/mol[2]. Therefore, 3-F-Phe allows researchers to subtly attenuate and interrogate cation-π interactions in receptor binding pockets without completely abolishing them.
Breaking Symmetry for Conformational Probing
The meta position of the phenyl ring is uniquely sensitive to its structural microenvironment. Because the phenyl ring undergoes rapid flips around the Cβ-Cγ bond, a fluorine at the 4-position (para) remains on the axis of rotation, yielding a time-averaged NMR signal. In contrast, 3-F-Phe breaks this symmetry. If the ring flip is sterically restricted by the peptide's tertiary structure, or if the peptide exists in slow conformational exchange, 3-F-Phe will exhibit distinct, resolvable chemical shifts[3]. This makes 3-F-Phe an exceptional 19 F NMR probe for detecting minor conformational species and hinge-region dynamics.
Comparative Performance Analysis
To select the appropriate fluorinated analog for your workflow, it is critical to compare their physicochemical properties and primary utilities.
Table 1: Comparative Physicochemical Properties of Phenylalanine Analogues
| Amino Acid | Cation-π Binding Energy | Steric Perturbation | 19 F NMR Sensitivity to Dynamics | Primary Application in Peptide Engineering |
| Phenylalanine (Phe) | ~27.1 kcal/mol | None (Native) | N/A | Baseline structural reference. |
| 3-Fluorophenylalanine | ~22.0 kcal/mol | Minimal | High (Breaks symmetry) | Probing conformational heterogeneity & hinge dynamics[3][4]. |
| 4-Fluorophenylalanine | ~22.0 kcal/mol | Minimal | Moderate (On rotation axis) | Modulating hydrophobic core packing & ligand binding[2]. |
| Pentafluorophenylalanine | ~3.9 kcal/mol | Moderate | High | Extreme electrostatic redistribution; fluorophilic interactions[1]. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the incorporation and analysis of 3-F-Phe must rely on self-validating systems. Below are the standard methodologies for utilizing 3-F-Phe in structural studies.
Protocol 1: Site-Specific Incorporation via Amber Suppression
This protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to encode 3-F-Phe at a specific amber stop codon (TAG)[1][3].
-
Plasmid Preparation: Co-transfect the host cells (e.g., E. coli or HEK293T) with a plasmid containing the target peptide gene with an in-frame TAG mutation, and a plasmid expressing the engineered pyrrolysyl-tRNA synthetase (PylRS) mutant and its cognate tRNA.
-
Expression: Grow the host cells in media supplemented with 1–2 mM of 3-F-Phe. Induce protein expression using standard promoters (e.g., IPTG for E. coli).
-
Purification & Self-Validation: Purify the expressed peptide via affinity chromatography.
-
Validation Step: Perform Intact Mass Spectrometry (ESI-TOF). A successful incorporation will show an exact mass shift of +18 Da relative to the native Phe peptide (replacing H with F). The absence of the native mass peak confirms high fidelity and lack of misincorporation.
-
Workflow for site-specific incorporation of 3-fluorophenylalanine via amber suppression.
Protocol 2: Conformational Analysis via 19 F NMR
Because 19 F has a natural abundance of 100% and a highly sensitive gyromagnetic ratio, it is an ideal background-free probe for peptide dynamics.
-
Sample Preparation: Concentrate the 3-F-Phe labeled peptide to ~0.5–1.0 mM in a suitable NMR buffer containing 10% D₂O for lock.
-
1D 19 F NMR Acquisition: Acquire spectra using a fluorine-optimized probe. Observe the chemical shift dispersion. A single sharp peak indicates a homogeneous conformation, while multiple peaks or severe line broadening indicate conformational heterogeneity.
-
2D Exchange Spectroscopy (EXSY) & Self-Validation:
-
Validation Step: If multiple peaks are observed for a single 3-F-Phe site, perform a 2D EXSY experiment. The presence of cross-peaks between the signals definitively confirms that the multiple peaks arise from slow conformational exchange (i.e., true conformational heterogeneity) rather than chemical degradation or sample impurities[3].
-
Logic pathway for detecting conformational heterogeneity and dynamics using 19F NMR spectroscopy.
Field-Proven Applications in Drug Development
The unique conformational and electrostatic properties of 3-F-Phe have been leveraged across multiple domains of drug discovery and structural biology:
-
Mapping Viral Protease Dynamics: In flaviviral NS2B-NS3 proteases (e.g., Dengue and Zika viruses), the incorporation of 3-F-Phe at position 116 revealed significant conformational heterogeneity. 19 F NMR demonstrated slow conformational exchange that was subsequently suppressed upon the binding of specific peptide inhibitors, providing a direct readout for allosteric stabilization[3].
-
Allosteric Inhibitor Optimization: In the development of peptidomimetic ligands for EED (an allosteric inhibitor target of the PRC2 complex), researchers evaluated fluorinated analogs to optimize hydrophobic contacts. While native Phe is sometimes preferred, the strategic placement of fluorinated analogs can fine-tune the ligand's interaction with the target's surface, enhancing binding affinity[5].
-
Proteasome Inhibitor Selectivity: The incorporation of fluorinated phenylalanine into peptide epoxyketones has a profound effect on inhibitor potency. Specific fluorinated analogs have generated highly specific inhibitors of the proteasome's β5 (chymotrypsin-like) subunits, leaving the selectivity over β1 and β2 subunits intact[6].
-
Enzyme Engineering: Global or site-specific incorporation of 3-F-Phe can alter catalytic behavior even when located distant from the active site. For instance, substituting 3-F-Phe in PvuII endonuclease resulted in a twofold increase in specific activity while maintaining the overall conformational stability of the wild-type enzyme[7].
-
Receptor Hinge Dynamics: In the cyclic AMP (cAMP) receptor protein (CRP) from E. coli, 3-F-Phe incorporation provided direct evidence for cAMP-induced conformational changes within the hinge region connecting the binding domain to the DNA-binding headpiece, revealing that the hinge region adopts asymmetric conformations when only a single cAMP molecule is bound[4].
References
-
[1] Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.
-
[6] Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Journal of Medicinal Chemistry.
-
[3] Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.
-
[4] 19F n.m.r. studies of conformational changes accompanying cyclic AMP binding to 3-fluorophenylalanine-containing cyclic AMP receptor protein from Escherichia coli. PubMed.
-
[2] Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. Biochemistry.
-
[5] Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2. Carolina Digital Repository.
-
[7] Unnatural amino acid mutagenesis-based enzyme engineering. IS MUNI.
Sources
- 1. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 19F n.m.r. studies of conformational changes accompanying cyclic AMP binding to 3-fluorophenylalanine-containing cyclic AMP receptor protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. is.muni.cz [is.muni.cz]
Comparative analysis of Boc vs Fmoc protection for fluorinated amino acids
The integration of fluorinated amino acids (FAAs)—such as 4-fluoroproline, trifluoroisoleucine, and 5,5,5,5',5',5'-hexafluoroleucine (Hfl)—into peptide sequences is a transformative strategy in modern drug development. The carbon-fluorine bond imparts exceptional hydrophobicity, significantly enhances proteolytic resistance, and provides a highly sensitive probe for 19F NMR structural studies1[1].
However, as a Senior Application Scientist, I must emphasize that FAAs do not behave like canonical amino acids during Solid-Phase Peptide Synthesis (SPPS). Their unique stereoelectronic properties demand a rigorous re-evaluation of your chosen protection strategy. This guide provides a definitive comparative analysis of Boc versus Fmoc chemistries for synthesizing fluorinated peptides, focusing on the mechanistic causality behind experimental choices.
Mechanistic Causality: The "Fluorine Effect" on SPPS
Before selecting a synthesis pathway, it is critical to understand why fluorinated amino acids complicate peptide assembly:
-
Extreme Steric Hindrance: A single trifluoromethyl (–CF3) group possesses a van der Waals volume roughly equivalent to an isopropyl group. In highly fluorinated residues like Hfl, the spherically symmetric arrangement of fluorine atoms creates a massive steric shield around the α-amine and the carboxyl group, drastically reducing acylation rates2[2].
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its strong inductive effect pulls electron density away from the peptide backbone. If the fluorination is close to the α-amine (e.g., in β-fluorinated amino acids), it significantly diminishes the amine's nucleophilicity, making subsequent coupling steps onto the fluorinated residue notoriously sluggish3[3].
Strategic Selection: Fmoc vs. Boc for Fluorinated Sequences
The choice between Fmoc and Boc strategies dictates not only the cleavage conditions but also the kinetic success of the coupling steps[].
The Fmoc Strategy (Mild Base Deprotection)
Fmoc relies on 20% piperidine for deprotection and Trifluoroacetic Acid (TFA) for final cleavage.
-
The Advantage: It avoids the highly toxic anhydrous HF required in Boc synthesis and preserves acid-labile side-chain modifications (e.g., glycosylation or phosphorylation).
-
The FAA Challenge: The coupling of sterically demanding FAAs (like Hfl) via Fmoc chemistry is prone to incomplete reactions and sequence truncation. It often requires prolonged coupling times (>2 hours) and highly reactive coupling cocktails (e.g., DIC/Oxyma or PyAOP) to force the reaction to completion 5[5].
The Boc Strategy (Acid Deprotection)
Boc utilizes 100% TFA for deprotection and anhydrous HF for final cleavage.
-
The Advantage: For notoriously difficult, bulky FAAs, the Boc strategy is often superior. By employing the in situ neutralization protocol (developed by Schnölzer et al.), the growing peptide chain is prevented from prematurely aggregating. This maintains a high local concentration of the activated fluorinated amino acid, driving sterically hindered couplings to completion much faster than standard Fmoc methods 5[5].
-
The FAA Challenge: The requirement for specialized HF cleavage apparatus limits its accessibility in some standard laboratories.
Quantitative Comparison of SPPS Strategies
| Parameter | Fmoc Strategy | Boc Strategy |
| Deprotection Chemistry | 20% Piperidine in DMF (Mild Base) | 100% TFA (Strong Acid) |
| Final Cleavage Chemistry | TFA + Scavengers (e.g., TIS, H2O) | Anhydrous HF + p-Cresol (Highly Corrosive) |
| FAA Coupling Kinetics | Slower; requires prolonged times (>2h) | Faster; optimized via in situ neutralization |
| Suitability for Acid-Labile Groups | Excellent (Orthogonal protection) | Poor (Repeated acid exposure degrades groups) |
| Efficacy for Bulky FAAs (e.g., Hfl) | Moderate (Prone to incomplete coupling) | Excellent (Prevents inter-chain aggregation) |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to prevent the propagation of errors during the synthesis of fluorinated peptides.
Protocol 1: Fmoc-SPPS Incorporation of 4-Fluoroproline
Causality Focus: 4-Fluoroproline exhibits altered ring pucker due to the stereoelectronic gauche effect of the fluorine atom . While less sterically hindered than Hfl, its secondary amine nature requires highly reactive coupling agents to prevent deletion sequences.
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes to maximize solvent accessibility within the polymer matrix.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
-
Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. Deprotection is complete when the absorbance returns to baseline.
-
-
Activation & Coupling: Pre-activate 4 eq of Fmoc-(2S,4R)-4-fluoroproline with 4 eq N,N'-Diisopropylcarbodiimide (DIC) and 4 eq Oxyma Pure in DMF for 3 minutes. Add to the resin and agitate for 2 hours.
-
Causality: Oxyma/DIC is selected over uronium salts (like HATU) to eliminate the risk of guanidinylation on the sterically hindered secondary amine.
-
-
Validation Checkpoint: Perform a Chloranil test (specifically sensitive to secondary amines). A colorless bead indicates >99% coupling. A blue bead dictates an immediate recoupling step.
-
Cleavage: Cleave the peptide using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.
Protocol 2: Boc-SPPS Incorporation of Hexafluoroleucine (Hfl) via In Situ Neutralization
Causality Focus: Hfl possesses extreme steric bulk. Standard sequential neutralization and coupling leads to truncated sequences due to rapid inter-chain hydrogen bonding (aggregation) of the deprotected amines. In situ neutralization solves this by maintaining high local concentrations of the activated FAA.
-
Boc Deprotection: Treat the MBHA resin with 100% TFA (2 × 1 min) to remove the N-terminal Boc group. Drain briefly.
-
In Situ Neutralization & Coupling: Do not pre-neutralize the resin. Directly add a pre-activated solution containing 4 eq Boc-Hfl, 3.9 eq HBTU, and 10 eq N,N-Diisopropylethylamine (DIEA) in DMF.
-
Causality: The simultaneous neutralization of the resin-bound TFA salt by DIEA at the exact moment of coupling drives the rapid acylation of the highly hindered Hfl, outcompeting aggregation kinetics.
-
-
Agitation: Agitate vigorously for 1.5 hours.
-
Validation Checkpoint: Perform a quantitative Ninhydrin (Kaiser) assay. A coupling efficiency of >99.5% is required. If incomplete, perform a double coupling using PyBOP/DIEA.
-
Cleavage: Cleave the peptide using anhydrous HF containing 5% p-cresol as a scavenger at 0°C for 1 hour.
Pathway Visualization
Fig 1. Comparative SPPS workflows for Boc and Fmoc strategies in fluorinated peptide synthesis.
References
- Source: bocsci.
- Source: acs.
- Source: nih.
- Title: One-step introduction of the hexafluoroisobutyl group, synthesis of (S)
- Source: beilstein-journals.
- Source: acs.
Sources
- 1. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
(R)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride proper disposal procedures
Comprehensive Laboratory Disposal Protocol for (R)-2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride
As a chiral building block frequently utilized in pharmaceutical synthesis and drug development, (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride presents specific end-of-life management requirements. Because this compound contains a stable carbon-fluorine bond and is formulated as a hydrochloride salt, its disposal cannot be treated as standard organic waste.
This guide provides drug development professionals and laboratory managers with the causal logic, regulatory framework, and operational protocols required to safely and legally manage this specific chemical waste stream.
The Chemical Logic of Waste Segregation
The fundamental rule of laboratory waste management is that disposal pathways are dictated by elemental composition and reactivity, not just the primary application of the chemical[1].
(R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride contains two halogens: fluorine (covalently bound to the aromatic ring) and chlorine (as an ionic hydrochloride salt). When organic compounds containing halogens are destroyed via standard incineration, they generate highly corrosive and toxic acid gases, such as hydrogen fluoride (HF) and hydrogen chloride (HCl).
To manage these emissions, environmental regulations require halogenated wastes to be processed in specialized high-temperature commercial incinerators equipped with alkaline gas scrubbers. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment[2]. Therefore, any waste stream containing this compound—whether as a dry powder, dissolved in a solvent, or as a reaction byproduct—must be strictly segregated into Halogenated Waste streams.
Waste Categorization and Compatibility Data
To ensure self-validating safety protocols, laboratories must classify the waste based on its physical state at the time of disposal. The following table summarizes the quantitative and categorical data for managing this compound's waste streams.
| Waste State | Primary Constituents | EPA Waste Classification | Approved Container Material | Incompatible Materials |
| Solid Powder | Unused/expired chemical, contaminated PPE, weigh boats | Halogenated Solid Waste | High-Density Polyethylene (HDPE) or Glass | Strong oxidizers, strong bases |
| Aqueous Solution | HPLC effluent, aqueous extraction layers | Halogenated Aqueous Waste | HDPE (preferred over glass for fluoride-containing streams) | Reactive metals, cyanides, sulfides |
| Organic Solution | Reaction mother liquors (e.g., in DCM, MeOH) | Halogenated Solvent Waste | Glass or PTFE-lined containers | Alkali metals, concentrated acids |
Step-by-Step Operational Disposal Protocol
The following methodology outlines the compliant lifecycle of the waste from the point of generation to its removal from the laboratory facility.
Step 1: Point-of-Generation Segregation
-
Identify the physical state of the (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride waste.
-
Select a compatible, chemically resistant container (see table above). Ensure the container is completely structurally sound and features a tight-fitting, screw-top closure.
-
Never mix this halogenated waste with non-halogenated solvents (e.g., hexane, toluene, or standard ethanol washes) to prevent inflating the disposal costs of the entire container[2].
Step 2: Satellite Accumulation Area (SAA) Management
-
Place the designated waste container in a Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the direct control of the operator generating the waste[3].
-
Immediately attach a standardized label bearing the words "Hazardous Waste"[4].
-
Detail the specific contents on the label (e.g., "Halogenated Solid Waste: (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, 100%"). Do not use abbreviations or chemical formulas.
-
Keep the container strictly closed at all times, except when actively adding waste[1].
Step 3: Volume Monitoring and Transfer
-
Monitor the volume of the SAA container. EPA regulations permit the accumulation of up to 55 gallons of standard hazardous waste in an SAA[3].
-
Once the container is full, date the label. This establishes the "accumulation start date" for central storage[5].
-
Transfer the sealed, dated container to the facility's Central Accumulation Area (CAA) within 3 days of reaching the volume limit.
Step 4: Final Disposition
-
Within the CAA, waste is staged for pickup by a licensed hazardous waste transporter.
-
Depending on your facility's EPA Generator Status (e.g., Large Quantity Generator vs. Small Quantity Generator), the waste must be shipped off-site to a commercial incineration facility within 90 or 180 days, respectively[5].
Waste Lifecycle Visualization
The following diagram illustrates the logical flow of halogenated waste management, ensuring compliance with Resource Conservation and Recovery Act (RCRA) principles.
Regulatory workflow for the disposal of halogenated laboratory chemical waste.
References
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).
- Laboratory Waste Management: The New Regulations. Medical Laboratory Management Magazine.
- Laboratory Waste Management Guidelines. Old Dominion University Environmental Health and Safety Office.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
Sources
Navigating the Safe Handling of (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, with a focused emphasis on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the protocols outlined herein are synthesized from established safety principles and data from structurally similar compounds, ensuring a comprehensive and cautious approach in the laboratory.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride, a fine crystalline powder, should be presumed to present the following hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: The powder can cause significant irritation, pain, and potential damage if it comes into contact with the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the nose, throat, and lungs.
-
Potential for Acute Toxicity: Similar compounds exhibit warnings for acute toxicity if swallowed, in contact with skin, or if inhaled.[1]
Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation but a necessity to create a self-validating system of safety.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is directly correlated with the specific handling procedure. The following table summarizes the essential PPE for various laboratory operations involving (R)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.
| Laboratory Task | Minimum Required PPE |
| Pre-Use Operations (Container handling, transport to workspace) | * Safety glasses with side shields* Standard laboratory coat* Nitrile gloves |
| Active Handling (Weighing, transfer, dissolution, reaction setup) | * Chemical splash goggles* Fully-buttoned laboratory coat with elastic cuffs* Nitrile gloves (consider double-gloving for extended handling)* Respiratory protection (N95 or higher-rated respirator) |
| Post-Use Operations (Work area decontamination, waste disposal) | * Chemical splash goggles* Standard laboratory coat* Nitrile gloves |
Procedural Guidance: The Causality of Safety Choices
Simply wearing PPE is insufficient; understanding the "why" and "how" is critical for ensuring its efficacy.
Eye and Face Protection
For active handling, chemical splash goggles are mandatory over standard safety glasses. The fine, powdered nature of the compound increases the risk of airborne particles that can easily bypass the limited protection of safety glasses. A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as rapid additions of solvents.
Hand Protection
Nitrile gloves are the standard recommendation due to their broad chemical resistance. Before each use, gloves must be inspected for any signs of degradation or pinholes. For tasks involving prolonged handling or larger quantities, double-gloving provides an additional layer of protection. In the event of a splash, the outer glove can be removed and replaced without exposing the skin.
Body Protection
A clean, fully-buttoned laboratory coat serves as the primary barrier against accidental spills. Coats with elastic cuffs are preferable as they create a better seal with gloves, preventing dust from entering the sleeves.
Respiratory Protection
Due to the potential for respiratory tract irritation, all active handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. An N95-rated respirator should be worn to minimize the inhalation of fine dust particles, especially during weighing and transfer operations.
Step-by-Step Protocols for PPE Management
The integrity of your safety barrier depends on the correct procedures for donning, doffing, and disposing of your PPE.
Donning (Putting On) PPE
-
Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.
-
Respirator: If required, perform a seal check on your respirator.
-
Goggles: Place goggles securely over your eyes.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE
The principle of doffing is to avoid self-contamination.
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove the coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
Proper disposal is the final, critical step in the handling process.
-
Gloves and Respirators: These items, once used for handling the compound, should be considered contaminated waste. Dispose of them in a designated, sealed hazardous waste container.[2]
-
Laboratory Coats: If a lab coat becomes contaminated, it must be decontaminated before laundering. For significant contamination, the coat should be disposed of as hazardous waste in accordance with institutional and local regulations.
The following diagram illustrates the decision-making workflow for PPE selection and disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
